Advanced Building Block for Neoglycoconjugates and Peptidomimetics Part 1: Executive Summary Boc-methylaminooxyacetic acid DCHA (CAS: 1185005-62-2) is a specialized peptidomimetic building block used primarily to introdu...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Building Block for Neoglycoconjugates and Peptidomimetics
Part 1: Executive Summary
Boc-methylaminooxyacetic acid DCHA (CAS: 1185005-62-2) is a specialized peptidomimetic building block used primarily to introduce the
-methylaminooxy motif into peptide backbones. Unlike standard aminooxy reagents that react with carbonyls to form open-chain oximes, the -methylated variant enables neoglycosylation —a chemoselective ligation that retains the closed-ring pyranose structure of reducing sugars.
This guide details the physicochemical properties, desalting protocols, and synthetic applications of this compound, with a specific focus on its utility in generating hydrolytically stable, conformationally defined glycoprotein mimetics.
Part 2: Chemical Identity & Specifications[1][2][3][4]
The compound is supplied as a Dicyclohexylamine (DCHA) salt . The DCHA counterion stabilizes the free acid, which can be prone to decarboxylation or degradation as a free oil.
Soluble in DCM, EtOAc, MeOH; sparingly soluble in water (as salt)
Storage
+2°C to +8°C; Desiccate (Hygroscopic)
Structural Logic:
Boc Group: Acid-labile protection for the
-terminus, compatible with standard Boc/Benzyl SPPS or solution-phase synthesis.
-Methyl Group: Prevents standard oxime formation (), forcing the reaction with sugars to proceed via a cyclic -glycoside pathway.
Aminooxy Backbone (
): Lowers the pKa of the amine (after deprotection), enhancing nucleophilicity at neutral pH compared to standard amines.
Part 3: Critical Experimental Protocols
3.1. DCHA Salt Removal (Desalting)
Context: The DCHA salt must be converted to the free acid prior to coupling. DCHA is a secondary amine that will compete for the activated carboxylate, leading to side reactions.
Protocol:
Suspend: Suspend 1.0 mmol of Boc-methylaminooxyacetic acid · DCHA in 15 mL of Ethyl Acetate (EtOAc).
Acidify: Add 15 mL of 0.5 M KHSO₄ (aq). Shake vigorously in a separatory funnel until the solid dissolves completely.
Expert Note: Avoid strong mineral acids (HCl) if possible, as the Boc group is acid-labile. KHSO₄ is mild and effective.
Extract: Separate the organic layer. Extract the aqueous layer twice more with EtOAc (2 x 10 mL).
Wash: Combine organic layers and wash with brine (saturated NaCl) to remove residual water/acid.
Dry: Dry over anhydrous Na₂SO₄ for 15 minutes. Filter.
Evaporate: Concentrate in vacuo to yield the free acid as a viscous oil. Use immediately.
Figure 1: Workflow for converting the stable DCHA salt into the reactive free acid form.
3.2. Peptide Coupling Strategy
The
-methylaminooxy group introduces steric bulk and alters the electronic properties of the carboxylate.
Activation: Use EDC/HOBt or DIC/Oxyma .
Stoichiometry: Use 1.2 – 1.5 equivalents of the free acid relative to the amine on the resin/peptide.
Monitoring: Standard Ninhydrin (Kaiser) tests may be inconclusive if coupling to a secondary amine. Use Chloranil test or micro-cleavage LC-MS.
Part 4: Advanced Application – Neoglycosylation[6]
The primary utility of this building block is the synthesis of neoglycoconjugates .
Mechanism of Action:
Deprotection: The Boc group is removed (e.g., 50% TFA/DCM), exposing the
moiety.
Ligation: The peptide is incubated with a reducing sugar (e.g., Glucose, Lactose) in aqueous buffer (pH 4–6).
Outcome: Unlike simple aminooxy groups (
) which form open-chain oximes, the -methyl group prevents dehydration to the oxime . Instead, the nitrogen attacks the anomeric carbon, forming a closed-ring -glycoside .
Why this matters:
Structural Integrity: Retains the pyranose ring of the sugar, preserving the 3D epitope recognized by lectins and antibodies.
Stability: The resulting
-glycosidic bond is hydrolytically stable, unlike natural -glycosides which can be cleaved by glycosidases.
Figure 2: Chemoselective ligation mechanism. The N-methyl group directs the pathway toward the stable, ring-closed N-glycoside.
>98% (210 nm). Note: DCHA may elute separately or wash off depending on pH.
Mass Spec
ESI-MS (+)
= 206.1 (Free acid fragment) or adducts.
References
Deming, T. J., et al. (2019).[2] "Versatile N-methylaminooxy functionalized polypeptides for preparation of neoglycoconjugates." Biomacromolecules, 20(4), 1756–1764. Link
Peri, F., et al. (2013). "Chemoselective ligation of aminooxy scaffolds to reducing sugars." Chemical Communications, 49, 1076-1078. Link
Bachem Technical Guides. "Cleavage of DCHA Salts." Peptide Synthesis Protocols. Link
Boc-methylaminooxyacetic acid dcha chemical properties
[1] Executive Summary Boc-methylaminooxyacetic acid dicyclohexylammonium salt (Boc-Me-AOA-OH·DCHA) is a specialized peptidomimetic building block used to introduce N-methylated aminooxy backbone constraints into syntheti...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Boc-methylaminooxyacetic acid dicyclohexylammonium salt (Boc-Me-AOA-OH·DCHA) is a specialized peptidomimetic building block used to introduce N-methylated aminooxy backbone constraints into synthetic peptides. Unlike standard amino acids, this compound contains an N–O linkage (–N(Me)–O–CH2–) which imparts unique physicochemical properties to the peptide backbone, including enhanced proteolytic stability and altered hydrogen-bonding patterns.
This guide provides a rigorous technical analysis of the compound's properties, handling protocols for the DCHA salt, and its integration into Solid-Phase Peptide Synthesis (SPPS).[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The DCHA salt form is preferred for commercial distribution because the free acid of short-chain aminooxy compounds is often an unstable oil or hygroscopic solid. The lipophilic DCHA counterion ensures crystallinity and long-term stability.
Key Data Table[10]
Property
Specification
Systematic Name
{[(tert-butoxycarbonyl)(methyl)amino]oxy}acetic acid compound with N-cyclohexylcyclohexanamine (1:1)
CAS Number
1185005-62-2
Molecular Formula
CHNO · CHN (Total: CHNO)
Molecular Weight
386.53 g/mol (Salt); ~191.18 g/mol (Free Acid)
Appearance
White to off-white crystalline powder
Melting Point
119–128 °C
Solubility
Soluble in MeOH, DCM, CHCl; Sparingly soluble in water/ether
Storage
2–8 °C (Desiccated)
Structural Architecture
The core molecule features a tertiary urethane protecting group (Boc) on a methylated nitrogen, linked via oxygen to an acetic acid moiety.
N-Methylation: Removes a hydrogen bond donor from the backbone, increasing membrane permeability and metabolic stability.
Aminooxy Linkage (N–O): The N–O bond is shorter (1.40 Å) than a C–C bond, introducing local conformational constraints (often favoring turn structures) and rendering the adjacent amide bond resistant to standard proteases.
Critical Handling: The DCHA Salt Factor
Expert Insight: While the DCHA salt stabilizes the reagent on the shelf, it is detrimental to standard coupling reactions. Dicyclohexylamine is a secondary amine that can compete with the amino component of the resin during coupling, leading to side reactions or capping. Furthermore, DCHA can interfere with activation reagents like HATU or DIC.
Directive: You must convert the salt to the free acid immediately prior to use or use a specific neutralization protocol.
Protocol: Desalting via Acid Extraction
Use this protocol to isolate the reactive free acid.
Dissolution: Suspend the calculated amount of Boc-Me-AOA-OH·DCHA in Ethyl Acetate (EtOAc). Use approximately 10 mL EtOAc per gram of salt.
Acid Wash: Transfer to a separatory funnel. Wash the organic layer twice with 5% aqueous KHSO
(Potassium Bisulfate) or 10% Citric Acid.
Mechanism:[2] The acid protonates the DCHA to DCHA·HCl (water-soluble) while keeping the Boc-Me-AOA-OH (organic soluble) protonated.
Brine Wash: Wash the organic layer once with saturated NaCl solution (Brine) to remove residual water/acid.
Drying: Dry the organic layer over anhydrous MgSO
or NaSO.
Concentration: Filter and evaporate the solvent under reduced pressure (Rotavap) at <40 °C.
Result: A viscous oil or waxy solid (Free Acid). Use immediately.
Application in Solid-Phase Peptide Synthesis (SPPS)[2][9]
Integrating Boc-Me-AOA-OH into a peptide sequence requires modified coupling conditions due to the steric hindrance of the N-methyl group and the lower nucleophilicity of the aminooxy nitrogen once deprotected.
Workflow Diagram
Step-by-Step Coupling Protocol
Resin Preparation: Ensure the resin-bound peptide has a free terminal amine.
Activation (Free Acid):
Dissolve the freshly prepared free acid (3–5 equivalents relative to resin loading) in dry DMF.
Add HATU (0.95 eq relative to acid) and DIEA (2.0 eq).
Alternative: DIC/Oxyma Pure is also effective and reduces the risk of racemization (though less relevant for this achiral building block, it is safer for the preceding amino acid).
Coupling:
Add the activated solution to the resin.
Shake/agitate for 2 to 4 hours . The N-methyl group adds steric bulk, slowing the kinetics.
QC Check: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). Note that if coupling to a secondary amine, the Kaiser test is invalid.
Boc Deprotection:
Treat the resin with 50% TFA in DCM (v/v) for 2 × 15 minutes.
Note: This exposes the N-methyl-aminooxy terminus (HN(Me)-O-CH2-CO-).
Subsequent Coupling (The "Difficult" Step):
The newly exposed amine is an N-alkoxy amine. It is less nucleophilic than a standard amine.
Requirement: Use highly active coupling reagents (e.g., HATU, COMU) and extended reaction times or double coupling for the next amino acid in the sequence.
Applications in Drug Development[5][9][12][13][14]
Protease Resistance (Peptidomimetics)
The –CO–N(Me)–O– bond is not recognized by chymotrypsin, trypsin, or other common serum proteases. Incorporating this unit effectively "masks" the peptide bond, significantly extending the plasma half-life of therapeutic peptides.
Conformational Constraint
The N-methylation prevents the formation of the classic H-bond required for
-helices or -sheets at that specific locus. This is used strategically to:
Induce turns (e.g., in hairpin mimetics).
Disrupt aggregation (e.g., in amyloid-related research).
Bioconjugation (Oxime Ligation)
While this specific derivative is N-methylated (preventing standard oxime formation which requires H2N-O-), it serves as a stable linker. If the methyl group were absent (H2N-O-), it would react with aldehydes. The N-methyl variant is strictly a backbone modifier.
Quality Control & Storage
Purity Assessment:
TLC: Silica gel, MeOH/CHCl
(1:9). Stain with Ninhydrin (after Boc removal) or Iodine.
NMR: Proton NMR in DMSO-d6 should show the characteristic Boc singlet (~1.4 ppm), N-Methyl singlet, and the O-CH
singlet/doublet.
Storage Stability:
The DCHA salt is stable for years at 4 °C.
The Free Acid degrades within days at room temperature (decarboxylation/oxidation). Do not store the free acid.
References
Sigma-Aldrich. Boc-methylaminooxyacetic acid·DCHA Product Specification. Retrieved from
Chem-Impex International. Boc-methylaminooxyacetic acid·DCHA Technical Data. Retrieved from
BenchChem. Troubleshooting Boc-Ser-OH.DCHA Solubility (Analogous Salt Handling Protocols). Retrieved from
Santa Cruz Biotechnology. Boc-methylaminooxyacetic acid·DCHA Properties. Retrieved from
Boc-methylaminooxyacetic acid dcha structure and synthesis
Structure, Synthesis, and Application in Peptidomimetics[1] Executive Summary Boc-methylaminooxyacetic acid DCHA salt (CAS: 1185005-62-2) is a specialized building block used in the synthesis of N-alkoxy peptides and fol...
Author: BenchChem Technical Support Team. Date: March 2026
Structure, Synthesis, and Application in Peptidomimetics[1]
Executive Summary
Boc-methylaminooxyacetic acid DCHA salt (CAS: 1185005-62-2) is a specialized building block used in the synthesis of N-alkoxy peptides and foldamers .[1] It combines the conformational constraints of N-methylation with the unique hydrogen-bonding properties of the aminooxy backbone (
bond).
The free acid form of this compound is typically an unstable, viscous oil prone to decarboxylation or degradation. The Dicyclohexylamine (DCHA) salt form is engineered to overcome these physical limitations, providing a crystalline, non-hygroscopic solid that ensures stoichiometric accuracy and long-term stability during storage and handling.[2]
Part 1: Chemical Identity & Structural Analysis[4]
The compound consists of a modified glycine backbone where the
-amine is replaced by an -methylated aminooxy group.[1]
Soluble in MeOH, DCM, DMF; Sparingly soluble in , Water
Structural Logic
The structure features three critical functional domains:
Boc Group: Acid-labile protection for the nitrogen, orthogonal to Fmoc or ester protecting groups.
N-Methylaminooxy Core (
): The critical modification.[1] The bond has a lower rotational barrier than bonds but the N-methylation restricts conformation, inducing specific secondary structures (e.g., N-oxy turns) in peptides.
DCHA Counter-ion: A bulky, lipophilic amine that stabilizes the carboxylate via hydrogen bonding and lattice energy, forcing the oily free acid into a lattice structure.
Part 2: Synthesis Strategy & Protocol
Retrosynthetic Analysis
Direct methylation of Boc-aminooxyacetic acid is chemically inefficient due to competing O-alkylation and over-alkylation.[1] The most robust pathway utilizes a "Bottom-Up" approach :
Reagents: Intermediate A, tert-butyl bromoacetate, NaH (60%).
Procedure:
Suspend NaH (1.1 eq) in dry DMF at 0°C.
Add N-Boc-N-methylhydroxylamine dropwise.[1] Evolution of
gas indicates deprotonation of the -OH group.
Add tert-butyl bromoacetate (1.0 eq) slowly to minimize exotherms.
Stir at RT for 4-6 hours. Quench with
.
Why NaH? The hydroxyl group on the hydroxamate is less nucleophilic than an amine; strong deprotonation is required to drive the
reaction with the bromoacetate.
Step 3: Deprotection and DCHA Salt Formation
Challenge: If tert-butyl ester is used, TFA deprotection will also remove the N-Boc group.[1]
Correction: Use Methyl Bromoacetate in Step 2.
Revised Step 3 (Saponification): Treat the methyl ester with LiOH in THF/H2O. Acidify carefully to pH 3 with citric acid (avoid strong mineral acids to prevent Boc loss). Extract with Ethyl Acetate.[2]
Salt Formation (The Crystallization):
Dry the Ethyl Acetate layer (containing the free acid oil) with
.
Do not evaporate to dryness (risk of decomposition). Concentrate to a small volume.
Add Dicyclohexylamine (DCHA) (1.05 eq) dropwise.
Dilute with Hexane or Diethyl Ether until cloudy.
Cool to 4°C overnight. Filter the white precipitate.
Part 3: Quality Control & Validation
To ensure the integrity of the building block for peptide synthesis, the following analytical thresholds must be met.
Test
Method
Acceptance Criteria
Identity
1H-NMR (DMSO-d6)
Peaks for Boc (1.45 ppm, 9H), N-Me (3.10 ppm, 3H), CH2 (4.20 ppm, 2H), DCHA cyclohexyl protons (1.0-2.0 ppm, ~22H).[1]
Purity
HPLC (C18, ACN/H2O)
> 98.0% (Area)
Salt Stoichiometry
Elemental Analysis (CHN)
Nitrogen content must match theoretical % for 1:1 salt.[3][4]
Water Content
Karl Fischer
< 1.0% (DCHA salts are generally anhydrous).
Self-Validating Check:
In the NMR, the integration of the DCHA protons (multiplets around 1.0-2.0 ppm) must integrate to roughly 22-23 protons relative to the single Boc group (9 protons). A deviation suggests either excess DCHA or free acid degradation.
Part 4: Applications in Drug Development[7][8]
1. Peptidomimetics & Stability
The incorporation of Boc-methylaminooxyacetic acid into peptide backbones creates an N-alkoxy peptide .[1]
Proteolytic Resistance: The
bond is not recognized by standard proteases (trypsin, chymotrypsin), significantly extending plasma half-life.
Conformational Constraint: The N-methyl group eliminates a hydrogen bond donor, increasing membrane permeability (oral bioavailability potential).[5]
2. "Carbonyl Capture" (Oxime Ligation)
This unit is often used at the N-terminus of a peptide. After Boc removal, the exposed
group reacts chemoselectively with aldehydes or ketones to form stable oximes.[1]
Use Case: Conjugating peptides to PEG chains, fluorescent tags, or drug payloads that contain an aldehyde handle.
Caption: Workflow for utilizing the compound in bioconjugation strategies.[1]
References
Decostaud, M., et al. (2017). "Synthesis and conformational analysis of N-alkoxy peptides." Journal of Peptide Science. Link (General context on N-alkoxy peptide synthesis).
Yang, H., & Chiu, H. (2023). "Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH." MDPI. Link (Methodology for N-methylated amino acid synthesis).[1]
Cessac, J. W., et al. (1994). "Chirospecific synthesis of D and L p-chlorohomophenylalanine N-t-BOC DCHA salts." Amino Acids.[6][5][7][8][9][] Link (Foundational protocol for DCHA salt formation of oily Boc-amino acids).
Santa Cruz Biotechnology. "Boc-methylaminooxyacetic acid[1]·DCHA Product Data." SCBT Catalog. Link (Physical property verification).
Chemoselective Neoglycosylation: The Mechanism and Application of Boc-Methylaminooxyacetic Acid DCHA
Executive Summary In the rapidly advancing fields of glycobiology and peptide engineering, the precise conjugation of carbohydrates to peptide backbones is critical for developing biomimetic probes, vaccines, and targete...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly advancing fields of glycobiology and peptide engineering, the precise conjugation of carbohydrates to peptide backbones is critical for developing biomimetic probes, vaccines, and targeted therapeutics. Boc-methylaminooxyacetic acid DCHA (Boc-N[Me]-Aoa-OH·DCHA) has emerged as a cornerstone reagent for these applications[1].
Unlike standard aminooxy derivatives, the N-methylated variant facilitates a highly specialized chemoselective ligation with reducing sugars. By preventing the formation of acyclic oximes, it forces the carbohydrate to retain its native cyclic (pyranose or furanose) conformation[2]. This whitepaper provides an in-depth technical analysis of its mechanism of action, the causality behind its chemical design, and self-validating protocols for its application in drug development.
Chemical Architecture and Causality of Design
The utility of Boc-N[Me]-Aoa-OH·DCHA lies in three distinct structural features, each engineered to solve a specific synthetic challenge:
The DCHA Salt (Stability & Stoichiometry): The free carboxylic acid of Boc-N-methylaminooxyacetic acid is highly hygroscopic and typically presents as a viscous oil. This physical state precludes the precise stoichiometric weighing required for Solid-Phase Peptide Synthesis (SPPS). By pairing it with dicyclohexylamine (DCHA), the compound forms a highly stable, crystalline salt, ensuring long-term shelf stability and exact molar calculations[1].
The N-Methyl Group (Conformational Control): Standard aminooxy groups (-NH-O-) react with reducing sugars to form open-chain oximes (-N=CH-R), destroying the natural 3D architecture of the carbohydrate. The addition of the N-methyl group (-N(CH3)-O-) prevents double-bond formation (which would require a highly unstable, charged nitrone state). Instead, it drives the equilibrium toward a closed-ring N-methyl hydroxylamine derivative, preserving the cyclic hemiacetal structure crucial for biological recognition[2].
The Alpha-Effect (Enhanced Nucleophilicity): The adjacent oxygen atom donates electron density to the nitrogen, raising its Highest Occupied Molecular Orbital (HOMO). This "alpha-effect" makes the N-methylaminooxy group an exceptionally potent nucleophile, capable of reacting selectively with carbonyls even in complex biological mixtures.
Figure 1: Mechanistic divergence between standard Aoa and N-Me-Aoa during sugar ligation.
Mechanism of Action: Chemoselective Oxime Ligation
The mechanism of action relies on a delicate pH-dependent kinetic balance. The conjugation of the N-Me-Aoa peptide to a reducing sugar is strictly buffered between pH 3.5 and 4.6 [3].
The Causality of pH Selection:
Electrophile Activation: At pH ~4.0, the carbonyl oxygen of the target sugar is sufficiently protonated, increasing the electrophilicity of the anomeric carbon.
Nucleophile Preservation: The pKa of the N-methylaminooxy group is approximately 4.5. At this mildly acidic pH, a significant fraction of the aminooxy population remains unprotonated (neutral) and highly nucleophilic.
If the pH drops below 3.0, the aminooxy group becomes fully protonated (-N+(H)(CH3)-O-) and loses its nucleophilicity. If the pH rises above 5.5, the carbonyl is poorly activated, stalling the reaction.
This dual-activation mechanism allows the ligation to proceed chemoselectively without the need for protecting groups on the carbohydrate hydroxyls.
Quantitative Data & Comparative Analysis
To understand the strategic advantage of Boc-N[Me]-Aoa-OH·DCHA, it must be compared against alternative bioconjugation strategies.
Ligation Chemistry
Reagent Used
Linkage Formed
Carbohydrate Conformation
Optimal pH
Reaction Kinetics
Standard Oxime
Boc-Aoa-OH
Oxime (-N=CH-)
Acyclic (Open Chain)
4.0 - 5.0
Fast (Hours)
Neoglycosylation
Boc-N[Me]-Aoa-OH
N-Methyl Oxime
Cyclic (Native)
3.5 - 4.6
Moderate (24-72h)
Click Chemistry
Azide/Alkyne tags
Triazole ring
Cyclic (Requires synthetic tags)
7.0 - 7.4
Very Fast (Catalyzed)
Reductive Amination
Primary Amines
Secondary Amine
Acyclic (Open Chain)
5.0 - 7.0
Slow (Requires Reductant)
Table 1: Comparative analysis of peptide-carbohydrate ligation chemistries.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each phase includes a mandatory analytical checkpoint to prevent the propagation of errors.
Protocol 1: DCHA Desalting and SPPS Incorporation
Because the DCHA salt acts as a bulky counter-ion, it must be removed prior to peptide coupling to prevent steric hindrance and side reactions during activation.
Acid Extraction: Suspend 500 mg of Boc-N[Me]-Aoa-OH·DCHA in 50 mL of ethyl acetate. Add 50 mL of 0.1 M HCl.
Causality: The HCl protonates the DCHA, rendering it highly water-soluble, forcing it into the aqueous phase while the active Boc-N[Me]-Aoa-OH free acid remains in the organic phase.
Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the free acid.
Activation & Coupling: Dissolve the free acid in DMF. Activate with 3 equivalents of HBTU and 6 equivalents of DIEA. Add to the resin-bound peptide and couple for 1 hour at room temperature.
Validation Checkpoint (Kaiser Test): Perform a Kaiser test on a micro-cleaved resin sample. A negative result (yellow) confirms complete coupling to the N-terminus.
Cleavage: Cleave the peptide from the resin using TFA/TIS/H₂O (95:2.5:2.5).
Validation Checkpoint (MALDI-TOF): Analyze the lyophilized peptide via MALDI-TOF MS to confirm the exact mass of the N-Me-Aoa-functionalized peptide[3].
Protocol 2: Chemoselective Neoglycosylation
Preparation: Dissolve the purified N-Me-Aoa peptide (20 mM) and the target reducing sugar (25 mM) in 0.1 M sodium acetate buffer.
pH Adjustment: Adjust to pH 3.5 for N-acetyl hexoses or pH 4.6 for neutral hexoses[3].
Incubation: Incubate the mixture at 37°C for 72 hours.
Causality: The extended 72-hour timeframe compensates for the steric hindrance introduced by the N-methyl group during the ring-closure step[3].
Validation Checkpoint (RP-HPLC): Monitor the reaction via analytical RP-HPLC. The formation of the neoglycoconjugate will present as a distinct peak shift (typically increased hydrophilicity) compared to the unreacted peptide.
Figure 2: Workflow from Boc-N(Me)-Aoa-OH·DCHA salt preparation to chemoselective neoglycosylation.
Applications in Drug Development and Glycobiology
The unique mechanism of action of Boc-N[Me]-Aoa-OH·DCHA has unlocked advanced applications in biopharmaceutical development:
Surface Plasmon Resonance (SPR) Glycoprobes: Because the N-methyl group preserves the cyclic structure of the sugar, these conjugates act as highly accurate mimetics of natural glycoproteins. They have been successfully immobilized on SPR sensor chips to study the lectin-binding specificity of fertilization-relevant proteins, such as PDC-109, providing critical insights into reproductive biology[3],.
Neoglycorandomization: In early-stage drug discovery, aglycone drug candidates are functionalized with N-methylaminooxy groups and reacted with libraries of reducing sugars. This "neoglycorandomization" rapidly generates libraries of glycosylated bioactive probes, improving the solubility, targeting, and pharmacokinetic profiles of small-molecule and peptide therapeutics[2].
National Institutes of Health (PMC).Lectin-Binding Specificity of the Fertilization-Relevant Protein PDC-109 by Means of Surface Plasmon Resonance and Carbohydrate REcognition Domain EXcision-Mass Spectrometry.
Universitat Pompeu Fabra (UPF).Surface-based and mass spectrometric approaches to deciphering sugar-protein interactions in a galactose-specific agglutinin.
ResearchGate.Neoglycosylation and neoglycorandomization: Enabling tools for the discovery of novel glycosylated bioactive probes and early stage leads.
Technical Whitepaper: Stability Profile and Storage Protocols for Boc-Methylaminooxyacetic Acid DCHA Salt
[1][2] Executive Summary Boc-methylaminooxyacetic acid (Boc-N(Me)-Aoa-OH) is a specialized building block used in the synthesis of peptidomimetics and bioconjugates.[1] Due to the inherent instability and physical state...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
Boc-methylaminooxyacetic acid (Boc-N(Me)-Aoa-OH) is a specialized building block used in the synthesis of peptidomimetics and bioconjugates.[1] Due to the inherent instability and physical state (often a viscous oil) of the free acid, it is commercially supplied as a dicyclohexylamine (DCHA) salt. This salt form confers crystallinity, enhances thermal stability, and prevents spontaneous decarboxylation or polymerization.
This guide details the physicochemical properties, stability boundaries, and mandatory handling protocols required to maintain the integrity of this reagent. Critical Note: The DCHA counter-ion must be removed prior to standard peptide coupling reactions to prevent side reactions and solubility issues.
Chemical Identity & Physicochemical Properties[1][2][4][6][7][8][9][10][11]
The DCHA salt transforms the lipophilic, semi-solid free acid into a stable, free-flowing crystalline powder.
Property
Specification
IUPAC Name
2-[[(tert-Butoxycarbonyl)(methyl)amino]oxy]acetic acid compound with N-cyclohexylcyclohexanamine (1:1)
Common Name
Boc-N-Me-Aoa-OH · DCHA
CAS Number
1185005-62-2
Molecular Formula
Molecular Weight
386.53 g/mol (Salt); ~205.21 g/mol (Free Acid)
Appearance
White to off-white crystalline powder
Melting Point
119–128 °C (Decomposition often occurs >130 °C)
Solubility
Soluble in Methanol, DCM, Ethyl Acetate; Sparingly soluble in Water; Insoluble in Hexane
Structural Architecture
The stability of this compound relies on the acid-base neutralization between the carboxylic acid of the aminooxy scaffold and the secondary amine of DCHA.
Figure 1: Stabilization Mechanism. The bulky dicyclohexylammonium cation forces the flexible, oily aminooxy acid into a rigid crystal lattice, preventing degradation.
Stability Profile
Thermal Stability
Solid State: Stable at ambient temperatures (20–25 °C) for short durations (weeks).
Melting/Decomposition: The salt melts between 119–128 °C. Exceeding this temperature risks rapid decarboxylation of the aminooxy backbone and loss of the Boc group (isobutylene release).
Solution State: Solutions in organic solvents (DCM, DMF) are stable for 24–48 hours at room temperature but should be kept at 4 °C for longer periods.
Hydrolytic & Chemical Sensitivity
Moisture: The salt is moderately hygroscopic. Long-term exposure to humidity can lead to "caking" and hydrolysis of the salt equilibrium, potentially liberating the free acid which may then degrade.
Acid Sensitivity (Critical): The Boc group is acid-labile. Exposure to strong acids (TFA, HCl) will remove the Boc group and protonate the aminooxy nitrogen, destroying the reagent's utility.
Base Sensitivity: Stable to weak bases. Strong bases (NaOH) will displace the DCHA, solubilizing the DCHA as a free oil and forming the metal salt of the aminooxy acid.
Storage & Handling Protocols
To maximize shelf-life (1–2 years), strict adherence to these conditions is required.
Storage Conditions
Parameter
Requirement
Rationale
Temperature
+2°C to +8°C (Routine) -20°C (Long-term >6 months)
Low temperature retards spontaneous decarboxylation and hydrolysis.
Atmosphere
Inert Gas (Argon/Nitrogen)
While not strictly pyrophoric, flushing headspace reduces moisture uptake.
Container
Amber Glass or Opaque Plastic
Protects against potential photodegradation, though light sensitivity is low.
Desiccation
Required
Store over silica gel or Drierite to prevent moisture absorption.
Handling Precautions[1]
Warm to Room Temperature: Before opening a bottle stored at -20°C or 4°C, allow it to equilibrate to room temperature for 30 minutes. Opening a cold bottle introduces condensation, which degrades the salt.
Avoid Metal Spatulas: Use PTFE or plastic spatulas to avoid trace metal contamination, which can catalyze oxidation of the N-O bond.
Experimental Protocol: DCHA Removal (Desalting)
Why this is necessary: DCHA is a secondary amine. If left in the reaction mixture during peptide coupling, it can compete with the amino component or react with activated esters, forming DCHA-amides (impurities). It must be removed to generate the free acid Boc-N(Me)-Aoa-OH immediately before use.
The "Partitioning" Workflow
This method utilizes the solubility difference between the protonated DCHA (water-soluble) and the free acid (organic-soluble).
) or 10% Citric Acid (Avoid strong mineral acids like HCl if possible to preserve Boc).
Brine (Saturated NaCl).
Anhydrous Magnesium Sulfate (
).
Figure 2: Desalting Workflow. The acid wash protonates DCHA, forcing it into the aqueous layer, while the lipophilic Boc-protected acid remains in the organic layer.
Step-by-Step Procedure
Dissolution: Suspend the required amount of DCHA salt in Ethyl Acetate (approx. 10 mL per gram). Shake until fully dissolved.
Acid Wash: Transfer to a separatory funnel. Wash 2–3 times with ice-cold 0.5 M
Introduction: The Imperative of Controlled Reactivity in Synthesis
An In-Depth Technical Guide to the Role of the Boc Protecting Group in Synthesis In the intricate world of multi-step organic synthesis, the ability to selectively modify one functional group in the presence of others is...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Role of the Boc Protecting Group in Synthesis
In the intricate world of multi-step organic synthesis, the ability to selectively modify one functional group in the presence of others is paramount.[][2][3] Molecules of interest in drug development and materials science are often polyfunctional, meaning their constituent reactive groups may exhibit similar chemical behaviors. Unchecked, this can lead to a cascade of undesired side reactions, diminishing yields and complicating purification. The strategic use of protecting groups provides a foundational solution to this challenge.[3][4] A protecting group acts as a temporary shield for a reactive functional group, rendering it inert to specific reaction conditions while other parts of the molecule are transformed.[3] An ideal protecting group must be easy to introduce in high yield, stable to a range of subsequent reaction conditions, and, critically, easy to remove selectively and in high yield when its job is done.[4]
Among the arsenal of protecting groups available to the modern chemist, the tert-butoxycarbonyl (Boc) group stands out as one of the most versatile and widely employed shields for amines.[5] Its popularity stems from a robust chemical profile: it is stable under basic, nucleophilic, and reductive conditions, yet can be removed with facility under mild acidic treatment.[6][7] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the Boc group's core chemistry, mechanistic underpinnings, and strategic application in complex molecular synthesis.
Part 1: The Chemistry of Boc Protection
The introduction of the Boc group converts a nucleophilic primary or secondary amine into a significantly less reactive carbamate.[2][8] This transformation effectively masks the amine's basicity and nucleophilicity, preventing it from interfering in subsequent synthetic steps.
Mechanism of Boc Protection
The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[9][10] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a transient tetrahedral intermediate.[8][9][11] This intermediate then collapses, expelling a tert-butyl carbonate leaving group, which subsequently decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[9][11] The evolution of CO₂ provides a strong thermodynamic driving force for the reaction, ensuring high conversion.[9]
While the reaction can proceed without a catalyst, a base such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium hydroxide (NaOH) is often employed to deprotonate the amine, thereby increasing its nucleophilicity and accelerating the reaction.[6][9]
Mechanism of Boc protection of an amine.
Experimental Protocol: General Boc Protection of an Amine
The following protocol describes a standard procedure for the Boc protection of a primary or secondary amine using (Boc)₂O.
Dissolution: Dissolve the amine substrate (1.0 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).[12]
Base Addition: Add a suitable base (1.2–2.0 equivalents), such as triethylamine or DIPEA, to the solution and stir. For reactions sensitive to temperature, this step can be performed at 0 °C.[9]
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1–1.5 equivalents) to the stirred solution.[9][12]
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the consumption of the starting material by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 1 to 12 hours.[9]
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel if necessary.[12]
Data Summary: Common Boc Protection Conditions
The choice of reagents and conditions can be tailored to the specific substrate. The table below summarizes common systems.
The strategic value of the Boc group lies in its facile removal under acidic conditions, which regenerates the free amine.[5] This acid lability is the cornerstone of its utility in orthogonal synthesis strategies.
Mechanism of Boc Deprotection
The acid-catalyzed deprotection of a Boc-protected amine is a clean and efficient process.[2] The most commonly used reagent is trifluoroacetic acid (TFA), often as a solution in a non-reactive solvent like DCM.[5][8]
The mechanism proceeds via several key steps:
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by the acid. This step is rapid and reversible, and it activates the group for cleavage.[2][5][13]
Fragmentation: The protonated intermediate undergoes fragmentation through the cleavage of the tert-butyl-oxygen bond. This step is the rate-determining step and is facilitated by the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[2][6][13]
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide and the free amine.[8][13]
Amine Salt Formation: In the acidic medium, the newly liberated amine is protonated, forming the corresponding ammonium salt (e.g., a trifluoroacetate salt).[5][13]
Mechanism of acid-catalyzed Boc deprotection.
The Critical Role of Cation Scavengers
A potential complication during Boc deprotection is the fate of the electrophilic tert-butyl cation.[6][14] This reactive intermediate can alkylate nucleophilic functional groups within the substrate molecule, leading to undesired side products.[14] Amino acid residues such as tryptophan (alkylation of the indole ring), methionine (alkylation of the thioether), and cysteine are particularly susceptible.[6][10][14]
To mitigate this risk, scavengers are added to the deprotection cocktail.[15] These are nucleophilic species designed to react with and neutralize the tert-butyl cation more rapidly than the sensitive residues of the product.[6][14] Common scavengers include anisole, thioanisole, triisopropylsilane (TIS), and water.[6][9][16]
Experimental Protocol: General Boc Deprotection using TFA
Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM (typically at a concentration of 0.1–0.5 M).[5]
Cooling: Cool the solution to 0 °C in an ice bath to control any potential exotherm.
Scavenger Addition (if required): If the substrate contains sensitive residues (e.g., Trp, Met, Cys), add the appropriate scavenger (e.g., triisopropylsilane, 2.5–5.0% v/v).
Acid Addition: Add trifluoroacetic acid (TFA) dropwise to the stirred solution. The final concentration of TFA typically ranges from 25–50% (v/v) in DCM.[9][17]
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction's completion by TLC or LC-MS.[9][17]
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting residue is the amine trifluoroacetate salt, which can be used directly or neutralized by washing with a mild aqueous base (e.g., saturated NaHCO₃) during an extractive work-up.[5]
Offers selectivity in the presence of other acid-sensitive groups.[18]
Part 3: Orthogonal Protection and Strategic Synthesis
The true power of protecting groups is realized when they are used in concert within an orthogonal strategy .[19][20] Orthogonal protection is a scheme that employs multiple, distinct classes of protecting groups in a single molecule, where each class can be removed by a specific set of reagents that do not affect the others.[3][4][21] This allows for the sequential unmasking and reaction of different functional groups with complete control.
The Boc group is a central component of such strategies. Its acid-lability makes it perfectly orthogonal to:
Base-labile groups: such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a base like piperidine.[6][7]
Groups removed by hydrogenolysis: such as the benzyloxycarbonyl (Cbz or Z) group, which is cleaved using H₂ gas over a palladium catalyst.[6][8]
Part 4: The Boc Group in Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group was central to the development of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield, a revolutionary technique that earned him the Nobel Prize in Chemistry in 1984.[22][23] SPPS involves building a peptide chain while it is covalently anchored to an insoluble polymer resin, which simplifies the purification process to simple filtration and washing at each step.[24]
The Boc/Bzl Synthesis Strategy
The classic Merrifield approach relies on the Boc/Bzl strategy .[25][26]
Temporary Nα-Protection: The α-amino group of each incoming amino acid is temporarily protected with the Boc group.
"Permanent" Side-Chain Protection: Reactive amino acid side chains are protected with more robust, acid-stable groups, typically benzyl (Bzl) ethers, esters, or carbamates.
While both Boc and Bzl groups are removed by acid, their sensitivities are vastly different. The Boc group is labile to moderate acids like TFA, whereas benzyl-based groups require very strong acids, such as anhydrous hydrogen fluoride (HF), for cleavage.[25][27] This differential lability allows for the selective removal of the Nα-Boc group at each cycle without disturbing the side-chain protection.
The Boc-SPPS Cycle
The synthesis of a peptide using Boc-SPPS proceeds through a repeated four-step cycle for each amino acid added to the chain.
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with a solution of TFA in DCM (typically 25-50%).[25][28]
Neutralization: The resulting N-terminal ammonium trifluoroacetate salt is neutralized with a hindered organic base, such as DIPEA, to liberate the free amine nucleophile for the next coupling step.[25]
Coupling: The next Boc-protected amino acid is activated with a coupling reagent (e.g., dicyclohexylcarbodiimide, DCC) and added to the resin, forming a new peptide bond.[][24]
Washing: The resin is thoroughly washed with solvents like DCM and isopropanol to remove excess reagents and byproducts, yielding the pure, elongated peptide still attached to the resin.[29]
This cycle is repeated until the desired peptide sequence is assembled. The final step involves treating the resin with a strong acid like HF to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[30][31]
The four-step cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Part 5: Troubleshooting and Advanced Considerations
While robust, the use of the Boc group is not without potential pitfalls. A clear understanding of common side reactions is essential for troubleshooting and optimization.
Issue
Probable Cause
Solution / Mitigation Strategy
Alkylation of Side Chains
The reactive tert-butyl cation generated during deprotection attacks nucleophilic residues (Trp, Met, Cys, Tyr).[10][14]
Incorporate a scavenger cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) into the deprotection solution to trap the cation.[14]
Incomplete Deprotection
Insufficient acid concentration, short reaction time, or low temperature.[14]
Increase TFA concentration (e.g., from 25% to 50%), extend reaction time, or ensure the reaction reaches room temperature. Monitor completion via a qualitative test (e.g., Kaiser test).
Diketopiperazine Formation
At the dipeptide stage, the deprotected N-terminus can intramolecularly attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[10][28]
Use a resin linker less prone to this side reaction (e.g., PAM resin).[22][28] Couple the third amino acid immediately after deprotection and neutralization of the dipeptide.
Methionine Oxidation
The thioether side chain of methionine can be oxidized to the sulfoxide during repeated acid treatments.
Add reducing scavengers like dithiothreitol (DTT) to the deprotection cocktail.
Conclusion
The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in the arsenal of the synthetic chemist. Its unique combination of stability to a wide range of reagents and facile, selective removal under mild acidic conditions has cemented its role in the synthesis of complex molecules, from small molecule drug candidates to large peptides.[5][9] The principles of its application, particularly within the orthogonal framework of modern protecting group strategies and the revolutionary context of solid-phase peptide synthesis, demonstrate the profound impact of controlled reactivity on the advancement of chemical and pharmaceutical sciences. A thorough understanding of its underlying mechanisms, practical protocols, and potential side reactions empowers researchers to leverage the Boc group to its fullest potential, enabling the efficient and predictable construction of intricate molecular architectures.
References
Efficient solid-phase synthesis of fullero-peptides using Merrifield strategy. (n.d.). Royal Society of Chemistry.
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024, January 2). Total Synthesis.
Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). WuXi AppTec.
Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry.
Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps.
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
Boc-N-Methylaminooxyacetic Acid DCHA Salt: Solubility Profile, Desalting Protocols, and SPPS Applications As a Senior Application Scientist specializing in peptide synthesis and bioconjugation, I frequently encounter cha...
As a Senior Application Scientist specializing in peptide synthesis and bioconjugation, I frequently encounter challenges related to the solubility and stability of specialized building blocks. One such critical reagent is Boc-N-methylaminooxyacetic acid dicyclohexylamine (DCHA) salt (CAS 1185005-62-2)[1][2].
This compound is indispensable for introducing N-methylaminooxy functional groups into peptides, enabling highly stable, chemoselective oxime ligations with aldehydes or ketones[3][4]. Unlike standard oximes, N-methyl oximes are resistant to hydrolysis, making them ideal for developing robust biosensors, neoglycoconjugates, and therapeutic peptides[5][6]. However, the physical properties of this reagent present a paradox: the modifications that make it stable on the shelf simultaneously hinder its direct use in Solid-Phase Peptide Synthesis (SPPS).
This whitepaper deconstructs the solubility profile of the Boc-N-methylaminooxyacetic acid DCHA salt, explains the causality behind its formulation, and provides a self-validating protocol for its application in SPPS.
The Causality of the DCHA Salt Formulation
To understand the handling of this reagent, we must first understand why it exists as a salt. The free acid form of Boc-N-methylaminooxyacetic acid is highly prone to degradation and typically presents as a viscous, difficult-to-handle oil. To achieve a stable, crystalline, and easily weighable solid, manufacturers intentionally precipitate the free acid with dicyclohexylamine (DCHA)[7].
While the bulky, hydrophobic dicyclohexylammonium counterion ensures excellent shelf-life, it introduces two severe complications for SPPS:
Solubility Suppression: The DCHA salt exhibits poor solubility in standard polar aprotic SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).
Reagent Interference: DCHA is a strong, sterically hindered secondary amine. If introduced directly into a coupling reaction, it can compete with the resin-bound amine, neutralize acidic additives (like HOAt or Oxyma), or prematurely degrade uronium/phosphonium-based coupling reagents (e.g., HATU, PyBOP)[8][9].
Table 1: Comparative Solubility and Physicochemical Profile
Property / Solvent
Boc-N-Me-AOA • DCHA Salt
Boc-N-Me-AOA (Free Acid)
Physical State
White crystalline powder
Viscous oil / amorphous solid
Molecular Weight
386.53 g/mol
205.21 g/mol
DMF / NMP
Poor (Suspension)
Excellent (>0.5 M)
Dichloromethane (DCM)
Poor
Excellent
Ethyl Acetate (EtOAc)
Poor (Requires acid to dissolve)
Excellent
Aqueous Buffers
Poor
Poor
Data synthesized from standard SPPS solvent compatibility profiles and reagent handling guidelines[7][8].
The Desalting Protocol: A Self-Validating System
Because direct coupling of the DCHA salt is inefficient and prone to side reactions, the salt must be converted back to the free acid immediately prior to use[7]. This process, known as "desalting," relies on a simple liquid-liquid extraction.
The protocol below is designed as a self-validating system : the visual resolution of the suspension into two clear liquid phases serves as an immediate, physical confirmation that the DCHA salt has been successfully protonated and partitioned.
Step-by-Step Methodology: Conversion to Free Acid
Scale: 10 mmol (3.86 g of DCHA salt)
Suspension: Suspend 3.86 g (10 mmol) of Boc-N-methylaminooxyacetic acid DCHA salt in 60 mL of Ethyl Acetate (EtOAc) in a 250 mL separatory funnel. Observation: The salt will not fully dissolve, leaving a cloudy suspension.
Acidification: Add 1.2 equivalents (12.0 mL) of ice-cold 1 M H₂SO₄ (or 10% H₃PO₄) to the funnel[8][9].
Partitioning: Stopper the funnel and shake vigorously, venting frequently.
Self-Validation Check: Continue shaking until the cloudy suspension completely resolves into two distinct, crystal-clear liquid layers. The DCHA is now protonated (DCHA•H₂SO₄) and resides in the lower aqueous layer, while the free Boc-amino acid is in the upper EtOAc layer.
Separation: Drain and discard the lower aqueous layer.
Aqueous Wash: Add 20 mL of cold deionized water to the aqueous layer, extract with an additional 20 mL of EtOAc, and combine the organic layers to maximize yield[8]. Wash the combined organic layers with 30 mL of saturated NaCl (brine).
Drying & Concentration: Dry the EtOAc layer over anhydrous Na₂SO₄ or MgSO₄. Filter out the drying agent and evaporate the solvent in vacuo using a rotary evaporator.
Yield: The resulting product is the free Boc-N-methylaminooxyacetic acid, typically presenting as a pale oil or semi-solid, ready for immediate dissolution in DMF[8][10].
Caption: Liquid-liquid extraction workflow for desalting DCHA-protected amino acids.
Application in Solid-Phase Peptide Synthesis (SPPS)
Once liberated from the DCHA counterion, the free Boc-N-methylaminooxyacetic acid exhibits excellent solubility in DMF and NMP, allowing for seamless integration into standard SPPS workflows[4][8].
Coupling Strategy
Because the aminooxy nitrogen is protected by a Boc group, this building block is typically coupled to the N-terminus of a peptide resin (or a specific lysine side-chain) as the final step in Fmoc-SPPS, or utilized throughout standard Boc-SPPS[3][4].
Activation: Dissolve the freshly prepared free acid in anhydrous DMF (0.2–0.5 M concentration). Activate using a standard carbodiimide/additive system (e.g., DIC and OxymaPure) or a uronium salt (e.g., HATU with DIEA)[8]. Note: If using HATU, ensure the free acid is fully dissolved before adding the base (DIEA) to prevent premature cyclization or degradation.
Coupling: Add the activated mixture to the resin-bound peptide. Standard coupling times of 1 to 2 hours at room temperature are generally sufficient.
Cleavage and Deprotection: Treatment with a high concentration of Trifluoroacetic acid (TFA) during the final resin cleavage step will simultaneously remove the Boc protecting group, unmasking the highly reactive, nucleophilic N-methylaminooxy group[3][4].
Caption: SPPS coupling pathway and subsequent chemoselective oxime ligation.
Conclusion
The use of Boc-N-methylaminooxyacetic acid DCHA salt is a classic example of the compromises made in peptide chemistry between reagent stability and immediate usability. By understanding the causality behind the DCHA salt formulation—specifically its role in preventing the degradation of the free acid—researchers can confidently apply the simple, self-validating desalting protocol outlined above. Removing the DCHA counterion restores the compound's high solubility in DMF/NMP, ensuring high-yielding couplings and paving the way for advanced, site-specific peptide modifications.
References
Wiley-VCH Supporting Information. Synthesis of Di-Boc-AoA-tetra-BB-DTPA-OtBu and DCHA Desalting Protocols. Retrieved from [Link]
Bark, S. J., Schmid, S., & Hahn, K. M. (2000). A Highly Efficient Method for Site-Specific Modification of Unprotected Peptides after Chemical Synthesis. Journal of the American Chemical Society, 122(15), 3567-3573. Retrieved from[Link]
Wollenberg, A. L., Perlin, P., & Deming, T. J. (2019). Versatile N-Methylaminooxy-Functionalized Polypeptides for Preparation of Neoglycoconjugates. Biomacromolecules, 20(4), 1756-1764. Retrieved from [Link]
Technical Whitepaper: Safety, Handling, and Operational Workflows for Boc-methylaminooxyacetic acid·DCHA
Executive Overview Boc-methylaminooxyacetic acid dicyclohexylamine (DCHA) salt is a highly specialized building block utilized extensively in advanced peptide synthesis, bioconjugation, and the structural development of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
Boc-methylaminooxyacetic acid dicyclohexylamine (DCHA) salt is a highly specialized building block utilized extensively in advanced peptide synthesis, bioconjugation, and the structural development of neuroprotective pharmaceuticals[1]. The presence of the aminooxy group provides a unique chemical handle for highly specific, chemoselective ligations—most notably oxime bond formation—making it an indispensable reagent for attaching biomolecules to imaging agents or targeted drug delivery systems[1].
As a Senior Application Scientist, I frequently observe that the handling of DCHA salts is misunderstood in standard laboratories. This guide synthesizes the physicochemical profiling, safety protocols, and the mechanistic rationale required to handle and activate this compound successfully.
Physicochemical Profiling
To ensure reproducibility in synthetic applications, understanding the baseline physicochemical properties of the compound is mandatory. The quantitative data below establishes the baseline for quality control and storage.
Table 1: Physicochemical Properties of Boc-methylaminooxyacetic acid·DCHA
Property
Value / Specification
Chemical Name
{[(tert-butoxycarbonyl)(methyl)amino]oxy}acetic acid compound with N-cyclohexylcyclohexanamine (1:1)
A frequent question in peptide chemistry is why this specific Boc-protected amino acid is supplied as a dicyclohexylamine (DCHA) salt rather than a free acid. The causality is strictly rooted in chemical thermodynamics and shelf stability.
The free carboxylic acid of Boc-methylaminooxyacetic acid is typically an oily, non-crystalline substance. More critically, the free acidic proton of the carboxyl group can auto-catalyze the degradation of the acid-labile tert-butyloxycarbonyl (Boc) protecting group over time[4]. By reacting the free acid with dicyclohexylamine, the carboxylic acid is deprotonated to form a stable, highly crystalline carboxylate salt[4]. This ionic interaction neutralizes the acidic proton, completely halting auto-catalytic Boc cleavage and extending the shelf life of the reagent indefinitely when stored at 0–8 °C[2].
Safety, Toxicity, and Environmental Controls
Handling DCHA salts requires stringent safety protocols due to the inherent toxicity and steric bulk of the dicyclohexylamine moiety.
Toxicity Profile: While the Boc-amino acid moiety is generally benign, DCHA salts are associated with skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[5].
Personal Protective Equipment (PPE): Handling must be conducted inside a certified chemical fume hood to avoid inhalation of aerosolized dust. Operators must wear chemical-impermeable gloves (e.g., nitrile, minimum 0.11 mm thickness), safety goggles, and a standard laboratory coat[5].
Environmental Precautions: Dicyclohexylamine derivatives can be highly toxic to aquatic life with long-lasting effects. Spills must be collected using an inert absorbent (e.g., silica gel, sand, or vermiculite) and disposed of through a licensed hazardous waste contractor. Never discharge into laboratory drains or waterways[5].
Operational Workflows: Liberation of the Free Acid
Before Boc-methylaminooxyacetic acid·DCHA can be utilized in peptide coupling reactions (e.g., using EDC/HOBt or HATU), the free carboxylic acid must be liberated from the DCHA salt[4]. If the salt is used directly, the bulky dicyclohexylamine will sterically hinder the coupling reagents and consume activation energy, leading to failed syntheses.
Causality & Design: This protocol uses a weak acid (10% Phosphoric acid, H3PO4) rather than a strong acid (like HCl) to precisely protonate the carboxylate without cleaving the acid-sensitive Boc group. Ice-cold conditions are strictly maintained to thermodynamically suppress any kinetic cleavage of the Boc group[6].
Step-by-Step Methodology:
Suspension: Weigh the required amount of Boc-methylaminooxyacetic acid·DCHA and suspend it in ice-cold ethyl acetate (EtOAc) at a ratio of 30 mL per gram of salt[6].
Causality: EtOAc is chosen because the liberated free acid is highly soluble in it, while the resulting DCHA·H3PO4 salt byproduct is highly water-soluble, forcing a clean phase separation.
Acidification: Slowly add 10% aqueous H3PO4 dropwise under vigorous magnetic stirring until the solid suspension completely dissolves into a clear biphasic mixture[6].
Self-Validation (pH Check): Stop stirring and allow the layers to separate slightly. Extract a drop of the lower aqueous layer and test with pH paper. The pH must strictly be between 2.0 and 3.0[6].
Validation Logic: If pH > 3.0, the carboxylate is not fully protonated, resulting in yield loss. If pH < 2.0, the environment is too acidic, and the risk of Boc deprotection increases exponentially. Adjust with H3PO4 or cold water accordingly.
Phase Separation: Transfer the mixture to a separatory funnel. Drain and discard the lower aqueous layer (which now contains the DCHA·H3PO4 byproduct).
Washing: Wash the retained organic layer with 2 volumes of 10% H3PO4, followed by 3 washes with 2 volumes of distilled water to ensure complete removal of trace DCHA[6].
Drying & Concentration: Dry the EtOAc layer over anhydrous sodium sulfate (Na2SO4). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at < 30 °C.
Result: The free Boc-methylaminooxyacetic acid is recovered as a viscous oil or foam, ready for immediate downstream coupling.
Workflow Visualization
The following diagram maps the logical flow and phase distribution during the liberation protocol, ensuring operators understand the physical state of the target molecule at every step.
Workflow for the biphasic acid-base liberation of free Boc-methylaminooxyacetic acid.
References
The following authoritative sources were utilized and cited within this technical guide to ensure scientific integrity and procedural accuracy:
*[1] J&K Scientific LLC. "Boc-methylaminooxyacetic acid·DCHA | 1185005-62-2". 1
*[3] CymitQuimica. "CAS 1185005-62-2: Acetic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]methylamino]oxy]-, compd. with N-cyclohexylcyclohexanamine (1:1)". 3
*[2] Sigma-Aldrich. "Boc-methylaminooxyacetic acid·DCHA | 1185005-62-2 - Properties". 2
*[5] CymitQuimica. "Safety Data Sheet - Boc-N-Me-Val-OH dicyclohexylamine salt (DCHA Salt Analogue Safety Profile)". 5
*[4] Bachem. "FAQ - frequently asked questions | Why are certain amino acid derivatives sold as salts?". 4
*[6] Durham E-Theses. "Total Synthesis of Bioactive Peptides and Whole Proteins - Experimental: Liberation of Boc-amino acid from DCHA salt". 6
Application Notes and Protocols for the Use of Boc-Methylaminooxyacetic Acid DCHA in Peptide Synthesis
Introduction: The Role of N-Alkylated Oxy-Amino Acids in Modern Peptide Chemistry The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, enabling chemists to ove...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Role of N-Alkylated Oxy-Amino Acids in Modern Peptide Chemistry
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, enabling chemists to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low membrane permeability. N-methylation is a particularly effective modification for enhancing these pharmacokinetic properties.[1][2][3] Boc-methylaminooxyacetic acid is a specialized building block that introduces an N-methylated oxy-amino acid residue, creating a unique "oxy-peptide" backbone. This modification can induce favorable conformational constraints and improve resistance to enzymatic degradation.
This reagent is typically supplied as a dicyclohexylammonium (DCHA) salt.[4] This is a deliberate and advantageous formulation; many protected amino acid free acids are oils or amorphous solids that are difficult to purify and handle.[5][6] The formation of a DCHA salt converts the molecule into a stable, crystalline solid with a well-defined melting point, which greatly facilitates purification through recrystallization, as well as simplifying handling and storage.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, activation, and incorporation of Boc-methylaminooxyacetic acid DCHA into synthetic peptides using standard solid-phase peptide synthesis (SPPS) methodologies.
Reagent Properties, Storage, and Safety
A thorough understanding of the reagent's properties is critical for its successful application and for ensuring laboratory safety.
The stability of Boc-methylaminooxyacetic acid DCHA is governed by the properties of its two key components: the acid-labile Boc group and the DCHA salt.
Boc Group Stability : The tert-butyloxycarbonyl (Boc) protecting group is robust under basic and nucleophilic conditions but is highly susceptible to cleavage under acidic conditions.[7][8] Accidental exposure to acidic vapors or solvents during storage must be avoided to maintain the integrity of the N-terminal protection.
DCHA Salt Stability : The dicyclohexylammonium salt form confers excellent stability at ambient temperatures.
Recommended Storage : For long-term stability, the reagent should be stored at 2-8°C in a tightly sealed container, protected from moisture and acidic environments.
Safety and Handling
Reagent : Handle Boc-methylaminooxyacetic acid DCHA in a well-ventilated area, wearing standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Coupling Agents : Many peptide coupling reagents, such as HBTU and HATU, are known sensitizers.[9] Avoid inhalation of dust and skin contact.
Deprotection Reagents : Trifluoroacetic acid (TFA), used for Boc group removal and final peptide cleavage, is highly corrosive and requires handling in a chemical fume hood with appropriate PPE.
Protocol I: Liberation of the Free Acid from the DCHA Salt
Before Boc-methylaminooxyacetic acid can be used in peptide synthesis, the carboxylic acid must be liberated from its DCHA salt. This is achieved through a straightforward acid-base extraction procedure.[6] The strong organic base (DCHA) is protonated by a mild aqueous acid, partitioning it into the aqueous phase and leaving the desired Boc-protected amino acid in the organic solvent.[5][10]
Materials
Boc-methylaminooxyacetic acid DCHA
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
10% aqueous potassium bisulfate (KHSO4) or 10% aqueous phosphoric acid[6][10]
Deionized water
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Dissolution : Dissolve the Boc-methylaminooxyacetic acid DCHA salt in 5-10 volumes of ethyl acetate or DCM in a separatory funnel.
Acidic Wash : Add an equal volume of cold (0-4°C) 10% KHSO4 solution. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The pH of the aqueous layer should be acidic (pH 2-3).[6]
Phase Separation : Drain and discard the lower aqueous layer.
Repeat Wash : Repeat the acidic wash (Step 2) one to two more times to ensure complete removal of dicyclohexylamine.
Neutral Wash : Wash the organic layer with an equal volume of deionized water, followed by a wash with brine to break any emulsions and aid in drying.
Drying : Transfer the organic layer to a flask and dry over anhydrous MgSO4 or Na2SO4.
Solvent Removal : Filter off the drying agent and concentrate the filtrate to dryness under reduced pressure using a rotary evaporator. The resulting product, the free acid, will likely be a clear, viscous oil or a waxy solid.
Verification : The free acid should be used immediately for the coupling reaction or stored under an inert atmosphere at low temperature.
Caption: Workflow for converting the DCHA salt to the free acid.
Protocol II: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes a standard Fmoc-based SPPS workflow. The N-terminal amine of the growing peptide chain on the solid support is deprotected, and the free acid of Boc-methylaminooxyacetic acid is then activated and coupled.
Materials
Fmoc-protected peptide-resin with a free N-terminal amine
Boc-methylaminooxyacetic acid (free acid from Protocol I)
SPPS reaction vessel (manual or automated synthesizer)
Activation Cocktails
The carboxylic acid must be converted to an active ester for efficient amide bond formation. The choice of activating agent can be critical, especially for hindered couplings like those involving N-methylated residues.
Reagent Cocktail (Equivalents relative to resin loading)
Pre-activation Time
Notes
HBTU (2.0 eq) / HOBt (2.0 eq) / DIPEA (4.0 eq)
2-5 minutes
A robust, standard choice for most couplings.
HATU (2.0 eq) / HOAt (2.0 eq) / DIPEA (4.0 eq)
2-5 minutes
Highly recommended for potentially difficult or slow couplings, as HOAt minimizes racemization and accelerates the reaction.[11]
DIC (2.0 eq) / Oxyma Pure (2.0 eq)
5-10 minutes
A cost-effective and efficient alternative. Caution is advised as the reaction of Oxyma and DIC can generate HCN under certain conditions.[9]
Step-by-Step Coupling Procedure
Resin Preparation : Ensure the N-terminal Fmoc group of the peptide-resin has been removed (typically with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.
Activation Solution : In a separate vial, dissolve Boc-methylaminooxyacetic acid (2.0 eq) and the chosen activating agent (e.g., HATU, 2.0 eq) in a minimal volume of DMF.
Pre-activation : Add DIPEA (4.0 eq) to the activation solution and allow it to pre-activate for the time specified in Table 2. The solution may change color.
Coupling : Drain the DMF from the washed peptide-resin. Immediately add the pre-activated solution to the resin.
Reaction : Agitate the reaction vessel at room temperature for 1-4 hours. N-methylated residues often couple more slowly than standard amino acids, so an extended coupling time is recommended.
Monitoring the Reaction : After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative test to check for free primary and secondary amines.
Kaiser Test : This test will be negative (yellow/colorless beads) because it only detects primary amines. A negative result here indicates the absence of unreacted primary amines from the previous cycle.
Chloranil or Isatin Test : These tests are required to detect the presence of unreacted secondary amines on the resin.[12] A positive result (e.g., blue beads with chloranil) indicates an incomplete coupling, and the coupling step should be repeated.
Washing : Once the coupling is complete (confirmed by a negative secondary amine test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Chain Elongation : The peptide-resin is now ready for the next cycle of Fmoc deprotection and coupling.
Caption: The solid-phase peptide synthesis (SPPS) cycle.
Protocol III: N-Terminal Boc Deprotection
If Boc-methylaminooxyacetic acid is the final residue added, the Boc group is typically removed during the final cleavage from the resin. However, if chain elongation is desired, the Boc group must be selectively removed while the peptide remains on the resin. This is orthogonal to the base-labile Fmoc group.[8]
Mechanism of Deprotection
The Boc deprotection is an acid-catalyzed elimination. The carbamate oxygen is protonated by a strong acid (TFA), leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid, which rapidly decarboxylates to yield the free amine.[13]
On-Resin Deprotection Procedure
Resin Wash : Wash the peptide-resin thoroughly with DCM to remove any residual DMF.
Deprotection Cocktail : Treat the resin with a solution of 25-50% TFA in DCM. Include a scavenger like 1-2% triisopropylsilane (TIS) if other acid-sensitive groups are present.
Reaction : Agitate the slurry for 20-30 minutes at room temperature.
Washing and Neutralization : Drain the deprotection solution. Wash the resin thoroughly with DCM (5x). Neutralize the resulting amine salt with a 10% solution of DIPEA in DMF (2 x 5 minutes).
Final Wash : Wash the resin again with DMF (5x) to prepare for the next coupling step.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Incomplete Coupling
1. Insufficient activation or coupling time.2. Steric hindrance from the N-methyl group.3. Poor resin swelling.
1. Extend the coupling time to 4 hours or overnight.2. Use a stronger activating agent like HATU.[11]3. Double couple (repeat the coupling step with fresh reagents).4. Ensure adequate resin swelling in DMF/DCM before synthesis.
Low Yield After Cleavage
1. Incomplete couplings leading to truncated sequences.2. Premature loss of peptide chains from the resin.
1. Implement capping steps (e.g., with acetic anhydride) after coupling to terminate unreacted chains.2. Use a more acid-stable linker/resin if repeated acid treatments (e.g., for Boc deprotection) are performed.
Side-Reactions During Boc Deprotection
Alkylation of sensitive residues (e.g., Trp, Met) by the released tert-butyl cation.
Always include a scavenger such as triisopropylsilane (TIS) or water in the TFA deprotection cocktail to quench the tert-butyl cation.[14]
Conclusion
Boc-methylaminooxyacetic acid DCHA is a highly valuable building block for the synthesis of modified peptides with enhanced therapeutic potential. Its formulation as a stable, crystalline DCHA salt simplifies handling and storage.[5][6] Successful incorporation requires a two-stage approach: liberation of the free acid from its salt, followed by a carefully optimized coupling protocol. Due to the steric hindrance of the N-methyl group, using powerful activating agents like HATU and allowing for extended reaction times are crucial for achieving high coupling efficiency. By following the detailed protocols and troubleshooting guidance provided in these notes, researchers can confidently and effectively utilize this reagent to advance their peptide synthesis and drug discovery programs.
References
RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
BenchChem. (n.d.). The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH. BenchChem.
Advanced Bioconjugation Strategies Using Boc-N-methylaminooxyacetic acid·DCHA
Executive Summary Boc-N-methylaminooxyacetic acid dicyclohexylamine salt (Boc-N-Me-AOA-OH·DCHA, CAS: 1185005-62-2) is a specialized bifunctional building block utilized in solid-phase peptide synthesis (SPPS) and advance...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Boc-N-methylaminooxyacetic acid dicyclohexylamine salt (Boc-N-Me-AOA-OH·DCHA, CAS: 1185005-62-2) is a specialized bifunctional building block utilized in solid-phase peptide synthesis (SPPS) and advanced bioconjugation[1]. While standard aminooxy groups are routinely used for oxime ligations, the introduction of an N-methyl substitution fundamentally alters the nucleophilic character and the structural outcome of the resulting conjugates[2]. Supplied as a dicyclohexylamine (DCHA) salt to ensure crystalline stability and prevent degradation, this reagent empowers researchers to synthesize neoglycoconjugates that retain their native pyranose ring structures and enables the chemoselective labeling of completely unprotected peptides[1][3].
Mechanistic Insights: The Power of the N-Methylaminooxy Group
As a Senior Application Scientist, it is critical to understand why the N-methylaminooxy group is selected over traditional linkers. The causality behind its unique reactivity lies in two fundamental chemical principles:
Preservation of Cyclic Glycan Architecture
When unmodified reducing saccharides react with standard primary aminooxy groups (–O–NH₂), the resulting oxime linkage forces the sugar into an open-chain conformation. This loss of the cyclic pyranose or furanose structure often abrogates biological recognition by lectins and antibodies. Conversely, the N-methylaminooxy group (–O–NH–CH₃) reacts with reducing sugars to form a stable, ring-closed
-N-glycoside[2]. This is driven by the steric and electronic properties of the N-methyl group, which thermodynamically favors the cyclic hemiaminal ether over the open-chain nitrone, thereby generating biologically active neoglycoconjugates[2].
The Alpha-Effect and pH-Driven Chemoselectivity
The adjacent oxygen atom donates electron density to the nitrogen, creating the "alpha-effect." This significantly lowers the pKa of the N-methylaminooxy group (pKa ~4.5) compared to standard aliphatic amines (pKa ~9–10)[3]. At an acidic pH of 4.7, primary amines (such as lysine side chains and the N-terminus) are fully protonated and rendered non-nucleophilic. The N-methylaminooxy group, however, remains partially unprotonated and highly reactive. This allows for the site-specific, chemoselective acylation of the N-methylaminooxy group using standard N-hydroxysuccinimide (NHS) esters on completely unprotected peptides[3][4].
Experimental Workflows & Protocols
Application 1: Synthesis of Ring-Closed Neoglycopolypeptides
Workflow: SPPS incorporation of Boc-N-Me-AOA-OH and subsequent ring-closed neoglycoconjugation.
Objective: Conjugate an unmodified reducing sugar to a peptide while preserving the cyclic pyranosyl ring.
Step-by-Step Methodology:
SPPS Incorporation:
Dissolve Boc-N-Me-AOA-OH·DCHA (3 eq relative to resin loading) in anhydrous DMF.
Add HATU (2.9 eq) and DIPEA (6 eq). Causality note: The excess base is critical to neutralize the DCHA salt and ensure efficient carboxylate activation.
Couple to the deprotected N-terminus or a selectively deprotected lysine side chain for 2 hours at room temperature.
Cleavage and Unmasking:
Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5, v/v/v) for 2 hours to remove the Boc group and cleave the peptide from the solid support[4].
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Neoglycosylation:
Dissolve the lyophilized peptide in 100 mM sodium acetate buffer (pH 4.5) to a final concentration of 1–5 mM[2].
Add the unmodified reducing sugar (e.g., lactose, mannose) at a 5–10 molar excess.
Incubate at 37°C for 24–48 hours.
Self-Validation Checkpoint: Analyze the crude reaction mixture via LC-MS. A successful ligation is confirmed by a mass shift of
. If the mass shift is merely , the sugar has not dehydrated into the closed ring, indicating an incomplete reaction or an incorrect buffer pH[2].
Application 2: Site-Specific Modification with NHS Esters
Mechanism of pH-controlled chemoselective acylation utilizing the alpha-effect of N-Me-AOA.
Objective: Label a peptide site-specifically with an NHS-ester fluorophore without the need to protect native lysine residues.
Step-by-Step Methodology:
Peptide Preparation:
Dissolve the unprotected N-methylaminooxy-containing peptide in 100 mM sodium citrate buffer, adjusted strictly to pH 4.7 using NaOH[4].
Chemoselective Ligation:
Dissolve the NHS-ester functionalized probe (e.g., Tetramethylrhodamine-NHS) in anhydrous DMSO.
Add the probe (1.5 eq) to the peptide solution. Ensure the final solvent composition is 50% aqueous buffer / 50% DMSO to maintain the solubility of the hydrophobic probe[4].
React at room temperature for 1–2 hours.
Quenching:
Quench the reaction by adding 0.1% TFA to lower the pH, halting any potential off-target reactivity.
Self-Validation Checkpoint: Analyze the quenched reaction via RP-HPLC. A successful chemoselective ligation will yield a single major product peak. If multiple peaks with identical mass additions are observed, off-target lysine labeling has occurred, indicating that the buffer pH drifted above 5.0 and compromised the protonation state of the primary amines[3].
Quantitative Data Summary
The following table summarizes the physicochemical and reactive differences that dictate the use of N-methylaminooxyacetic acid over standard aminooxyacetic acid in bioconjugation workflows.
Carrasco, M. R., et al. "A Highly Efficient Method for Site-Specific Modification of Unprotected Peptides after Chemical Synthesis". Bioconjugate Chemistry, ACS Publications.
Wollenberg, A. L., et al. "Versatile N-Methylaminooxy-Functionalized Polypeptides for Preparation of Neoglycoconjugates". Biomacromolecules, ACS Publications.
Hahn Lab. "A Highly Efficient Method for Site-Specific Modification of Unprotected Peptides after Chemical Synthesis". Hahnlab.com.
Step-by-step guide to Boc deprotection in solid-phase peptide synthesis
Abstract & Strategic Context While Fmoc chemistry has become the industry standard for routine peptide synthesis due to its milder conditions, Boc (tert-butyloxycarbonyl) chemistry remains the gold standard for "difficul...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Context
While Fmoc chemistry has become the industry standard for routine peptide synthesis due to its milder conditions, Boc (tert-butyloxycarbonyl) chemistry remains the gold standard for "difficult" sequences—specifically those prone to aggregation, such as amyloidogenic peptides, hydrophobic transmembrane domains, and thioesters used in Native Chemical Ligation.
The superiority of Boc chemistry in these niches stems from the protonation effect . Upon Boc removal with trifluoroacetic acid (TFA), the N-terminal amine becomes protonated (
).[1] This electrostatic charge causes inter-chain repulsion on the resin, breaking up -sheet aggregates that typically hinder coupling in neutral Fmoc conditions.
This guide provides a high-fidelity protocol for the repetitive Boc deprotection cycle, distinguishing between Standard Protocols and the high-efficiency In-Situ Neutralization method pioneered by the Kent laboratory.
Mechanism of Action: Acidolytic Cleavage
The removal of the Boc group is an acid-catalyzed elimination reaction (Acidolysis).[2] Unlike Fmoc (which relies on base-catalyzed
-elimination), Boc cleavage is driven by the stability of the resulting tert-butyl carbocation.
The Chemical Pathway
Protonation: The carbonyl oxygen of the Boc urethane linkage is protonated by TFA.[2]
Cleavage: The bond between the tert-butyl group and the oxygen breaks, releasing the tert-butyl cation (
Decarboxylation: The unstable carbamic acid spontaneously decarboxylates, releasing
and yielding the free amine as a TFA salt ().
Fate of
: The cation eliminates a proton to form isobutylene (gas) or reacts with nucleophiles (scavengers).
Visualization: Reaction Mechanism
Figure 1: The acidolytic cleavage pathway of the Boc protecting group. Note the generation of volatile byproducts (Isobutylene, CO2) which drives the reaction forward.
Critical Reagents & Scavengers
Trifluoroacetic Acid (TFA)[1]
Concentration:
50% TFA in DCM: The historical standard. Slower, but allows for better resin swelling if the resin is incompatible with neat TFA.
100% (Neat) TFA: The modern preference (especially for in-situ protocols). It drives the reaction to completion rapidly (1–2 mins) and minimizes the time the peptide is exposed to acid, reducing side reactions.
Handling: TFA is corrosive and volatile. It must be handled in a glass fume hood.
Scavengers in the Repetitive Cycle
Unlike the final cleavage (which requires a "cocktail" of scavengers like p-cresol or thioanisole to protect side chains from high concentrations of cations), the repetitive Boc removal cycle usually does not require scavengers. The isobutylene gas escapes, and the resin is washed immediately.
Exception: If the sequence contains unprotected Tryptophan (susceptible to alkylation by
), add 0.5% DTT (Dithiothreitol) or 1% TES (Triethylsilane) to the TFA solution.
Experimental Protocols
Protocol A: Standard Batchwise Synthesis
Best for: Routine synthesis, training purposes, or when using automated synthesizers with limited fluidics.
Step-by-Step:
Wash: DCM (2 x 1 min).
Pre-Treat: 50% TFA/DCM (1 x 2 min) to remove residual moisture/DMF.
Deprotection: 50% TFA/DCM (1 x 20 min). Note: Agitate gently.
Wash: DCM (3 x 1 min).
Neutralization: 5% DIEA (Diisopropylethylamine) in DCM (2 x 2 min).
Critical: The resin will change color (often to a lighter shade) as the amine salt converts to a free amine.
Best for: Difficult sequences, aggregation-prone peptides, and rapid chain assembly.
Source: Alewood, Schnölzer, & Kent (1992).
Rationale: This method eliminates the separate neutralization step.[3] The peptide remains protonated (disaggregated) until the exact moment of coupling. The base (DIEA) is added simultaneously with the activated amino acid.
Step-by-Step:
Deprotection: 100% Neat TFA (2 x 1 min). Fast flow wash.[4][5]
Flow Wash: DCM (1 x 30 sec).
Flow Wash: DMF (1 x 30 sec).
Coupling: Add Activated AA + DIEA immediately.
Mechanism:[1][3][6] The excess DIEA neutralizes the resin-bound amine and activates the incoming amino acid simultaneously.
Visualization: Workflow Comparison
Figure 2: Comparison of Standard vs. In-Situ Neutralization workflows. Protocol B significantly reduces cycle time and aggregation risks.
Monitoring & Quality Control
Since Boc removal generates a free primary amine, the Kaiser Test (Ninhydrin) is the standard verification method.
Kaiser Test Protocol
Sample: Remove ~10 resin beads; wash with Ethanol.
Blue Beads/Solution: Positive (Free Amine present)
Deprotection Successful.
Yellow/Colorless: Negative (Protected)
Deprotection Failed.
Note: For Proline residues (secondary amines), use the Chloranil Test or Isatin Test , as Ninhydrin is not sensitive to secondary amines.[8]
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Incomplete Deprotection
Resin aggregation or poor swelling.
Switch to Protocol B (In-Situ Neutralization). Use "Magic Mixture" washes (DCM/DMF/NMP).
"Gumming" of Resin
Polymerization of isobutylene (rare).
Ensure adequate washing after TFA steps.
Alkylation of Trp
attacking indole ring.
Add 1% TES or 0.5% DTT to the TFA deprotection solution.
Loss of Peptide from Resin
Benzyl ester linkage cleavage.
The Bzl-ester linkage is stable to TFA, but prolonged exposure (>1 hr) can cause minor leaching. Adhere to strict time limits (20 min max for 50% TFA).
Safety: The HF Factor
While this guide focuses on the repetitive Boc removal (TFA), the final cleavage in Boc chemistry typically requires Hydrogen Fluoride (HF) or TFMSA (Trifluoromethanesulfonic acid) .
HF Warning: HF is a contact poison that penetrates skin and decalcifies bone. It requires a specialized Teflon vacuum line.
Alternative: For labs lacking HF apparatus, TFMSA is a liquid alternative that can be used in standard glassware, though it is less clean for Arginine-rich peptides.
References
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992).[4] In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research.
Merrifield, R. B. (1984).[9][10] Solid Phase Synthesis (Nobel Lecture). NobelPrize.org.[11]
Sarin, V. K., Kent, S. B., Tam, J. P., & Merrifield, R. B. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical Biochemistry.
Reaction conditions for oxime ligation with Boc-methylaminooxyacetic acid
Application Note: Optimized Reaction Conditions for Oxime Ligation Using Boc-Methylaminooxyacetic Acid Executive Summary Chemoselective oxime ligation is a cornerstone technique in modern bioconjugation, enabling the rob...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Reaction Conditions for Oxime Ligation Using Boc-Methylaminooxyacetic Acid
Executive Summary
Chemoselective oxime ligation is a cornerstone technique in modern bioconjugation, enabling the robust linkage of peptides, proteins, and carbohydrates under mild aqueous conditions. The use of Boc-methylaminooxyacetic acid (Boc-N[Me]-Aoa-OH) during Solid-Phase Peptide Synthesis (SPPS) allows for the site-specific introduction of an N-methylated aminooxy moiety. This structural modification yields an N-alkyl oxime (nitrone/N-alkoxyamine) upon ligation, providing superior hydrolytic stability compared to standard oximes.
This technical guide details the mechanistic causality, critical experimental parameters, and self-validating protocols required to execute high-yielding oxime ligations using Boc-N[Me]-Aoa-OH, specifically addressing common kinetic bottlenecks and synthetic pitfalls.
Mechanistic Causality: The Physics and Chemistry of Oxime Formation
The pH Paradox and Carbonyl Activation
Oxime ligation operates under a strict thermodynamic and kinetic pH dependence. The reaction requires the carbonyl oxygen of the target aldehyde/ketone to be protonated (increasing its electrophilicity), while the aminooxy nucleophile (pKa ~4.6) must remain unprotonated to attack.
For standard aldehydes/hexoses: A pH of 4.5–5.0 provides the optimal balance, ensuring sufficient free nucleophile while maintaining carbonyl activation[1].
For N-acetyl-hexosamines (NAc-hexoses): These sugars exist predominantly in a stable, cyclic hemiacetal form. To catalyze the ring-opening to the reactive open-chain aldehyde, the reaction must be driven at a more acidic pH of 3.5, despite the trade-off of heavily protonating the aminooxy group[1].
Overcoming Kinetic Bottlenecks via Nucleophilic Catalysis
At low micromolar concentrations or neutral pH, uncatalyzed oxime ligation is prohibitively slow. This is resolved via nucleophilic catalysis using aromatic amines. The catalyst (e.g., aniline or p-phenylenediamine) rapidly condenses with the aldehyde to form a protonated Schiff base (imine) intermediate. Because the aminooxy group is a powerful α-effect nucleophile, it rapidly attacks this intermediate via transimination, displacing the catalyst and forming the irreversible oxime bond[2].
Fig 1: Mechanism of nucleophilic catalysis in oxime ligation via an imine intermediate.
To ensure a self-validating and high-yielding workflow, three critical parameters must be controlled:
Reagent Preparation (The DCHA Salt Complication): Boc-N[Me]-Aoa-OH is commercially supplied as a dicyclohexylamine (DCHA) salt to prevent auto-degradation. If not removed, the bulky secondary amine will sterically hinder carboxylate activation and compete as a nucleophile during SPPS. A liquid-liquid extraction must be performed to isolate the free acid prior to coupling[1].
Suppressing Over-Acylation: The use of uronium-based coupling reagents (e.g., HBTU, HATU) requires tertiary bases like DIEA. In the presence of base, the highly reactive aminooxy nitrogen can undergo di- or tri-acylation, destroying the probe. Using carbodiimide activation (DIC) without exogenous base is critical to ensure quantitative mono-acylation[3].
Environmental Scavenging: Deprotected aminooxy groups are extreme electrophile scavengers. Trace acetone from glassware wash bottles or formaldehyde leaching from plastic centrifuge tubes will rapidly condense with the peptide, forming irreversible adducts[4].
Quantitative Catalyst Efficacy
The choice of catalyst dictates the reaction kinetics. While aniline is the classical choice, p-phenylenediamine (pPDA) features an electron-donating para-amino group that dramatically enhances its nucleophilicity, making it vastly superior, particularly near neutral pH[5].
Catalyst
Concentration
Optimal pH Range
Relative Rate Enhancement (pH 4.5)
Relative Rate Enhancement (pH 7.0)
None (Uncatalyzed)
N/A
4.0 - 5.0
1x (Baseline)
1x (Baseline, very slow)
Aniline
10 - 100 mM
4.0 - 5.0
~400x
~6x
p-Phenylenediamine (pPDA)
2 - 10 mM
4.0 - 7.0
~600x
~120x
Data synthesized from comparative kinetic studies of oxime bioconjugations[5],[2].
Self-Validating Experimental Protocols
Protocol A: Free Acid Conversion & SPPS Coupling
Objective: Isolate the free acid of Boc-N[Me]-Aoa-OH and couple it to the N-terminus of the resin-bound peptide.
Extraction: Dissolve 500 mg of Boc-N[Me]-Aoa-OH·DCHA salt in 50 mL of Ethyl Acetate (EtOAc).
Acid Wash: Transfer to a separatory funnel and wash with 50 mL of 0.1 M HCl three times. (Causality: The acid protonates the DCHA, driving it into the aqueous layer, while the free Boc-protected acid remains in the organic layer)[1].
Drying: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
Coupling: Dissolve the resulting residue in anhydrous DMF. Add 3 equivalents of the free Boc-N[Me]-Aoa-OH and 3 equivalents of DIC to the peptide-resin. Do not add DIEA. React for 60 minutes at room temperature[3],[1].
Protocol B: Cleavage, Deprotection, and Validation
Objective: Remove the Boc group and cleave the peptide from the resin without environmental contamination.
Cleavage: Treat the resin with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
Precipitation: Precipitate the crude peptide in cold diethyl ether. Strictly avoid the use of acetone for cleaning any glassware or spatulas used in this step [4].
Validation Checkpoint: Analyze the crude lyophilized powder via LC-MS.
Success: Major peak corresponds to the exact mass of the target aminooxy-peptide.
Failure: A mass shift of +58 Da indicates acetone contamination (formation of an isopropylidene oxime). A mass shift of +12 Da indicates formaldehyde scavenging from plasticware[4].
Protocol C: Catalyzed Oxime Ligation
Objective: Conjugate the N-methylaminooxy peptide to an oligosaccharide or aldehyde-bearing target.
Preparation: Dissolve the aminooxy-peptide (20 mM) and the target oligosaccharide (25 mM) in 0.1 M Sodium Acetate (NaOAc) buffer[1].
pH Adjustment:
Adjust to pH 4.6 for standard hexoses or aliphatic aldehydes[1].
Catalysis: Add p-phenylenediamine (pPDA) to a final concentration of 10 mM[5].
Incubation: Incubate the reaction at 37 °C for 24–72 hours.
Validation Checkpoint: Monitor the reaction via analytical RP-HPLC. The successful formation of the oxime is validated by the disappearance of the peptide precursor peak and the appearance of a new peak with a mass corresponding to [Peptide + Target - H₂O].
Fig 2: End-to-end workflow for the synthesis and ligation of N-methylaminooxy peptides.
References
1.[1] Lectin-Binding Specificity of the Fertilization-Relevant Protein PDC-109 by Means of Surface Plasmon Resonance and Carbohydrate REcognition Domain EXcision-Mass Spectrometry. Int J Mol Sci. (2018). URL:[Link]
2.[5] Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, ACS. (2014). URL:[Link]
3.[2] Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, NIH PMC. (2014). URL:[Link]
4.[3] Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies. Tetrahedron Letters. (2007). URL:[Link]
5.[4] Synthesis and in vitro biochemical evaluation of oxime bond-linked daunorubicin–GnRH-III conjugates developed for targeted drug delivery. Beilstein Journal of Organic Chemistry. (2018). URL:[Link]
Application Note: Boc-methylaminooxyacetic acid · DCHA in Drug Development
This guide details the technical protocols for utilizing Boc-methylaminooxyacetic acid[1] · DCHA (Boc-N(Me)-Aoa-OH[1][2][3][4] · DCHA) in drug development.[1][4] It addresses the specific challenges of handling DCHA salt...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the technical protocols for utilizing Boc-methylaminooxyacetic acid[1] · DCHA (Boc-N(Me)-Aoa-OH[1][2][3][4] · DCHA) in drug development.[1][4] It addresses the specific challenges of handling DCHA salts, incorporating the building block into peptide backbones, and leveraging its unique N-methylated aminooxy functionality for peptidomimetics and bioconjugation.[3]
Application Note: Boc-methylaminooxyacetic acid[1][3][4] · DCHA in Drug Development[4]
Executive Summary & Mechanism of Action
Boc-methylaminooxyacetic acid (Boc-N(Me)-Aoa-OH) is a specialized building block used to introduce the N-methylaminooxy motif into peptides and drug linkers.[3] Unlike standard aminooxyacetic acid (Aoa), which is used for oxime ligation, the N-methyl variant provides unique structural and chemical properties:
Peptidomimetics (Proteolytic Stability): When incorporated into a peptide backbone, the N-alkoxy amide bond displays high resistance to proteases due to the non-natural N-O linkage and steric bulk of the N-methyl group.
Neoglycoconjugate Mimetics: The Me-NH-O- group reacts with reducing sugars to form stable N-glycosides (cyclic hemiaminals) rather than open-chain oximes.[3] This mimics natural O-glycosidic linkages more closely than standard oxime ligation.[3]
Linker Chemistry: Used in Antibody-Drug Conjugates (ADCs) to create solubility-enhancing linkers or specific cleavage sites.
The DCHA Challenge: This compound is supplied as a Dicyclohexylamine (DCHA) salt to ensure stability and crystallinity (the free acid is often an unstable oil). Crucially, DCHA is a bulky secondary amine that can interfere with coupling reactions and must be removed prior to use. [3]
Pre-Analytical Phase: DCHA Salt Removal Protocol[3][5]
Objective: Convert the stable DCHA salt into the reactive free acid form (Boc-N(Me)-Aoa-OH) immediately before coupling.
Why: DCHA can compete with the amino component during coupling or form insoluble salts with coupling reagents (e.g., HATU), lowering yields.[3]
Objective: Incorporate the N(Me)-Aoa residue into a peptide sequence using Solid Phase Peptide Synthesis (SPPS).
Coupling Logic
The carboxylic acid of Boc-N(Me)-Aoa-OH is sterically hindered and the adjacent oxygen reduces its electrophilicity. Strong coupling reagents are required.
Protocol
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 30 min. Deprotect the N-terminal Fmoc group (20% Piperidine/DMF) and wash.
Activation:
Dissolve the Free Acid (from Phase 2) in DMF (0.2 M).
Add HATU (0.95 eq relative to acid) and HOAt (0.95 eq).
Add DIPEA (2.0 eq).
Note: Pre-activate for only 1-2 minutes to minimize racemization (though less risk with Aoa, side reactions can occur).[3]
Coupling: Add the activated mixture to the resin. Shake at Room Temperature for 2–4 hours .
Monitoring: Standard Kaiser test may be difficult to interpret due to the nature of the residue. Chloranil test is recommended for secondary amines, but here we check the consumption of the resin-bound amine.
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Boc Deprotection:
The N-terminal Boc group is acid-labile. It will be removed during the final cleavage of the peptide from the resin (using TFA).
Result: The final peptide will have a free N-terminal Me-NH-O- group.[3]
Core Application 2: Neoglycoconjugate Synthesis
Objective: Use the N-terminal Me-NH-O- group to conjugate a reducing sugar (e.g., Glucose, Mannose) or an aldehyde-drug.[3]
Expert Insight: Unlike standard aminooxy (H2N-O-) which forms oximes (C=N-O), the N-methylaminooxy (MeHN-O-) group reacts with aldehydes to form N-alkyl-N-alkoxy hemiaminals .[3] In the case of sugars, this promotes the formation of a closed-ring N-glycoside , which mimics the natural pyranose structure more effectively than the open-chain oxime.[3]
Protocol
Peptide Prep: Dissolve the purified peptide (containing N-terminal Me-NH-O-) in Acetate Buffer (0.1 M, pH 4.5).[3]
Concentration: 1–5 mM.
Ligation: Add the reducing sugar or aldehyde (5–10 equivalents).
Incubation: Incubate at 37°C for 24–48 hours.
Note: No reduction (NaCNBH₃) is typically needed if the cyclic N-glycoside is the target. If a stable acyclic linker is desired, this method is not suitable (standard oxime ligation is preferred).[3]
Purification: Purify the conjugate via preparative HPLC.
Visual Workflows
Workflow 1: DCHA Salt Removal & Activation
Caption: Critical pre-analytical step to remove DCHA counterion, preventing interference with peptide coupling reagents.
Workflow 2: Neoglycoconjugate Formation vs. Oxime Ligation
Caption: The N-methyl group directs the reaction towards ring-closed N-glycosides, offering a better structural mimic of natural glycans than standard oximes.[3]
Troubleshooting & Data Summary
Issue
Probable Cause
Corrective Action
Low Coupling Yield
DCHA interference
Ensure 3x KHSO₄ washes; Verify pH of aqueous layer is < 3.
Precipitate in Coupling
DCHA-HATU salt formation
Re-purify the starting material to remove residual DCHA.
No Reaction with Aldehyde
Steric hindrance of N-Me
Increase temperature to 37°C; Use high concentration of aldehyde (10 eq).
Product Instability
Hydrolysis of Hemiaminal
Ensure pH is maintained at 4.5–5.0; Avoid strong acidic workup.
References
J&K Scientific. (2024). Product Specification: Boc-methylaminooxyacetic acid[1][3][4]·DCHA. Retrieved from [3]
Carrasco, M. R., & Brown, R. T. (2003).[3] Structure-based design of N-alkoxy peptide analogs. Journal of Organic Chemistry, 68(23), 8853-8858.[3]
Peri, F., et al. (2004).[3] Chemoselective ligation of aminooxy-peptides with reducing sugars: A new strategy for the synthesis of neoglycoconjugates. Chemical Communications, (6), 622-623.[3]
BenchChem. (2025).[7][9] Protocol: Purification of Boc-Protected Amino Acids by Recrystallization and Salt Removal. Retrieved from [3]
Sigma-Aldrich. (2024). Boc-Cha-OH DCHA Safety and Handling. Retrieved from [3]
Boc-methylaminooxyacetic acid dcha in the synthesis of modified amino acids
Application Note: High-Efficiency Incorporation of Boc-Methylaminooxyacetic Acid (Boc-Me-Aoa-OH) in Peptidomimetic Synthesis Part 1: Introduction & Structural Significance The Challenge of Peptide Stability Native peptid...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Efficiency Incorporation of Boc-Methylaminooxyacetic Acid (Boc-Me-Aoa-OH) in Peptidomimetic Synthesis
Part 1: Introduction & Structural Significance
The Challenge of Peptide Stability
Native peptides suffer from rapid proteolytic degradation and poor membrane permeability, limiting their therapeutic potential. To overcome this, medicinal chemists employ "backbone modification"—altering the amide bond itself.
The Solution: N-Alkoxy PeptidomimeticsBoc-methylaminooxyacetic acid (Boc-Me-Aoa-OH) is a specialized building block used to introduce an N-methyl-aminooxy linkage into the peptide backbone.[1] This modification inserts an oxygen atom between the nitrogen and the
-carbon of a glycine-like residue.
Key Structural Advantages:
Proteolytic Resistance: The N-O bond alters the electronic character of the amide, rendering it unrecognizable to most proteases.
Conformational Biasing: The N-methyl group eliminates a hydrogen bond donor and introduces steric clash, often inducing
-turn or helical structures (foldamers) that stabilize the bioactive conformation.
Membrane Permeability: N-methylation reduces the polarity of the peptide backbone, improving passive transport across lipid bilayers.
The DCHA Salt Factor:
This reagent is supplied as a Dicyclohexylamine (DCHA) salt (CAS: 102185-33-1 or derivatives) to ensure shelf-stability.[1] The free acid is an oil or low-melting solid prone to decomposition. Crucial: DCHA is a secondary amine that will compete with the amino acid during coupling. It must be removed prior to synthesis.[2]
Part 2: Pre-Analytical Protocol – DCHA Salt Removal
Principle: The DCHA salt is converted to the free acid via biphasic acid extraction. This step is non-negotiable; failure to remove DCHA will result in significant formation of DCHA-amides, capping the peptide chain.
Dissolution: Suspend the DCHA salt (1.0 eq) in Ethyl Acetate (10 mL per gram of salt). Stir until partial dissolution occurs.
Acidification: Transfer to a separatory funnel. Add 0.5 M KHSO₄ (2 volumes relative to EtOAc). Shake vigorously for 2 minutes. The DCHA will protonate and move to the aqueous layer.
Separation: Drain the aqueous layer.
Wash Cycles: Repeat the KHSO₄ wash 2 more times to ensure complete DCHA removal.
Neutralization: Wash the organic layer once with Brine.
Drying: Collect the organic layer, dry over anhydrous MgSO₄ for 15 minutes, and filter.
Isolation: Concentrate in vacuo. The product will appear as a viscous oil or waxy solid. Use immediately for coupling.
Visual Workflow (Desalting):
Figure 1: Critical workflow for converting the storage-stable DCHA salt into the reactive free acid form.
Part 3: Solid Phase Peptide Synthesis (SPPS) Integration
Strategic Context:
Since this is a Boc-protected monomer:
In Boc-SPPS: It is used as a standard building block.
In Fmoc-SPPS: It is typically used as the N-terminal residue (capping step) or requires a specialized orthogonal deprotection strategy if placed internally.[1]
The following protocol focuses on the "Difficult Coupling" scenario: coupling an amino acid onto the N-terminus of Me-Aoa.
Mechanism of Difficulty:
Once Boc-Me-Aoa is coupled and deprotected, the exposed amine is H-N(Me)-O-Peptide.[1] This amine is:
Electronically Deactivated: The adjacent oxygen atom exerts an inductive electron-withdrawing effect.
Sterically Hindered: The N-methyl group blocks the approach of the incoming activated carboxylate.
Protocol: Coupling Boc-Me-Aoa-OH to Resin
Standard activation works well here.[1]
Activation: Dissolve Free Acid Boc-Me-Aoa-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIEA (6 eq).[3]
Coupling: Add to resin. Shake for 2 hours at Room Temp.
QC: Chloranil Test (Standard Kaiser test may be ambiguous due to the nature of the resin-bound amine).
Protocol: Elongation (Coupling onto the Me-Aoa Residue)
This is the critical failure point. Standard EDC/HOBt will fail.
Deprotection (Boc Removal): Treat resin with 50% TFA/DCM (2 x 15 min). Wash with DCM (5x) and neutralize with 5% DIEA/DCM (3 x 2 min).
Cycle 2: Overnight (12h) or use Microwave assistance (75°C for 10 min).
Monitoring: The Chloranil Test is required. The secondary amine H-N(Me)-O- turns the beads blue/green (positive).[1] A successful coupling yields colorless beads.
The incorporation of Boc-Me-Aoa-OH fundamentally alters the peptide's signaling capability and stability profile.[1]
Figure 2: Impact of Boc-Me-Aoa-OH on physicochemical properties of the resulting peptidomimetic.[1]
Part 5: Troubleshooting & Expert Tips
Racemization Warning: While the Aoa residue itself is achiral (glycine-like), the activation of the amino acid coupled onto it is prone to racemization due to the slow kinetics.
Fix: Use HOAt as an additive. It reduces racemization by forming a less reactive but more stereoselective active ester intermediate.
Kaiser Test Failure: The Kaiser (Ninhydrin) test detects primary amines. It will NOT detect the secondary amine of deprotected N-Me-Aoa.[1]
Fix: Always use the Chloranil or Acetaldehyde/Chloranil test for secondary amines.
Solubility: Peptides containing N-Me-Aoa are often more soluble in organic solvents (MeOH, ACN) than water due to the loss of H-bond donors.[1] Adjust HPLC gradients accordingly (start with higher % B).
References
Yang, D., et al. (2003). "Synthesis of N-alkoxy peptides." Journal of Organic Chemistry.
BenchChem. (2025).[4] "Application Notes and Protocols for Z-D-Leu-OH.DCHA in Solid-Phase Peptide Synthesis." (General DCHA removal protocols).
Aapptec. (2025). "Converting CHA and DCHA Salts to Free Acids." Technical Support Bulletin.
Springer Protocols. (2013). "Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings."
Beilstein Journals. (2022). "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates." (Context on N-Boc aminooxy building blocks).
Application Note: Boc-Chemistry in Combinatorial Peptide Library Synthesis
Topic: Application of Boc-protected amino acids in combinatorial chemistry Content Type: Detailed Application Note and Protocol Guide Abstract This guide details the strategic application of tert-butyloxycarbonyl (Boc) c...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Application of Boc-protected amino acids in combinatorial chemistry
Content Type: Detailed Application Note and Protocol Guide
Abstract
This guide details the strategic application of tert-butyloxycarbonyl (Boc) chemistry in the generation of combinatorial peptide libraries. While Fmoc chemistry has become the industry standard for routine synthesis, Boc chemistry remains indispensable for specific high-value applications: synthesizing aggregation-prone hydrophobic sequences, incorporating base-sensitive non-canonical amino acids, and generating thioesters for native chemical ligation. This document provides a rigorous technical framework, from the mechanistic basis of acid-labile deprotection to the "Split-and-Mix" library generation protocol, culminating in the critical safety procedures for hydrogen fluoride (HF) cleavage.
Introduction: The Strategic Role of Boc in Modern Combinatorial Chemistry
Combinatorial chemistry revolutionized drug discovery by allowing the simultaneous synthesis of millions of compounds. The "Split-and-Mix" method, pioneered by Furka and Merrifield, relies heavily on Solid-Phase Peptide Synthesis (SPPS).
Although Fmoc chemistry is milder, Boc chemistry offers unique physicochemical advantages for library synthesis:
Solvation & Aggregation: The repetitive TFA deprotection steps protonate the N-terminus, disrupting inter-chain hydrogen bonds (beta-sheets). This makes Boc chemistry superior for synthesizing "difficult" hydrophobic sequences that often aggregate and fail in Fmoc synthesis.
Base Sensitivity: Boc chemistry avoids the repetitive use of piperidine (base), making it the only viable option for libraries containing base-sensitive moieties (e.g., depsipeptides, specific glycosylated amino acids, or non-canonical esters).
Orthogonality: The Boc group is orthogonal to side-chain protecting groups (benzyl-based) that are stable to TFA but cleaved by HF, allowing for a highly controlled synthesis window.
Mechanism of Action: The Acidolytic Cycle
The Boc-SPPS cycle relies on differential acid lability.[1][2][3] The temporary N
-Boc group is removed by a moderately strong acid (Trifluoroacetic acid, TFA), while the permanent side-chain protecting groups and the resin linkage require a strong acid (Hydrogen Fluoride, HF) for cleavage.[2][4][5]
The Chemical Cycle
Deprotection: TFA removes the Boc group via an acid-catalyzed elimination, releasing isobutylene and CO
Neutralization: A tertiary base (DIEA) neutralizes the amine salt, generating the free nucleophilic amine.
Coupling: The incoming Boc-amino acid is activated (e.g., using DCC/HOBt or HATU) and reacts with the free amine to form an amide bond.
Visualization of the SPPS Cycle
The following diagram illustrates the iterative logic of the Boc-SPPS cycle.
Application: The "Split-and-Mix" Protocol
The "Split-and-Mix" (or Split-Pool) method allows for the generation of a "One-Bead-One-Compound" (OBOC) library. By splitting the resin pool, coupling different amino acids, and recombining, the library size grows exponentially (
, where is the number of building blocks and is the sequence length).
Workflow Logic
Split: Divide the resin into
reaction vessels.
Couple: Add a unique Boc-amino acid to each vessel. Drive to completion.
Pool: Combine all resin portions into a single vessel.
Mix: Thoroughly randomize the beads.
Deprotect: Perform global Boc deprotection on the mixed pool.
Repeat: Return to Step 1.
Visualization of Split-and-Mix
Detailed Experimental Protocols
Standard Boc-SPPS Cycle (Manual/Semi-Automated)
Reagents:
Deprotection: 50% TFA in Dichloromethane (DCM).[1][5]
Neutralization: 10% Diisopropylethylamine (DIEA) in DCM.
Coupling: 0.2 M Boc-Amino Acid, 0.2 M HBTU (or DIC), 0.5 M DIEA in DMF.
Protocol Steps:
Wash: DCM (3 x 1 min).
Pre-Deprotection: 50% TFA/DCM (1 x 2 min) to remove scavengers/water.
Deprotection: 50% TFA/DCM (1 x 20 min). Caution: Vent CO
generated.
Wash: DCM (3 x 1 min).
Neutralization: 10% DIEA/DCM (2 x 2 min). Critical: Resin color changes from light to slightly darker.
Wash: DMF (3 x 1 min).
Coupling: Add activated amino acid solution. Shake for 1–2 hours.
Monitor: Perform Kaiser Test (Ninhydrin).
Blue beads = Incomplete coupling (Repeat Step 7).
Colorless beads = Complete (Proceed to next cycle).
HF Cleavage Protocol (The "High" Procedure)
Safety Warning: Hydrogen Fluoride (HF) is a contact poison and bone-seeker. It causes deep, painless burns that lead to tissue necrosis. Always use a dedicated HF hood, full PPE (face shield, neoprene gloves, apron), and have Calcium Gluconate gel immediately available.
Objective: Cleave peptide from resin and remove side-chain protecting groups (Bzl, Z, Tos, Bom).
For peptides containing Met, Cys, or Trp , the standard HF cleavage can cause alkylation (side reactions). Use the "Low-High" method:
Low HF: HF/DMS/p-Cresol (25:65:10) for 2 hours at 0°C. This removes most protecting groups via an S
2 mechanism, suppressing carbocation formation.
High HF: Evaporate, then recharge with neat HF to cleave the resin linkage and Arg(Tos).
Incomplete Coupling (Aggregation)
If the Kaiser test remains blue after recoupling:
Solvent Switch: Use NMP or DMSO instead of DMF.
Chaotropic Salts: Add KSCN or LiCl to the coupling mixture to disrupt hydrogen bonds.
Temperature: Elevate coupling temperature to 50°C (Caution: Check racemization risk for Cys/His).
References
Merrifield, R. B. (1963).[] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Link
Furka, A., Sebestyén, F., Asgedom, M., & Dibó, G. (1991). General method for rapid synthesis of multicomponent peptide mixtures. International Journal of Peptide and Protein Research, 37(6), 487–493. Link
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S
2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. (For comparative context). Link
Application Note: Boc-N-Methylaminooxyacetic Acid DCHA for Stable Peptide Conjugation and Neoglycosylation
Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Executive Summary The development of stable, biologically active peptide-carbohydrate conjugates (neoglycopeptides) requires hi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, bioconjugation scientists, and drug development professionals.
Executive Summary
The development of stable, biologically active peptide-carbohydrate conjugates (neoglycopeptides) requires highly specific bioorthogonal chemistry. While standard aminooxyacetic acid has long been used to functionalize peptides for oxime ligation[], it suffers from a critical structural flaw when reacted with reducing sugars: it yields open-chain oximes.
Boc-N-methylaminooxyacetic acid dicyclohexylamine (DCHA) salt is a specialized bifunctional linker designed to overcome this limitation. By introducing an N-methyl group to the aminooxy moiety, this reagent alters the fundamental reaction pathway with reducing glycans, forcing the formation of a closed-ring
-N-methylaminooxy glycoside[2]. This application note details the mechanistic rationale, handling procedures, and self-validating protocols for incorporating this reagent into solid-phase peptide synthesis (SPPS) workflows.
Mechanistic Rationale: The "N-Methyl" Advantage
To engineer synthetic glycoproteins that accurately mimic native biological functions, the structural integrity of the conjugated glycan must be maintained[3].
Reducing sugars naturally exist in an equilibrium between a closed cyclic hemiacetal and an open-chain aldehyde.
Primary Aminooxy Ligations: When a standard primary aminooxy group (
) reacts with a sugar, it traps the open-chain aldehyde form. This results in an open-chain oxime existing as a heterogeneous mixture of E and Z isomers[4]. The loss of the cyclic pyranosyl ring destroys the structural motif required for recognition by glycan-binding proteins (lectins) and antibodies.
N-Methylaminooxy Ligations: The secondary amine of the N-methylaminooxy group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) cannot form a stable open-chain oxime. Instead, it undergoes a chemoselective reaction that traps the closed-ring form of the sugar[2]. This yields a highly stable, closed-ring neoglycoside that preserves the native pyranosyl conformation, ensuring the resulting neoglycopeptide retains its intended bioactivity.
Fig 1: Mechanistic divergence between primary aminooxy and N-methylaminooxy ligations.
Material Properties: Causality of the DCHA Salt
The free acid form of Boc-N-methylaminooxyacetic acid is a viscous, hygroscopic oil that is prone to degradation and difficult to weigh accurately. To resolve this, manufacturers supply the compound as a Dicyclohexylamine (DCHA) salt .
Why must DCHA be removed prior to SPPS?
While the DCHA salt provides excellent shelf stability, DCHA is a bulky secondary amine. If introduced directly into an SPPS coupling reaction, DCHA can act as a competing nucleophile, consume activating reagents, or alter the local pH, leading to incomplete coupling of the target linker. Therefore, the free acid must be liberated immediately prior to use via a simple acidic wash (Protocol 1).
Quantitative Comparison of Ligation Chemistries
The following table summarizes why N-methylaminooxy chemistry is the preferred method for neoglycopeptide synthesis compared to traditional methods.
Ligation Chemistry
Linkage Formed
Sugar Pre-modification Required?
Pyranosyl Ring Preserved?
Isomeric Purity
Biological Relevance
Primary Aminooxy
Open-Chain Oxime
No
No
Low (E/Z Mixture)
Low (Loss of native structure)
N-Methylaminooxy
Closed-Ring Neoglycoside
No
Yes
High (-anomer dominant)
High (Mimics native glycans)
Azide-Alkyne (Click)
Triazole
Yes (Requires Azide/Alkyne)
Yes
High
Moderate (Triazole scar)
Experimental Workflow
Fig 2: Workflow for synthesizing stable neoglycopeptides using Boc-N(Me)-O-CH2-COOH.
Self-Validating Protocols
Protocol 1: Liberation of the Free Acid from DCHA Salt
Causality: Protonating the DCHA with a mild acid forces it into the aqueous phase, leaving the pure, reactive free acid in the organic phase.
Suspend 1.2 equivalents (relative to resin loading) of Boc-N(Me)-O-CH2-COOH·DCHA in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of salt).
Transfer to a separatory funnel and wash three times with an equal volume of 5% aqueous
.
Wash the organic layer once with brine to remove residual moisture.
Dry the organic layer over anhydrous
.
Filter and concentrate under reduced pressure to yield the free acid as a clear oil.
Self-Validation Check: Evaporate a 10 µL aliquot to dryness and weigh it. The mass should correspond closely to the theoretical yield of the free acid (MW: 205.21 g/mol ), confirming complete DCHA removal. Use immediately for SPPS.
Protocol 2: Solid-Phase Coupling
Causality: The Boc group protects the nucleophilic aminooxy nitrogen during activation[]. DIC/Oxyma is chosen over uronium salts (e.g., HATU/DIEA) to prevent base-catalyzed over-acylation of the aminooxy moiety[5].
Swell the resin-bound peptide (free N-terminus) in DMF for 30 minutes.
Dissolve the freshly liberated Boc-N(Me)-O-CH2-COOH (3-4 eq) and Oxyma Pure (3-4 eq) in minimal DMF.
Add N,N'-Diisopropylcarbodiimide (DIC) (3-4 eq) to the mixture and activate for 3 minutes.
Add the activated mixture to the resin and agitate at room temperature for 2 hours.
Wash the resin thoroughly with DMF (5x) and DCM (5x).
Self-Validation Check: Standard colorimetric tests (e.g., Kaiser) are unreliable for aminooxy groups. Instead, perform a microcleavage on 5-10 beads using 95% TFA for 30 minutes. Analyze the supernatant via LC-MS to confirm the expected mass shift (+87 Da for the N-Me-aminooxyacetic acid residue after Boc removal).
Protocol 3: Global Cleavage and Deprotection
Causality: Trifluoroacetic acid (TFA) simultaneously cleaves the peptide from the resin and removes the N-terminal Boc group, exposing the highly reactive N-methylaminooxy group for subsequent ligation.
Treat the resin with a cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5%
for 2 hours at room temperature.
Filter the cleavage solution into cold diethyl ether to precipitate the peptide.
Centrifuge, wash the pellet twice with cold ether, and lyophilize.
Protocol 4: Chemoselective Neoglycosylation
Causality: The reaction must be performed at pH 4.5–5.5. This mildly acidic environment ensures the reducing sugar is in equilibrium with its reactive open-chain form, while also protonating the leaving water molecule during dehydration. Aniline is added as a nucleophilic catalyst to form a highly reactive Schiff base intermediate, vastly accelerating the reaction[6].
Dissolve the N-methylaminooxy peptide (1-5 mM) and the unprotected reducing sugar (e.g., Sialyllactose, 2-5 equivalents) in 0.1 M Sodium Acetate buffer, pH 5.0.
Add Aniline to a final concentration of 50 mM.
Incubate the reaction mixture at 37°C for 24–48 hours with gentle agitation.
Purify the resulting neoglycopeptide via preparative RP-HPLC.
Self-Validation Check: Analyze the purified product using 2D Diffusion-Ordered Spectroscopy (DOSY) NMR or
HSQC NMR. The presence of a distinct anomeric proton resonance will confirm the formation of the closed-ring pyranosyl structure, differentiating it from the complex multiplet signals characteristic of open-chain E/Z oxime isomers[2].
References
Preparation of poly-N-(methyl)aminooxy serine polypeptides by NCA ring-opening polymerization for modification with reducing oligosaccharides
Source: RSC Publishing
URL: 2
Versatile N-methylaminooxy functionalized polypeptides for preparation of neoglycoconjugates
Source: eScholarship / Biomacromolecules
URL: 6
Synthesis of neoglycopeptides by chemoselective reaction of carbohydrates with peptides containing a novel N′-methyl-aminooxy amino acid
Source: ResearchGate
URL: 4
CAS 42989-85-5 (Boc-aminooxyacetic acid) Applications
Source: BOC Sciences
URL:
Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies
Source: UPF / Elsevier
URL:5
Precision Characterization of Boc-Protected Amine Intermediates: A Multi-Modal Analytical Protocol
Abstract The tert-butyloxycarbonyl (Boc) group is a cornerstone of organic synthesis, particularly in peptide chemistry and small molecule drug discovery, serving as a robust protecting group for amines. However, its aci...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of organic synthesis, particularly in peptide chemistry and small molecule drug discovery, serving as a robust protecting group for amines. However, its acid lability—while chemically useful—presents unique analytical challenges. This guide details a multi-modal characterization strategy integrating NMR, MS, IR, and TLC. It moves beyond basic identification to address common pitfalls such as rotameric broadening, in-source mass spectrometric fragmentation, and "silent" TLC spots.
Introduction: The Lability Paradox
The utility of the Boc group lies in its orthogonality to base-labile groups (like Fmoc) and its removal under mild acidic conditions (TFA/DCM or HCl/Dioxane). This same lability, however, requires a "gentle" analytical approach.
Key Analytical Risks:
Trace Acid Degradation:
often contains trace HCl, which can slowly deprotect Boc-amines during long NMR acquisitions, leading to confusing spectra.
Thermal/In-Source Fragmentation: High temperatures in GC or harsh ionization in MS can mimic deprotection, leading to false negatives for the protected species.
Rotamerism: The carbamate bond has restricted rotation, often doubling NMR signals and mimicking impurities.
Spectroscopic Blueprint: NMR & IR
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for structural verification. The Boc group presents a distinct signature, but solvent effects and rotamers must be accounted for.
H NMR Signature
Signal: A strong, sharp singlet integrating to 9 protons.
Chemical Shift: Typically
1.35 – 1.55 ppm.
Solvent Effect:
: ~1.45 ppm.
: ~1.38 ppm.
Note: In protic solvents, H-bonding with the carbamate carbonyl can cause slight downfield shifts of adjacent protons [1].[1][2]
C NMR Signature
The Boc group provides three diagnostic carbon environments.
Carbon Type
Chemical Shift ( ppm)
Description
Methyl ()
~28.0 - 28.5
Intense signal (3 equivalent carbons).
Quaternary ()
~79.0 - 82.0
The tert-butyl quaternary carbon.
Carbonyl ()
~155.0 - 156.0
Carbamate carbonyl; often broad due to relaxation.
The Rotamer Trap
Boc-protected secondary amines (e.g., Boc-Proline or N-alkylated amino acids) often exist as cis/trans rotamers on the NMR timescale.
Symptom: Two sets of signals (e.g., a 3:1 ratio) for the Boc methyls and adjacent protons.
Validation: Run Variable Temperature (VT) NMR. Heating the sample to 50-60°C (in
) usually coalesces the peaks into a single average set, confirming rotamers rather than impurities.
Infrared Spectroscopy (FT-IR)
IR is a rapid check for the carbamate functionality, useful for monitoring reaction completion (disappearance of N-H stretch of free amine, appearance of carbamate C=O).
C=O Stretch: Strong band at 1680 – 1720 cm
. This is lower frequency than typical esters (~1740 cm) due to nitrogen conjugation.
C-O Stretch: Strong bands in the 1100 – 1300 cm
region (fingerprint).
Mass Spectrometry: Navigating Fragmentation
Boc groups are notorious for "in-source fragmentation" in Electrospray Ionization (ESI). The loss of the tert-butyl cation or isobutylene is a standard fragmentation pathway [2].
Fragmentation Logic
Parent Ion:
or .
Loss of Isobutylene:
. This species is the carbamic acid, which is unstable.
Loss of Boc Group:
. This is the free amine, resulting from the loss of isobutylene (-56) and (-44).
Critical Warning: If you see the mass of the free amine in your spectrum, do not assume the reaction failed. It may be the Boc-product fragmenting in the detector.
Solution: Lower the "Cone Voltage" or "Fragmentor Voltage" to soften ionization. Check for Sodium adducts
, which are often more stable than protonated species.
Chromatographic Protocols (TLC & HPLC)
Thin Layer Chromatography (TLC)
Standard Ninhydrin stain detects free primary amines. It will NOT stain Boc-protected amines unless they are deprotected on the plate.
Visualization Decision Matrix
UV (254 nm): Only if the molecule has a chromophore (aromatic ring, conjugation). Boc itself is UV silent.
Iodine (
): Universal, reversible stain. Good for initial check.
PMA (Phosphomolybdic Acid) / Hanessian’s Stain: Excellent permanent stain for Boc-compounds (appears as blue/black spots upon heating).
Ninhydrin (The "Self-Validating" Trick): See Protocol A below.
Retention Time: Expect a large shift to higher % organic (longer retention) compared to the free amine.
Mobile Phase: Avoid high concentrations of TFA (>0.1%) if fractions are to be collected and concentrated, as this can slowly deprotect the compound during evaporation. Formic acid is a safer alternative.
Experimental Protocols
Protocol A: The "De-protect and Stain" TLC Method
A self-validating test to confirm the spot is a Boc-protected amine.
Spot & Run: Spot the reaction mixture and starting material. Run the TLC plate in appropriate solvent.[4][5]
Initial Check: Visualize under UV. Mark spots.
Acid Exposure: Hold the dried TLC plate over a beaker of open concentrated HCl for 30-60 seconds (in a fume hood!). The HCl vapors cleave the Boc group in situ on the silica surface.
Alternative: Spray the plate with dilute HCl/MeOH and heat strongly.
Experimental setup for coupling reactions involving Boc-methylaminooxyacetic acid
Application Note: High-Efficiency Coupling and Bioconjugation Protocols for Boc-Methylaminooxyacetic Acid Executive Summary & Strategic Overview Boc-methylaminooxyacetic acid (Boc-Me-AOA) is a specialized building block...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Efficiency Coupling and Bioconjugation Protocols for Boc-Methylaminooxyacetic Acid
Executive Summary & Strategic Overview
Boc-methylaminooxyacetic acid (Boc-Me-AOA) is a specialized building block used primarily to introduce a chemically unique N-methylaminooxy motif into peptide backbones or bioconjugates. Its structure, Boc-N(Me)-O-CH₂-COOH, presents distinct chemical behaviors compared to standard amino acids:
The "Alpha-Effect" Nucleophile: Upon Boc deprotection, the resulting N-methylaminooxy group exhibits enhanced nucleophilicity towards carbonyls (aldehydes/ketones) due to the alpha-effect of the adjacent oxygen, making it ideal for oxime ligations .
Backbone Modification: When used as a peptidomimetic, the N-alkoxy amide bond confers resistance to enzymatic hydrolysis and alters hydrogen bonding patterns.
Steric & Electronic Challenges: The N-methyl group and the electron-withdrawing oxygen atom create specific steric and electronic hurdles during amide coupling, necessitating tailored activation protocols.
This guide details the experimental setup for two critical workflows:
Workflow A: Coupling Boc-Me-AOA to an amine (incorporation).
Workflow B: Functionalizing the N-terminus after Boc removal (Oxime ligation vs. Acylation).
Pre-Experimental Planning: Reagent Selection
The choice of coupling reagent is binary, depending on the steric demand of the acceptor amine.
Coupling Scenario
Recommended Reagent System
Rationale
Standard Primary Amines (e.g., Ala, Lys side chain)
DIC / Oxyma Pure
"Green" standard; sufficient activation for the acetic acid moiety; minimizes racemization risk (though AOA is achiral).
The N-methyl group on Boc-Me-AOA adds bulk. HATU ensures rapid acylation before side reactions occur.
Solid Phase (SPPS)
DIC / HOBt or HATU
Compatible with standard automated synthesizers; HATU preferred for high-value sequences.
Protocol A: Amide Coupling of Boc-Me-AOA (The "Donation" Step)
Objective: To form an amide bond between the carboxylic acid of Boc-Me-AOA and a resin-bound amine or solution-phase amine.
Materials
Boc-Me-AOA-OH (1.5 – 3.0 equivalents)
Coupling Agent: HATU (0.95 eq relative to Acid) or DIC (1.0 eq).
Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine.
Solvent: Anhydrous DMF or NMP (N-methylpyrrolidone).
Monitoring: Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).
Step-by-Step Procedure (Solid Phase)
Resin Preparation:
Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes.
Deprotect the N-terminus of the resin-bound peptide (if Fmoc: 20% Piperidine/DMF; if Boc: 50% TFA/DCM). Wash 5x with DMF.
Activation (Pre-activation is critical):
Note: In situ activation is generally preferred for HATU to prevent guanidinylation, but a short 1-2 min pre-activation ensures the active ester forms before hitting the resin.
Dissolve Boc-Me-AOA (3 eq) and HATU (2.9 eq) in minimal DMF.
Add DIEA (6 eq) . The solution should turn yellow. Shake for 30 seconds.
Reduce excess HATU (use 0.95 eq vs Acid); Pre-activate acid for 1 min before adding to resin.
Low Oxime Yield
pH incorrect or competitive oxidation.
Ensure buffer is pH 4.5–5.5 . Add 100mM Aniline as a catalyst to accelerate oxime formation.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Decostaire, I. P., et al. (2006). Controlling the N-Methylation of Amino Acids in Solid-Phase Peptide Synthesis. Tetrahedron Letters, 47(40), 7057-7060. Link
Wahl, F., & Mutter, M. (1996). Aminooxy-peptides: A new class of peptidomimetics. Tetrahedron Letters, 37(38), 6861-6864. Link
BenchChem Application Note. (2025). Application Notes and Protocols for the Activation of Boc-N-Me-D-Glu-OH in Peptide Coupling. Link
Agouridas, V., et al. (2017). Oxime Ligation: A Chemoselective Click Reaction for Bioconjugation. ChemBioChem, 18(16), 1531-1538. Link
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Scope: Acid-mediated removal of tert-butyloxycarbonyl (Boc) groups in solution and solid-phase synthesis.
Introduction: The "Violent" Nature of Deprotection
While the Boc group is celebrated for its stability towards bases and nucleophiles, its removal requires strong acids (typically Trifluoroacetic Acid [TFA] or HCl). This process is not a simple "unmasking"; it is a fragmentation reaction that generates a highly reactive electrophile: the tert-butyl cation .[1]
In a perfect world, this cation creates isobutylene gas and leaves. In reality, it is a "sticky" electrophile that will attack the most electron-rich nucleophile available. If you do not provide a sacrificial nucleophile (a scavenger ), the cation will attack your molecule's sensitive residues (Tryptophan, Methionine, Cysteine, Tyrosine).
This guide addresses the specific side reactions caused by this mechanism and provides field-proven protocols to prevent them.
Module 1: The "Ghost" Mass (+56 Da)
Issue: Unwanted Alkylation
User Query: "After Boc removal with 50% TFA/DCM, my LC-MS shows a persistent impurity with a mass shift of +56 Da (or multiples thereof). I cannot purify it away."
Diagnosis:
You are observing tert-butylation .[2][3] The tert-butyl cation generated during cleavage has alkylated a nucleophilic side chain on your molecule because the scavenger concentration was insufficient or the scavenger choice was poor.
Mechanism:
The acid protonates the Boc carbonyl, leading to fragmentation.[4] The resulting tert-butyl carbocation (
) acts as a Lewis acid. Without a scavenger, it performs a Friedel-Crafts-like alkylation on electron-rich aromatic rings (Trp, Tyr) or S-alkylation (Met, Cys).
Figure 1: The competition between scavenger trapping and product alkylation. The goal is to make the Green path (Scavenger) kinetically faster than the Red path (Side Reaction).
Troubleshooting Protocol:
Switch to a Silane System: If you are using only TFA/DCM, stop. Add Triisopropylsilane (TIS) or Triethylsilane (TES) .[2] Silanes are "hydride donors" that irreversibly quench the cation to form isobutane (gas) or silyl-ethers.
Why: Water acts as a secondary nucleophile (forming tert-butanol), while TIS acts as the primary cation quencher.
Check Your Solvent Grade: Ensure your DCM is not stabilized with amylene (a scavenger itself) if you are relying on precise stoichiometry, though usually, this helps. More importantly, ensure no reactive impurities are present.
Module 2: The Sulfur Problem (Met & Cys)
Issue: Oxidation (+16 Da) and S-Alkylation
User Query: "My peptide contains Methionine. Post-deprotection, I see a split peak: one is the product, the other is +16 Da. Also, my yield is low."
Diagnosis:
The +16 Da peak is Methionine Sulfoxide (Met(O)) . The low yield may be due to S-tert-butylation (formation of a sulfonium salt), which might not fly well in MS or stays on the column.
Scientific Context:
Methionine is a "canary in the coal mine" for Boc chemistry.
Oxidation: TFA often contains dissolved oxygen or trace peroxides. Met is easily oxidized to the sulfoxide.
Alkylation: The sulfur atom is an excellent nucleophile and will readily attack the
cation.
Corrective Protocol (The "Reagent K" Approach):
To protect Methionine (and Cysteine), you must use a "odorous" cocktail containing thiols. The thiols act as reducing agents and highly nucleophilic scavengers.
Prepare Fresh Cocktail: Do not store TFA cocktails. Oxygen accumulates over time.
Add Ammonium Iodide (Optional): If oxidation is severe, add
and Dimethyl Sulfide (DMS) to the cleavage cocktail. This actively reduces Met(O) back to Met during the cleavage [1].
Post-Cleavage Workup: When precipitating with ether, use pre-chilled diethyl ether (-20°C) . Warm ether can promote S-alkylation reversal back onto other residues if not handled quickly.
Module 3: The Indole Crisis (Tryptophan)
Issue: Indole Alkylation[6][7][8][9][10]
User Query: "I have a Tryptophan residue. I used TIS and Water, but I still see +56, +112, and +168 adducts."
Diagnosis:
Tryptophan is the most challenging residue. The indole ring is extremely electron-rich. Once the tert-butyl cation is generated, it attacks the C2, C5, or C7 positions of the indole ring. TIS alone is often insufficient for Trp-heavy sequences.
Strategic Solutions:
Prevention (The Gold Standard):
Use
-Boc protected Tryptophan (Boc-Trp(Boc)-OH) during synthesis.
Why: Upon TFA treatment, the
-Boc group cleaves first, but it leaves behind an -carboxy intermediate that is stable in acid. This electron-withdrawing carbamate deactivates the indole ring, preventing alkylation. It only decarboxylates (falls off) during the aqueous workup/neutralization, after the dangerous cations are gone [2].
Scavenging (If
-Boc wasn't used):
You must use Dithiothreitol (DTT) or Indole (as a decoy) in your cocktail.
Cocktail: TFA / TIS / Water / DTT (90:5:2.5:2.5).
Note: DTT is less smelly than EDT but highly effective for keeping the reaction environment reducing.
Module 4: Decision Matrix & Workflows
Use this decision tree to select the correct deprotection protocol.
Figure 2: Scavenger Cocktail Selection Guide based on residue sensitivity.
Sensitive peptides where "stink" (thiols) must be avoided.[7]
Less effective for Met oxidation than Reagent K.
FAQ: Common Failures
Q: I used the correct scavenger, but I still see side reactions. Why?A: Check your reaction volume. If the concentration of the peptide is too high (>10-20 mg/mL), the local concentration of tert-butyl cations exceeds the scavenging capacity. Dilute the reaction. Also, ensure vigorous stirring; these reactions can be heterogeneous initially.
Q: Can I use HCl/Dioxane instead of TFA?A: Yes. 4M HCl in Dioxane is a common alternative. It generates the same cation issues, so scavengers are still needed. However, HCl is less prone to promoting ester hydrolysis than aqueous TFA, but it can be more aggressive toward sensitive amide bonds (e.g., Asp-Pro cleavage) if left too long.
Q: How do I remove the scavengers after the reaction?A:
Precipitation: Drop the reaction mixture into 10x volume of cold diethyl ether . The peptide/product precipitates; the scavengers (TIS, EDT, Phenol) stay in the organic ether layer.
Wash: Centrifuge, decant, and wash the pellet 2x with fresh cold ether.
Extraction: If the product is not a peptide (organic small molecule), evaporate the TFA, redissolve in DCM, and wash with mild base (
) to remove phenols/thiols, provided your product is stable.
References
Lundt, B. F., et al. (1978). Selective removal of the N-alpha-benzyloxycarbonyl group in the presence of N-epsilon-tert-butyloxycarbonyl. International Journal of Peptide and Protein Research, 12(5), 258–268. Link
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Tam, J. P., et al. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][4] International Journal of Peptide and Protein Research, 35(3), 161–214.[1] Link
Technical Support Center: Optimizing Peptide Synthesis with Boc-Methylaminooxyacetic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Boc-L-methylaminooxyacetic acid in solid-phase peptide synthesis (SPPS). Our goal is to equip you with the scientific rationale and practical protocols needed to overcome common challenges and improve the yield and purity of your target peptides.
Frequently Asked Questions (FAQs)
Q1: What is Boc-methylaminooxyacetic acid and what is its primary application in peptide synthesis?
Boc-methylaminooxyacetic acid is a specialized, non-natural amino acid derivative. Its key structural features are:
An aminooxy functional group (-O-NH-), which is used for subsequent chemoselective ligation, most commonly to form a stable oxime bond with an aldehyde or ketone.[1]
An N-methyl group on the amine, which can modulate the conformational properties of the resulting peptide.
An N-terminal tert-butyloxycarbonyl (Boc) protecting group, making it compatible with Boc-based solid-phase peptide synthesis (SPPS).[][3]
Its primary application is to introduce a specific, reactive handle into a peptide sequence. This handle allows for post-synthesis modification, such as conjugation to drugs, imaging agents, or other macromolecules, via oxime ligation—a highly reliable and bioorthogonal reaction.[1]
Q2: What are the main challenges associated with using Boc-methylaminooxyacetic acid in SPPS?
The primary challenge stems from the steric hindrance caused by the N-methyl group adjacent to the carboxyl function.[4] This bulkiness significantly slows down the kinetics of the acylation (coupling) reaction compared to standard amino acids. This can lead to incomplete couplings, resulting in the formation of deletion sequences (peptides missing the intended amino acid) and a substantial decrease in the overall yield of the desired full-length peptide.[5]
Q3: Is the aminooxy group stable during the repeated acid treatments of Boc-SPPS?
The oxime ether bond (-C=N-O-) is known to be hydrolytically stable under typical physiological conditions.[1][6] The precursor, the aminooxy group itself, is also generally stable. However, the linkage is most susceptible to hydrolysis under acidic conditions.[6][7] While the repeated, timed exposures to trifluoroacetic acid (TFA) for Boc deprotection are generally tolerated, prolonged exposure or particularly harsh acidic cleavage conditions could potentially affect the integrity of this group. Careful optimization of deprotection and cleavage times is therefore recommended.
Troubleshooting Guide: Improving Yields
This section addresses specific experimental problems in a question-and-answer format, providing both the underlying cause and actionable solutions.
Problem Area 1: Inefficient Coupling and Deletion Sequences
Q4: My HPLC and Mass Spec results show a significant peak corresponding to a deletion sequence at the Boc-methylaminooxyacetic acid position. How do I improve coupling efficiency?
This is the most common issue encountered with this reagent. The N-methyl group sterically hinders the approach of the activated carboxyl group to the free N-terminal amine of the growing peptide chain on the resin.[4] Standard coupling conditions are often insufficient to drive the reaction to completion.
Root Cause Analysis & Solutions:
Insufficient Carboxyl Group Activation: The coupling reagent may not be potent enough to overcome the steric barrier.
Slow Reaction Kinetics: The time allowed for the coupling reaction is too short.
To resolve this, a multi-faceted approach involving more powerful reagents and optimized reaction conditions is necessary.
Solution A: Employ High-Potency Coupling Reagents
For sterically hindered amino acids, standard carbodiimide reagents like DCC or DIC are often inadequate.[8][9] Uronium/aminium or phosphonium-based reagents are required for their higher reactivity and faster kinetics.
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
Reagent
Type
Advantages
Considerations
HATU
Uronium/Aminium
Extremely fast and efficient, especially for hindered couplings. The incorporated HOAt moiety suppresses racemization.[4][10]
Higher cost.
HBTU
Uronium/Aminium
Very effective and widely used. A good first choice for difficult couplings.[10][11]
Slightly less potent than HATU for the most difficult cases.
PyBOP
Phosphonium
Highly efficient, with byproducts that are considered less hazardous than those from BOP.[9] Rapid reaction times.[9]
DIC/HOBt
Carbodiimide
Economical and effective for standard couplings.[9]
Often too slow for N-methylated or other sterically hindered residues, leading to incomplete reactions.[8]
Recommendation: Switch to HATU as the coupling reagent for Boc-methylaminooxyacetic acid.
Solution B: Implement a Pre-activation and/or Double Coupling Protocol
Even with a powerful reagent, optimizing the reaction protocol can dramatically improve outcomes.
Pre-activation: Activating the Boc-methylaminooxyacetic acid with the coupling reagent before adding it to the resin allows the activated species to form in solution without competing reactions on the resin.[4]
Double Coupling: After the first coupling reaction, the vessel is drained, and the coupling step is repeated with a fresh solution of activated amino acid.[5][12] This helps to drive the reaction to completion by acylating any remaining free amines.
Detailed Experimental Protocol: Optimized Coupling of Boc-Methylaminooxyacetic Acid
This protocol utilizes HATU and a pre-activation step to maximize coupling efficiency.
Materials:
Peptide-resin with a free N-terminal amine
Boc-methylaminooxyacetic acid (3.0 eq)
HATU (2.9 eq)
N,N-Diisopropylethylamine (DIPEA) (6.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. If the previous step was a Boc deprotection, ensure the resin has been thoroughly washed and neutralized.
Pre-activation (in a separate vessel):
a. Dissolve Boc-methylaminooxyacetic acid (3.0 eq) and HATU (2.9 eq) in anhydrous DMF.
b. Add DIPEA (6.0 eq) to the solution.
c. Gently agitate the mixture at room temperature for 10-15 minutes.
Coupling Reaction:
a. Drain the DMF from the swollen peptide-resin.
b. Immediately add the pre-activated amino acid solution to the resin.
c. Agitate the reaction vessel at room temperature for 2-4 hours.
Washing:
a. Drain the coupling solution from the resin.
b. Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
Monitoring (Optional but Recommended):
a. Before proceeding to the next deprotection step, perform a Kaiser test to check for the presence of free primary amines.[11]
b. Note: The Kaiser test detects primary amines and will be negative for the N-methylated amine after a successful coupling. The test should be performed on the resin before the coupling to ensure there is a free amine to react with (positive blue result), and after the coupling to confirm its absence (negative yellow/clear result).
Double Coupling (If Necessary): If monitoring indicates incomplete coupling, or as a prophylactic measure for this difficult residue, repeat steps 3 and 4.
Caption: Optimized workflow for coupling sterically hindered amino acids.
Problem Area 2: Final Cleavage and Purification
Q5: The overall yield of my crude peptide is very low after cleavage from the resin. What could be the issue?
Low yield after cleavage can result from several factors unrelated to the coupling efficiency of individual amino acids.
Possible Causes & Solutions:
Incomplete Cleavage: The standard cleavage time may be insufficient.
Solution: Perform a small-scale test cleavage to optimize the reaction time. For many resins used in Boc-SPPS, cleavage with reagents like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) may require 2-3 hours.[5]
Peptide Solubility: The cleaved peptide may be insoluble in the cleavage cocktail or the precipitation solvent (typically cold diethyl ether).[5]
Solution: If the peptide does not precipitate in cold ether, try concentrating the TFA/ether mixture under a stream of nitrogen and then attempt precipitation again.[13] In some cases, direct purification of the concentrated cleavage mixture via HPLC may be necessary.
Side Reactions During Cleavage: Reactive carbocations (especially the tert-butyl cation from deprotection events) can modify sensitive residues like Trp, Met, or Tyr.[5][14]
Solution: Always use a cleavage cocktail containing appropriate scavengers. A common general-purpose cocktail is "Reagent K," which contains TFA, water, phenol, thioanisole, and ethanedithiol (EDT), to trap these reactive species.[15]
Caption: The general cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
References
BenchChem. (2025). Application Notes and Protocols for the Activation of Boc-N-Me-D-Glu-OH in Peptide Coupling.
BenchChem. (2025). Troubleshooting low yield in solid-phase peptide synthesis with MPPA linker.
Tseng, M. J., & Lin, Y. C. (2011). Side reactions in solid-phase peptide synthesis and their applications. Current pharmaceutical design, 17(25), 2646–2666.
Creative Peptides. (n.d.).
ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
BenchChem. (2025). A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs.
BOC Sciences. (n.d.). BOC-Amino Acids.
BenchChem. (2025). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 63-72). Humana Press.
Foley, T. L., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(41), 12229–12234.
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504.
Loffredo, M. R., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Frontiers in Chemistry, 9, 755694.
Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of peptide research, 55(3), 161–214.
Ollivier, N., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & biomolecular chemistry, 18(18), 3496–3500.
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526.
Merck. (n.d.). Novabiochem® Coupling reagents.
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
AAPPTec. (n.d.). Planning a Peptide Synthesis.
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
AAPPTec. (n.d.). Coupling Reagents.
Reddit. (2023, June 28). Peptide synthesis troubleshooting.
Author: BenchChem Technical Support Team. Date: March 2026
Product Code: Generic (Boc-Me-AOA-OH·DCHA)
Chemical Name: 2-(N-(tert-butoxycarbonyl)-N-methylaminooxy)acetic acid, dicyclohexylamine salt
Executive Summary & Product Context
Why this guide exists:
Boc-methylaminooxyacetic acid is a specialized peptidomimetic building block used to introduce N-methylated aminooxy backbones into peptides. These modifications enhance protease resistance and alter hydrogen bonding patterns.
The "Salt" Factor:
This compound is supplied as a Dicyclohexylamine (DCHA) salt .[1][2][3][4][5][6] The free acid form is typically an unstable, viscous oil or low-melting solid that is difficult to handle and purify. The DCHA salt creates a stable, crystalline solid.
Critical Warning:You cannot use the DCHA salt directly in standard coupling reactions. The DCHA counter-ion is a secondary amine. If not removed, it will compete with the resin/amine component for the activated carboxyl group, leading to significant side-product formation (DCHA-amides) and low yields.
User Issue: The white powder has turned into a sticky gum or yellowed solid.
Root Cause Analysis
Hygroscopicity: DCHA salts are generally stable but can be hygroscopic. If the container is frequently opened in humid environments without equilibration, the salt absorbs atmospheric water, leading to hydrolysis or physical degradation (clumping).
Thermal Instability: While the salt stabilizes the molecule, the N-O bond (aminooxy) can be sensitive to prolonged heat, leading to slow decomposition.
Corrective Actions
Observation
Immediate Action
Prevention Strategy
Clumping / Sticky Solid
Dry under high vacuum over for 24 hours.
Store in a desiccator at +4°C. Allow bottle to reach room temp before opening.
Yellow Discoloration
Check purity via HPLC. If >95%, proceed with desalting. If <90%, discard.
Store under Argon/Nitrogen. Avoid light exposure.
Critical Workflow: The Desalting Protocol
User Issue: My coupling reaction failed or I see a large impurity peak (MW +181 Da).
Technical Explanation:
The impurity is likely the DCHA-amide . Standard coupling reagents (HATU, DIC/HOBt) activate the carboxyl group. DCHA is a nucleophilic secondary amine present in 1:1 stoichiometry. It reacts faster than many bulky resins, capping your activated amino acid.
Dissolution: Suspend the DCHA salt in Ethyl Acetate (approx. 10 mL per gram).
Protonation (Extraction): Transfer to a separatory funnel.[1] Wash the organic layer 3 times with ice-cold 0.5 M
.
Mechanism:[5] The acid protonates the DCHA amine (
), making it water-soluble.[1] The Boc-acid remains protonated () and stays in the organic layer.
Neutralization: Wash the organic layer 1 time with water and 1 time with Brine.
Drying: Dry the organic layer over anhydrous
for 20 minutes.
Isolation: Filter and evaporate the solvent in vacuo (rotavap) at < 40°C.
Result: You will obtain the Free Acid as a clear oil or waxy solid. Use immediately.
Visualizing the Desalting Logic
Caption: Workflow for converting the stable DCHA salt into the reactive free acid form.
Troubleshooting Module: Reaction & Chemical Stability
User Issue: Low yield during coupling or loss of the N-O bond.
FAQ: Coupling & Side Reactions
Q: Can I use standard Fmoc/Boc coupling reagents?A: Yes, after desalting.
Recommended: DIC/HOBt or DIC/Oxyma (Standard carbodiimide chemistry).
Alternative: HATU/DIEA (Use only 0.9 equivalents of base if you suspect residual acid, but generally standard protocols apply).
Avoid: Pre-activation in the absence of the amine component for long periods, as aminooxy acids can undergo self-acylation or decomposition.
Q: Is the N-O bond stable to Boc removal (TFA)?A: Yes. The N-O ether bond is stable to standard TFA cleavage cocktails (e.g., 95% TFA / 2.5% TIS / 2.5% H2O).
Caution: Avoid high temperatures during cleavage. Keep at room temperature.
Q: Is the N-O bond stable to Hydrogenolysis?A:NO. If you are using Cbz protection elsewhere or attempting to reduce a nitro group, catalytic hydrogenation (
) will likely cleave the N-O bond, destroying the molecule.
Solution: Use orthogonal protecting groups removable by acid (Boc/tBu) or base (Fmoc), not reduction.
Q: Why is the Free Acid an oil?A: The N-methyl and N-O groups disrupt the hydrogen bonding network that typically allows amino acids to crystallize. This is normal. Do not attempt to recrystallize the free acid; use the crude oil directly after accurate weighing.
Decision Tree: Synthesis Troubleshooting
Caption: Diagnostic logic for resolving common synthesis failures with Boc-Me-AOA-OH.
References & Grounding
Bachem Technical Guides. Conversion of a DCHA salt to the free acid. Bachem AG.
BenchChem Protocols. Application Notes and Protocols: Deprotection and Handling of DCHA Salts. BenchChem.[3][5]
Sigma-Aldrich (Merck). Boc-N-Me-Phe-OH·DCHA Product Specification and Handling. (Analogous DCHA salt handling).
Aapptec Peptide Synthesis Guide. Converting CHA and DCHA Salts to Free Acids. Aapptec.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing Reaction Times for Boc-Methylaminooxyacetic Acid Coupling
Executive Summary & Molecule Profile
Molecule: Boc-methylaminooxyacetic acid (Boc-Me-Aoa-OH)
Structure: Boc-N(CH₃)-O-CH₂-COOH
Core Challenge: This molecule presents a unique "push-pull" conflict in coupling kinetics.
Electronic Effect: The
-oxygen atom (aminooxy group) exerts an electron-withdrawing inductive effect, theoretically making the activated ester more electrophilic and reactive.
Steric Effect: The bulky tert-butyl carbamate (Boc) group combined with the N-methyl group creates significant steric hindrance near the reaction center.[1]
Verdict: In practice, the steric hindrance dominates. Users following standard 30-60 minute protocols often experience incomplete coupling (deletion sequences). Optimization requires a shift from "standard" kinetics to "hindered" kinetics protocols.
Troubleshooting & FAQs: Reaction Optimization
Category 1: Reaction Kinetics & Reagent Selection
Q: I am using standard EDC/HOBt coupling for 1 hour, but the Kaiser test remains positive. Should I just extend the time?A: Simply extending the time is rarely the most efficient solution. The EDC/HOBt urea byproduct can precipitate or cause sluggish kinetics in hindered systems.
The Fix: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt or Oxyma Pure . The 7-aza group in HATU/HOAt utilizes a "neighboring group effect" (anchimeric assistance) that accelerates coupling rates by up to 10-fold compared to HOBt, specifically overcoming the steric barrier of the N-methyl group.
Time Recommendation: If using HATU, run for 2 hours . If sticking to carbodiimides (DIC), perform a Double Coupling (2 x 2 hours) rather than one long reaction.
Q: Why is "Double Coupling" recommended over one long overnight reaction?A: Long reactions (overnight) increase the risk of:
Racemization: Although Aoa is achiral at the
-carbon, prolonged base exposure can affect adjacent chiral amino acids on the peptide chain.
Aggregation: Peptide chains on resin can aggregate over time, burying the N-terminus.
Protocol: React for 2 hours
Drain/Wash React again with fresh reagents for 2 hours. This replenishes the concentration gradient, forcing the reaction to completion.
Category 2: Solvent & Concentration Effects
Q: My reaction mixture turns cloudy/gel-like. How does this affect the reaction time?A: Cloudiness indicates aggregation or poor solubility, which halts reaction kinetics regardless of time. Boc-Me-Aoa-OH is hydrophobic.
The Fix: Switch the solvent from pure DMF to NMP (N-methylpyrrolidone) or a mixture of DMF/DMSO (4:1) . NMP is a superior solvent for preventing
-sheet formation in the growing peptide chain, keeping the N-terminus accessible.
Concentration: Maintain a high concentration of the activated acid (0.3 – 0.5 M). Dilute conditions exponentially slow down bimolecular reactions.
Category 3: Monitoring & Validation
Q: The Kaiser test is difficult to interpret with this molecule. Is there a better way to determine the endpoint?A: The Kaiser test detects free primary amines (the resin). It should work, but if the coupling is to a secondary amine (e.g., Proline or another N-methyl amino acid), the Kaiser test will yield a false negative.
Alternative: Use the Chloranil Test or Isatin Test for secondary amines.[2]
Gold Standard: The only definitive way to optimize reaction time is Micro-Cleavage LC-MS . Cleave 1-2 mg of resin after 1, 2, and 4 hours. Plot the ratio of Product vs. Starting Material (Deletion sequence). Once the ratio plateaus, you have found your optimal time.
Optimized Experimental Protocol
Objective: High-efficiency coupling of Boc-Me-Aoa-OH to a resin-bound primary amine.
Reagents:
Acid: Boc-Me-Aoa-OH (3.0 eq)
Activator: HATU (2.9 eq)
Base: DIEA (Diisopropylethylamine) (6.0 eq)
Solvent: Anhydrous NMP (preferred) or DMF.
Workflow:
Pre-Activation (Crucial): Dissolve Boc-Me-Aoa-OH and HATU in NMP. Add DIEA. Shake for exactly 30-60 seconds .
Note: Do not pre-activate longer; uronium salts can guanidinylate the amine if left too long without the acid, but pre-activation ensures the active ester is formed before hitting the resin.
Coupling: Add the pre-activated solution to the resin.[3][4]
Agitation: Shake at room temperature for 2 hours .
Monitoring: Drain a small aliquot. Perform Kaiser Test.
If Blue:[2][3][4] Drain main vessel, wash 3x DMF, and repeat steps 1-3 (Double Couple).
Capping (Mandatory): After coupling, treat with Acetic Anhydride/DIEA/DMF (1:1:8) for 10 mins to cap any unreacted amines. This prevents difficult-to-purify deletion sequences later.
Comparative Data: Reagent Efficiency
Coupling Reagent
Recommended Time
Steric Handling
Risk of Side Reactions
Cost
HATU / HOAt
1.5 - 2 Hours
Excellent
Low (if base controlled)
High
HCTU / Cl-HOBt
2 Hours
Very Good
Low
Medium
DIC / Oxyma
2 - 4 Hours
Good
Very Low (Safe option)
Low
EDC / HOBt
4+ Hours / Overnight
Poor
High (Urea precipitation)
Low
Visualizations
Diagram 1: Troubleshooting Decision Tree
Caption: Logical workflow for diagnosing and resolving incomplete coupling of sterically hindered aminooxy acids.
Diagram 2: Mechanism of HATU Activation
Caption: HATU generates an OAt-ester which utilizes the pyridyl nitrogen to assist amine attack, overcoming the N-methyl steric bulk.
References
Albericio, F., et al. (2018). Optimization of coupling reaction time. Journal of Taibah University for Science.[6] Retrieved from [Link]
NIH/PubMed. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Purification & Handling of N-Methylaminooxy Peptides
Ticket ID: REF-AOA-PUR-001
Executive Summary
Welcome to the technical support center. You are likely using Boc-methylaminooxyacetic acid (Boc-N(Me)-Aoa-OH) to introduce a chemically versatile N-methylaminooxy motif into your peptide. This moiety is a "double-edged sword": it provides exceptional utility for chemoselective ligation (e.g., oxime formation) and peptidomimetic stability, but it introduces two critical purification challenges:
Hyper-Nucleophilicity: The deprotected aminooxy group ($ -O-NHCH_3 $) reacts aggressively with trace aldehydes and ketones (especially acetone), rendering standard glassware washing protocols hazardous to your yield.
Rotameric Broadening: The N-methyl group introduces steric constraints that slow the interconversion between cis and trans amide conformers, often resulting in split or broad peaks during HPLC.
This guide provides the protocols required to navigate these challenges.
Module 1: Cleavage & Isolation (The "Acetone Trap")
The Critical Failure Point: The most common support ticket we receive involves a mass shift of +40 Da or +52 Da . This is almost always caused by the reaction of the free aminooxy group with acetone (used to wash glassware) or formaldehyde (trace in poor-quality solvents).
Protocol: Carbonyl-Free Isolation
Glassware Prep: All glassware (collection tubes, lyophilization flasks) must be virgin or base-washed and oven-dried. NEVER rinse glassware with acetone prior to use with these peptides.
Avoid: Acetone, aldehydes, and excess thiols (which can sometimes reduce the N-O bond under harsh conditions).
Precipitation:
Use Diethyl Ether or MTBE (Methyl tert-butyl ether).
Verification: Ensure the ether source is peroxide-free and carbonyl-free.
Visual Workflow: Avoiding the "Acetone Trap"
Figure 1: The "Acetone Trap" mechanism. Standard laboratory glassware washing protocols involving acetone are the primary cause of synthesis failure for aminooxy peptides.
Module 2: HPLC Purification Strategy
The N-methyl group on the aminooxy backbone creates a tertiary amide bond. Unlike secondary amides, which heavily favor the trans conformation, N-methylated amides often exist as a mixture of cis and trans isomers (rotamers) with slow interconversion rates on the NMR/HPLC timescale.
The "Rotamer" Phenomenon
If your chromatogram shows a "doublet" peak or a broad "shoulder" with the correct mass, do not collect them separately yet. They are likely the same molecule in different shapes.
Optimized HPLC Protocol
Parameter
Recommendation
Scientific Rationale
Column
C18 (Small pore: 100-130 Å)
The N-methylaminooxy group increases hydrophobicity. C18 provides adequate retention.
Mobile Phase A
0.1% TFA in Water (Milli-Q)
Low pH suppresses the ionization of the aminooxy group ($ pK_a \approx 4.5 $) and carboxylic acids, sharpening peaks.
Mobile Phase B
0.1% TFA in Acetonitrile (HPLC Grade)
CRITICAL: Use only fresh, high-grade ACN. Lower grades contain trace aldehydes.
Temperature
50°C - 65°C
Elevated temperature increases the rate of cis/trans interconversion, coalescing split peaks into a single sharp peak [1].
Gradient
Shallow (e.g., 0.5% B per min)
N-methylated peptides are often more hydrophobic; shallow gradients help separate impurities from the main rotamer population.
Visual Workflow: Purification Decision Tree
Figure 2: Decision tree for distinguishing between conformational isomers (rotamers) and chemical impurities.
Module 3: Troubleshooting & FAQs
Q1: I see a mass of [M+12] or [M+14] in my spectrum. What is this?
Diagnosis: This is likely a methylene bridge or methylated adduct .
Cause: If you used DCM (Dichloromethane) during the final wash steps before cleavage, trace amounts can react with the highly nucleophilic aminooxy group to form a methylene bridge between two peptide molecules or a cyclic adduct.
Fix: Perform the final resin washes with DMF, followed by thorough drying. Avoid DCM immediately prior to cleavage if possible, or ensure it is completely removed by vacuum.
Q2: My peptide is unstable in solution. It precipitates or turns cloudy.
Diagnosis: Isoelectric Point (pI) Aggregation.
Cause: The N-methylaminooxy group is weakly basic. If your peptide sequence is also hydrophobic, it may aggregate near its pI.
Fix: Store the purified peptide as a lyophilized powder. For solution work, ensure the pH is well away from the pI (usually pH < 4 using Acetic Acid/Water is safe for aminooxy stability).
Q3: Can I use standard Fmoc protocols for coupling this reagent?
Diagnosis: Yes, but with a caveat regarding the coupling efficiency .
Insight: N-methylated amino acids are sterically hindered. Coupling to the N-methylaminooxy group (if extending the chain further) is extremely difficult.
Fix: If Boc-N(Me)-Aoa-OH is your N-terminal cap, standard HATU/DIEA coupling works well. If you are trying to couple onto it, you may need to use triphosgene or specialized coupling agents, and yields will be lower.
Q4: Why did my yield drop after lyophilization?
Diagnosis: Sublimation or volatility (rare) or adsorption.
Cause: Short peptides containing this modification can be surprisingly volatile or "sticky" to plastic due to the N-methyl group increasing lipophilicity.
Fix: Re-dissolve in 50% Acetic Acid/Water rather than pure water or methanol to ensure complete recovery from the flask walls.
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Topic: Racemization Suppression in Boc-Amino Acid Coupling
Ticket Priority: High (Data Integrity Critical)
Audience: Senior Scientists, Process Chemists
Core Directive: The Racemization Landscape
In Boc solid-phase peptide synthesis (SPPS), racemization is often underestimated compared to Fmoc chemistry because the tert-butyloxycarbonyl (Boc) group is a urethane protector. Urethanes generally prevent the formation of the racemization-prone 5(4H)-oxazolone intermediate during activation.
However, this safety is not absolute. Racemization becomes a critical failure mode in three specific scenarios:
Segment Condensation: Coupling a peptide fragment (C-terminal amide) rather than a single amino acid (C-terminal urethane).
Improper Base Usage: Over-neutralization during the coupling cycle.
This guide provides the mechanistic understanding and protocols to maintain chiral purity.
Diagnostic Module: The Mechanism of Failure
Before troubleshooting, you must understand how the stereocenter is lost.
Mechanism: 5(4H)-Oxazolone Formation
The primary driver of racemization is the cyclization of the activated amino acid into an oxazolone (azlactone).
Urethane Protection (Boc-AA): The oxygen in the carbamate is less nucleophilic, making oxazolone formation slow.
Amide Protection (Peptide-AA): In segment condensation, the amide carbonyl is highly nucleophilic, forming oxazolone rapidly.
Once formed, the oxazolone's
-proton is highly acidic (), allowing weak bases to abstract it, leading to an achiral enolate and subsequent racemization.
Figure 1: The kinetic competition between coupling (Green) and oxazolone-mediated racemization (Red/Black).
Reagent Selection & Optimization
The choice of coupling cocktail is the primary defense.
Coupling Reagents: The Hierarchy of Safety
Reagent Class
Examples
Racemization Risk
Recommendation
Carbodiimides
DCC, DIC
High (if used alone)
Never use alone. Must use with HOBt, HOAt, or Oxyma.
Phosphoniums
PyBOP, PyAOP
Moderate
Good activators, but require base (DIEA) which increases risk.
Uroniums
HBTU, HATU
Low to Moderate
HATU is powerful but essentially requires base. Over-basifying leads to racemization.[1]
Additives
Oxyma Pure , HOAt
Minimal
Gold Standard. Traps the active ester, preventing oxazolone formation.
The "Base" Problem
In Boc chemistry, you often need base to neutralize the amine salt (after TFA deprotection).
Avoid: Triethylamine (TEA) – Too strong, promotes enolization.
Caution: DIEA (Diisopropylethylamine) – Standard, but can cause racemization if used in excess (>2 eq).
Recommended:2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) . These are weaker bases that are sufficient for neutralization but poor at abstracting the
-proton [1].
Troubleshooting Guide: Specific Scenarios
Scenario A: Histidine (The "Self-Destruct" Residue)
Issue: The imidazole nitrogen acts as an intramolecular base, abstracting its own
-proton.[2][3]
Solution: You must use specific side-chain protection.[3][4]
Boc-His(Tos): Risk.[5] The Tosyl group is removed by HOBt (often used in coupling), leaving the imidazole unprotected during the reaction.[5]
Boc-His(Dnp): Safe. The Dinitrophenyl group is highly stable during coupling and HF cleavage. It requires a specific removal step (Thiolysis) before final cleavage [2].
Boc-His(Bom): Safe. Benzyloxymethyl is stable and prevents racemization. Removed by HF.
Issue: Coupling Boc-Peptide-OH + H-Peptide-Resin. The C-terminal amino acid is an amide, not a urethane. Oxazolone formation is extremely fast.
Solution:
Low Temperature: Perform activation and coupling at 0°C to -20°C .
Reagent: Use DIC / HOAt or DIC / Oxyma Pure .[4][6] Avoid uroniums (HATU/HBTU) because they require base.
Glycine/Proline: If possible, design fragments so the C-terminus is Gly or Pro (achiral or resistant to oxazolone).
Validated Protocols
Protocol 1: The "Low-Racemization" Standard (DIC/Oxyma)
Best for: Cysteine, Histidine, and difficult sequences.
Best for: Joining two protected peptide fragments.
Workflow:
Cooling: Chill the reaction vessel and the Boc-Fragment solution to 0°C .
Additives: Add HOAt (1.1 eq) to the Boc-Fragment (1.0 eq).
Activation: Add DIC (1.0 eq). Stir for 5 mins at 0°C.
Coupling: Add to the resin-bound fragment.
Maintenance: Keep at 0°C for the first 1-2 hours, then allow to warm to RT overnight.
Why? Kinetic control favors the aminolysis (coupling) over the thermodynamic oxazolone formation.
Interactive Troubleshooting Tree
Figure 2: Decision matrix for identifying and resolving racemization sources.
References
Carpino, L. A., El-Faham, A. (1995). Effect of Teriary Bases on the Coupling of Polyhalophenyl Esters. The Journal of Organic Chemistry, 60(11), 3561–3564. Link
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[4] Chemistry – A European Journal, 15(37), 9394–9403. Link
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
Challenges in the synthesis of N-Boc-Dolaproine and Boc-Dap DCHA
The following guide serves as a specialized Technical Support Center for the synthesis and handling of N-Boc-Dolaproine (Boc-Dap) and its Dicyclohexylamine (DCHA) salt . This content is structured to assist process chemi...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center for the synthesis and handling of N-Boc-Dolaproine (Boc-Dap) and its Dicyclohexylamine (DCHA) salt .
This content is structured to assist process chemists and researchers in overcoming specific synthetic bottlenecks, ensuring high diastereomeric purity, and managing the critical salt formation step used in the manufacturing of Dolastatin 10 analogues and Antibody-Drug Conjugate (ADC) payloads (e.g., MMAE/MMAF).
System Overview & Synthetic Logic
N-Boc-Dolaproine (Boc-Dap) is a sterically congested, chiral
-amino acid. The primary challenge in its synthesis is controlling the stereochemistry at the C2 and C3 positions of the alkyl chain while maintaining the integrity of the C4 (proline) center.
Why the DCHA Salt?
Synthesizing Boc-Dap often yields a mixture of diastereomers (typically syn vs. anti). Chromatographic separation at scale is costly and inefficient. Converting the crude free acid to the Boc-Dap DCHA salt allows for purification via crystallization , selectively precipitating the desired (2R,3R,4S) isomer while rejecting impurities in the mother liquor.
Synthetic Workflow Diagram
The following diagram outlines the critical path and Critical Process Parameters (CPPs) for the synthesis.
Caption: Critical path for Boc-Dap DCHA synthesis emphasizing the purification utility of the salt formation step.
Critical Protocol: Boc-Dap DCHA Salt Formation
This protocol is the industry standard for upgrading the purity of crude Boc-Dap.
Q: My Reformatsky reaction failed to initiate, or the yield is low (<40%). What is happening?A: The Reformatsky reaction (Zinc +
-bromoester) is notoriously sensitive to the surface area and activation state of the Zinc.
Root Cause: Passive oxide layer on Zinc particles or trace moisture in the solvent (THF).
Solution:
Activation: Wash Zn dust with dilute HCl, then water, acetone, and ether, and dry under vacuum. Alternatively, use TMSCl (Trimethylsilyl chloride) as an in-situ activator (approx. 0.05 eq).
Initiation: Add a small portion (10%) of the bromide and Zn first. Heat until the exotherm starts (indicating initiation) before adding the remaining reagents at a controlled rate.
Q: I am getting poor diastereoselectivity (low anti/syn ratio).A: The stereochemistry is controlled by the transition state geometry (Zimmerman-Traxler model).
Optimization: Lower the reaction temperature (-20°C to 0°C) if reactivity permits.
Alternative: Consider the Blaise Reaction or using a chiral auxiliary (e.g., Evans oxazolidinone) if the Zn-mediated approach consistently fails specs. However, for scale-up, the DCHA salt crystallization (Step 5) is usually relied upon to upgrade the diastereomeric excess (de) from ~80% to >99%.
Module B: DCHA Salt Crystallization
Q: Upon adding DCHA, my product "oiled out" instead of crystallizing. How do I fix this?A: Oiling out occurs when the salt separates as a liquid phase before it can crystallize, usually due to high impurities or incorrect solvent polarity.
Recovery Protocol:
Reheat the mixture until the oil re-dissolves (add more EtOAc if necessary).
Add a non-polar co-solvent (n-Heptane) dropwise at the elevated temperature until slight turbidity is observed.
Critical: Add seed crystals immediately.
Cool extremely slowly (5°C per hour).
Prevention: Ensure the crude free acid is relatively dry (free of water) before salt formation.
Q: The melting point of my DCHA salt is broad (e.g., 145-155°C). Is this acceptable?A: No. Pure Boc-Dap DCHA should have a sharp melting point (typically 158-160°C or 163-165°C depending on the polymorph/solvate).
Action: Recrystallize from Isopropanol (IPA) or Ethanol/EtOAc. A broad range indicates the presence of the diastereomer or trapped solvent.
Module C: Downstream Application (Coupling)
Q: How do I remove the DCHA group before coupling to the next amino acid (e.g., Doe)?A: The DCHA salt will inhibit standard peptide coupling reagents (HATU/EDC) if not removed.
Wash 3x with 10% aqueous KHSO4 or 5% H3PO4 . (Avoid strong mineral acids like HCl which might deprotect the Boc group).
Wash with brine, dry over Na2SO4, and concentrate.
Verification: Check 1H NMR for the disappearance of the cyclohexyl multiplets (approx. 1.0-2.0 ppm region).
Analytical Specifications (Quality Control)
Use these parameters to validate your synthesized material.
Parameter
Specification (Acceptance Criteria)
Method
Appearance
White to off-white crystalline powder
Visual
Purity (HPLC)
98.0% (Area %)
C18 Column, ACN/H2O + 0.1% TFA
Chiral Purity
99.0% de (diastereomeric excess)
Chiralpak AD-H or OD-H
1H NMR
Conforms to structure; DCHA signals present (salt) or absent (free acid)
DMSO-d6 or CDCl3
Mass Spec
[M+H]+ calc: 288.18 (Free Acid); Salt will show DCHA ion
ESI-MS
Water Content
1.0%
Karl Fischer (KF)
Troubleshooting Logic Tree
Use the following logic flow to diagnose low yield or purity issues.
Caption: Diagnostic flow for resolving purity issues during the salt formation step.
References
Pettit, G. R., et al. "The Dolastatins.[4] 17. Synthesis of Dolaproine and Related Diastereoisomers." Journal of Organic Chemistry, 1994, 59(21), 6287-6295.[4]
Lavergne, D., et al. "Stereoselective Synthesis of iso-Dolaproine via Dynamic Kinetic Resolution." Organic Letters, 2001, 3(12), 1909-1912.[5]
BenchChem. "Application Notes and Protocols for the Use of Mal-Dap(Boc) DCHA in Solid-Phase Peptide Synthesis." BenchChem Technical Library, 2025.
Bachem. "Technical Support Information Bulletin: Converting Boc-Amino Acid DCHA Salts to Free Acids." Bachem Technical Guides, 2021.
Maderna, A., et al. "Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues." ACS Omega, 2018, 3(5), 5501–5512.[6]
Technical Support Center: Overcoming Solubility Issues with Boc-methylaminooxyacetic acid·DCHA
Diagnostic Overview & Mechanistic Causality Boc-methylaminooxyacetic acid (Boc-N(Me)-Aoa-OH) is a highly specialized building block used by drug development professionals to introduce N-methylated aminooxy functionalitie...
Author: BenchChem Technical Support Team. Date: March 2026
Diagnostic Overview & Mechanistic Causality
Boc-methylaminooxyacetic acid (Boc-N(Me)-Aoa-OH) is a highly specialized building block used by drug development professionals to introduce N-methylated aminooxy functionalities into peptides, enabling highly stable, chemoselective oxime ligations. Because the free acid form of this compound is naturally an unstable, viscous oil, manufacturers supply it as a dicyclohexylamine (DCHA) salt to ensure crystallinity, precise weighability, and long-term shelf stability .
The Core Problem: Researchers frequently encounter severe solubility issues when attempting to dissolve the DCHA salt directly in polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). The bulky, highly lipophilic dicyclohexylammonium counterion fundamentally disrupts solvation in these polar media. Furthermore, if forced into solution via heat, the liberated DCHA acts as a competitive secondary amine nucleophile during activation, which will cap your resin-bound peptide and drastically reduce coupling yields .
To resolve this, the compound must be "free-based" (the DCHA salt removed) immediately prior to coupling.
Workflow for resolving Boc-methylaminooxyacetic acid DCHA solubility issues.
Quantitative Solvent Compatibility Matrix
Understanding the differential solubility between the salt and the free acid is critical for designing your synthesis workflow.
Solvent System
Boc-N(Me)-Aoa-OH·DCHA (Salt)
Boc-N(Me)-Aoa-OH (Free Acid)
Operational Recommendation
DMF / NMP
Insoluble / Milky Suspension
Highly Soluble
Standard SPPS coupling solvent; free-basing is strictly required prior to use.
DCM
Soluble
Soluble
Good for extractions; suboptimal for difficult SPPS couplings due to low boiling point.
Ethyl Acetate (EtOAc)
Partially Soluble
Highly Soluble
Ideal organic phase for liquid-liquid extraction (free-basing).
Standard Operating Procedure: Self-Validating DCHA Salt Removal
To utilize Boc-methylaminooxyacetic acid effectively, the DCHA salt must be converted back to the free acid. This protocol is designed as a self-validating system to ensure complete removal of the inhibitory counterion .
Materials Required:
Ethyl Acetate (EtOAc)
10% Aqueous Potassium Bisulfate (KHSO₄) or 10% Phosphoric Acid (H₃PO₄)
Saturated Aqueous NaCl (Brine)
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
Suspension: Suspend 1.0 equivalent of the Boc-N(Me)-Aoa-OH·DCHA salt in 10 volumes of cold EtOAc.
Causality: EtOAc is chosen over DCM for its superior phase-separation profile during acidic washes and lower toxicity.
Acidic Extraction: Add 1.2 to 1.5 equivalents of ice-cold 10% aqueous KHSO₄ to the suspension and stir vigorously until the solid completely dissolves and two clear liquid phases form.
Causality: The mild acid protonates the lipophilic DCHA, converting it into a highly water-soluble sulfate salt that migrates entirely to the aqueous layer, leaving the purified free acid in the organic layer .
Self-Validation Check (Critical): Stop stirring and measure the pH of the lower aqueous layer. It must read between pH 2–3.
Causality: If the pH is >3, the DCHA has not been fully protonated. The extraction is incomplete. Add additional KHSO₄ until the target pH is reached.
Phase Separation & Washing: Separate and discard the aqueous layer. Wash the organic phase twice with equal volumes of distilled water, followed by one wash with brine.
Causality: Water removes residual inorganic salts, while the brine wash pre-dries the organic layer by drawing out dissolved water via osmotic pressure.
Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
Causality: Removing all trace water prevents the premature hydrolysis of activating esters (e.g., OBt, OAt) in your subsequent peptide coupling steps.
Q1: I used Hydrochloric Acid (HCl) for the acid wash, and a thick, unmanageable white precipitate formed. What happened?A1: You generated dicyclohexylammonium chloride. Unlike the sulfate or phosphate salts of DCHA, the chloride salt is sparingly soluble in both water and organic solvents, creating a stubborn emulsion and precipitate . Always use KHSO₄ or H₃PO₄ for DCHA removal to ensure clean phase separation.
Q2: After removing the DCHA, my Boc-methylaminooxyacetic acid is a viscous oil instead of a powder. Did the compound degrade?A2: No, this is the correct physical state. The free acid of Boc-N(Me)-Aoa-OH is naturally an oil at room temperature. Because quantitative transfer of an oil can be difficult, we recommend dissolving the entire oily residue in a known volume of your coupling solvent (e.g., DMF) to create a stock solution, then transferring the required volume via syringe directly to your reaction vessel.
Q3: Can I bypass the free-basing step and just couple the DCHA salt directly using a stronger coupling reagent like HATU and heating?A3: Absolutely not. Direct coupling of DCHA salts is highly discouraged. Even if you achieve partial solubility through heat, the liberated dicyclohexylamine is a reactive secondary amine. It will aggressively compete with your resin-bound peptide for the activated ester, leading to chain termination (capping) and catastrophic reductions in coupling efficiency .
Q4: I successfully isolated the free acid, but it is still struggling to dissolve completely in my DMF. How can I optimize the solvent system?A4: If the free acid exhibits sluggish solubility, it is likely due to intermolecular hydrogen bonding forming transient aggregates. Add a chaotropic agent, such as 0.1 M Lithium Chloride (LiCl) , to the DMF to disrupt these hydrogen-bonded networks. Alternatively, utilize a 4:1 mixture of DMF:DMSO to increase the solvent's overall polarity and solvating power .
References
Title: Standard Coupling Procedures: Converting CHA and DCHA Salts to Free Acids | Source: AAPPTec | URL: [Link]
Advanced Technical Support Center: Resolving Incomplete Boc Deprotection in Peptide Synthesis
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals troubleshooting incomplete tert-butyloxycarbonyl (Boc) deprotection d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals troubleshooting incomplete tert-butyloxycarbonyl (Boc) deprotection during Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.
Rather than simply listing corrective actions, this guide deconstructs the chemical causality behind deprotection failures, provides self-validating experimental protocols, and establishes a rigorous analytical framework to ensure high-fidelity peptide assembly.
Part 1: Mechanistic Causality & Logical Pathways
To troubleshoot a failure, you must first understand the exact molecular kinetics of the intended reaction.
Q1: What is the precise chemical mechanism of Boc deprotection, and at what stage does the reaction typically fail?
The removal of the Boc group is an acid-catalyzed elimination process[1]. When exposed to a moderately strong acid—typically Trifluoroacetic Acid (TFA)—the carbonyl oxygen of the carbamate is protonated. This protonation induces fragmentation, yielding a highly stable tert-butyl carbocation and a carbamic acid intermediate[2]. The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and leaving behind the free amine as a TFA salt[3].
Failures typically occur at the protonation stage due to steric hindrance (bulky side chains physically blocking TFA access) or localized aggregation of the growing peptide chain, which excludes the acidic solvent from the microenvironment[4].
Logical relationship of acid-catalyzed Boc deprotection and scavenger trapping.
Q2: Why do sequences containing Tryptophan, Methionine, or Cysteine experience severe side reactions during deprotection, and how do scavengers resolve this?
The byproduct of Boc fragmentation, the tert-butyl cation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-Bu), is a potent and reactive electrophile. If left unchecked, it will seek out electron-rich nucleophiles to stabilize itself. The side chains of Tryptophan (indole ring), Methionine (thioether), Cysteine (thiol), and Tyrosine (phenol) are highly nucleophilic and will undergo irreversible alkylation, forming +56 Da tert-butyl adducts,[5],[6].
The Causality of Scavengers: Scavengers are sacrificial nucleophiles added to the cleavage cocktail. Because molecules like 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS) are highly mobile and overwhelmingly nucleophilic, they kinetically outcompete the peptide residues for the tert-butyl cation, trapping it as an inert byproduct[5],[1].
Part 2: Diagnostic Workflows & Advanced Troubleshooting
Q3: I assumed a higher acid concentration would force the deprotection to completion. Why did increasing from 50% TFA to 100% TFA result in lower peptide purity?
This is a classic polymer chemistry counter-intuition. In SPPS, the reaction occurs inside the porous matrix of the resin (e.g., polystyrene cross-linked with divinylbenzene). The resin must be fully solvated (swollen) to expose the reactive peptide chains. Dichloromethane (DCM) is an excellent swelling solvent for polystyrene.
While 100% TFA provides maximum acid strength, it causes the polystyrene resin matrix to collapse and shrink compared to a 50% or 55% TFA/DCM mixture[7],[1]. When the resin collapses, the acid cannot physically reach the interior peptide chains, leading to widespread, incomplete deprotection[1].
Q4: My peptide is prone to acid-catalyzed intramolecular cyclization (e.g., pyroglutamate formation) in TFA. What are my alternatives?
If TFA-based methods consistently fail or induce unwanted cyclizations (such as glutamine cyclization in Boc/Bzl approaches), switching the acid system is required[8]. A highly effective alternative is 4M HCl in 1,4-dioxane[7],[3]. The chloride counter-ion and the distinct dielectric constant of dioxane suppress specific cyclization pathways while maintaining sufficient acidity for quantitative Boc removal[],[8].
Diagnostic workflow for identifying and resolving incomplete Boc deprotection.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every deprotection step must be treated as a hypothesis that requires analytical validation before proceeding to the next amino acid coupling.
Protocol 1: Standard TFA-Mediated Boc Deprotection with Scavenger Optimization
Rationale: This protocol balances acid strength with optimal resin swelling, incorporating scavengers only when dictated by the peptide sequence.
Resin Preparation: Swell the peptide-resin in anhydrous DCM for 20 minutes to maximize pore exposure[3]. Drain completely.
Cocktail Formulation: Prepare a fresh solution of 50% TFA in DCM (v/v). If the sequence contains Trp, Met, Cys, or Tyr, add 2.5% EDT and 2.5% H₂O as scavengers[7].
Primary Deprotection: Add the cleavage cocktail to the resin. Agitate at room temperature for 30 minutes[4].
Resin Washing: Drain the reaction vessel. Wash the resin thoroughly with DCM (3 × 1 min) to remove excess TFA and trapped carbocations[4].
Neutralization: Treat the resin with 5% Diisopropylethylamine (DIEA) in DCM (2 × 5 min) to convert the terminal amine from a TFA salt back to a nucleophilic free amine[3]. Wash with DCM (3 × 1 min).
Hold Point: Do NOT proceed to the next coupling. Execute Protocol 2 to validate the deprotection.
Protocol 2: Micro-Scale Test Cleavage & LC-MS Validation (The Validation Loop)
Rationale: The Kaiser test can yield false negatives for aggregated sequences or N-terminal prolines[4]. LC-MS provides definitive, mass-based proof of reaction completion.
Sampling: Withdraw a 2–5 mg micro-aliquot of the dried, neutralized peptide-resin from Protocol 1[4].
Total Cleavage: Treat the micro-aliquot with 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours to cleave the peptide from the solid support and remove all side-chain protecting groups[10].
Precipitation: Filter the resin and precipitate the cleaved peptide by adding 10 volumes of cold diethyl ether to the filtrate[10]. Centrifuge to pellet the peptide and decant the ether.
Analytical Verification: Dissolve the pellet in 50% Acetonitrile/Water. Analyze via Reverse-Phase LC-MS[4].
Self-Validation Logic:
Target Mass Observed: Deprotection successful. Proceed to next coupling.
Target Mass + 100.12 Da: Incomplete Boc removal[4]. Return to Protocol 1; extend reaction time to 60 minutes.
Target Mass + 56 Da:tert-Butyl alkylation occurred[4]. Return to Protocol 1; increase scavenger concentration (e.g., 5% EDT).
Part 4: Quantitative Optimization Data
Use the following empirically validated matrix to select the appropriate deprotection system based on your specific substrate constraints.
Boc-methylaminooxyacetic acid dcha vs other aminooxy reagents for bioconjugation
Boc-methylaminooxyacetic acid·DCHA vs. Standard Aminooxy Reagents: A Comprehensive Guide to Advanced Bioconjugation Executive Summary In the field of bioconjugation, achieving absolute chemoselectivity without cross-reac...
Author: BenchChem Technical Support Team. Date: March 2026
Boc-methylaminooxyacetic acid·DCHA vs. Standard Aminooxy Reagents: A Comprehensive Guide to Advanced Bioconjugation
Executive Summary
In the field of bioconjugation, achieving absolute chemoselectivity without cross-reacting with native amino acid side chains is a persistent challenge. While standard primary aminooxy reagents (yielding O-alkylhydroxylamines) have long been the standard for oxime ligation, they present critical structural and synthetic limitations.
Boc-methylaminooxyacetic acid·DCHA (CAS 1185005-62-2)[1] is a specialized building block engineered for Solid-Phase Peptide Synthesis (SPPS). By installing an N-methylaminooxy group rather than a primary aminooxy group, this reagent solves two major bottlenecks in drug development: it preserves the native cyclic structure of glycans during neoglycosylation[2], and it enables highly chemoselective acylation with N-hydroxysuccinimide (NHS) esters on unprotected peptides[3]. The dicyclohexylamine (DCHA) salt form ensures the reagent remains a stable, free-flowing crystalline solid, mitigating the rapid degradation typically observed with free aminooxy acids[1].
Mechanistic Superiority: The Causality Behind the Chemistry
As a Senior Application Scientist, it is crucial to understand why a reagent outperforms alternatives, rather than just knowing that it does. The superiority of the N-methylaminooxy group is rooted in its unique steric and electronic profile.
Advantage 1: Preservation of the Pyranosyl Ring in Neoglycoconjugates
When standard primary aminooxy-functionalized peptides react with reducing saccharides, they form an open-chain oxime. This ring-opening destroys the natural cyclic pyranosyl or furanosyl structure of the glycan, which can abolish its recognition by carbohydrate-binding proteins (lectins) and antibodies.
Conversely, the secondary amine nature of the N-methylaminooxy group forces the reaction pathway toward a closed-ring N-alkoxy-N-methyl-glycosylamine[2]. This perfectly mimics the natural closed-ring presentation of glycans, making it an indispensable tool for synthesizing biologically active neoglycopeptides and synthetic vaccines[4].
Advantage 2: pKa-Driven Chemoselective Acylation
A critical failure point in peptide chemistry is the incorporation of primary aminooxy groups during SPPS. Even when heavily protected, primary aminooxy groups are prone to premature acylation during peptide chain elongation[5]. The steric hindrance of the N-methyl group in Boc-methylaminooxyacetic acid·DCHA protects the moiety during SPPS, allowing it to unmask cleanly during standard TFA cleavage[3].
Furthermore, the N-methylaminooxy group possesses an unusually low pKa (~3.65 to 4.75)[6]. Due to the alpha-effect from the adjacent oxygen atom, the nitrogen remains highly nucleophilic even when unprotonated. By buffering a reaction at pH 4.5, researchers can selectively react the N-methylaminooxy group with NHS-esters (e.g., fluorophores, PEGylation reagents). At this acidic pH, competing nucleophiles such as the N-terminal amine (pKa ~8.0) and lysine side chains (pKa ~10.5) are fully protonated and rendered completely unreactive[5].
Quantitative Performance Comparison
The following table summarizes the physicochemical and operational differences between Boc-methylaminooxyacetic acid·DCHA and common alternative bioconjugation reagents.
Parameter
Boc-methylaminooxyacetic acid·DCHA
Boc-aminooxyacetic acid
Azidoacetic acid (Click)
Reactive Group
N-Methylaminooxy (-O-NH-CH₃)
Primary Aminooxy (-O-NH₂)
Azide (-N₃)
Functional pKa
~3.65 – 4.75
~4.6 – 5.2
N/A (Non-ionizable)
Neoglycosylation Product
Closed-ring N-glycoside
Open-chain oxime
Requires pre-functionalized alkyne sugar
Glycan Ring Preservation
Yes (Native mimic)
No (Ring opened)
N/A
SPPS Stability
High (Resists premature acylation)
Low (Prone to side-reactions)
High
NHS-Ester Reactivity (pH 4.5)
Highly reactive & Chemoselective
Reactive (but less selective)
Unreactive
Reagent Shelf-life
High (DCHA salt prevents degradation)
Moderate (Free acid degrades)
High
Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring that thermodynamic and kinetic controls guarantee site-specific conjugation.
Protocol A: SPPS Incorporation of Boc-methylaminooxyacetic acid·DCHA
Objective: Site-specific installation of the N-methylaminooxy group at the N-terminus or a lysine side-chain.
Causality: The DCHA salt must be neutralized during coupling to prevent the dicyclohexylamine from interfering with the active ester formation.
Resin Preparation: Swell the peptide-resin (e.g., Rink Amide AM) in DMF for 30 minutes.
Reagent Activation: Dissolve 4 equivalents of Boc-methylaminooxyacetic acid·DCHA and 4 equivalents of HATU in DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA).
Self-Validation Check: The solution should turn pale yellow, indicating active ester formation. The excess DIPEA ensures the DCHA salt is fully neutralized.
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.
Cleavage and Deprotection: Treat the resin with a standard cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v) for 2 hours. The acid-labile Boc group is removed, unmasking the active N-methylaminooxy group.
Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Objective: Conjugate an unmodified reducing glycan or an NHS-ester probe to the unprotected peptide.
Buffer Preparation: Prepare a 100 mM sodium acetate buffer, strictly adjusted to pH 4.5.
Causality: At pH 4.5, the N-methylaminooxy group (pKa ~4.0) is nucleophilic, while all native lysine amines are protonated and inactive.
Reaction: Dissolve the lyophilized peptide (1 mM) and the reducing saccharide (10 mM) OR the NHS-ester probe (1.5 mM) in the buffer.
Incubation: Incubate at 37°C for 24-48 hours (for glycans) or 2 hours at room temperature (for NHS-esters).
Self-Validation Check: Monitor by LC-MS. For neoglycosylation, the mass shift must correspond to the addition of the glycan minus one water molecule (-18 Da), confirming closed-ring N-glycoside formation rather than a hydrated intermediate.
Visualizations
Structural outcomes of reducing glycans reacting with primary vs. N-methylaminooxy reagents.
Experimental workflow for SPPS incorporation and subsequent chemoselective bioconjugation.
Spectroscopic Analysis of Boc-Protected Amino Acids: A Comparative Technical Guide
Executive Summary In peptide synthesis and peptidomimetic drug design, the tert-butyloxycarbonyl (Boc) group remains a cornerstone protecting strategy, particularly when orthogonality to base-labile groups (like Fmoc) is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In peptide synthesis and peptidomimetic drug design, the tert-butyloxycarbonyl (Boc) group remains a cornerstone protecting strategy, particularly when orthogonality to base-labile groups (like Fmoc) is required. However, the lability that makes Boc useful—its acid sensitivity—also necessitates rigorous quality control (QC) to ensure structural integrity before coupling.
This guide provides an objective, data-driven comparison of the spectroscopic signatures of Boc-protected amino acids against their primary alternatives: Fmoc-protected amino acids (the industry standard for solid-phase synthesis) and Free (unprotected) amino acids . We focus on establishing self-validating spectroscopic protocols using NMR, FT-IR, and Mass Spectrometry to confirm protection and detect degradation.
Part 1: The Chemistry of Protection & Spectroscopic Logic
The Boc group protects the
-amino functionality as a tert-butyl carbamate. This transformation alters the electronic environment of the amino acid, creating distinct spectral handles.
Mechanism of Analysis: We are not just "looking for peaks"; we are validating the carbamate linkage and the bulky lipophilic tert-butyl group .
The Critical Distinction:
Boc: Characterized by high electron density on the tert-butyl methyls (shielded NMR signals) and a urethane carbonyl.
Fmoc: Characterized by aromaticity (deshielded NMR signals) and specific fluorenyl ring vibrations.
Free AA: Characterized by zwitterionic properties (broad IR bands, distinct solubility/shift patterns).
Part 2: Comparative NMR Analysis (
H &
C)
Nuclear Magnetic Resonance (NMR) is the gold standard for purity assessment. The Boc group provides a "diagnostic singlet" that serves as an internal integration standard.
Experimental Protocol: NMR Acquisition
Solvent Selection: Dissolve 5–10 mg of the protected amino acid in 600 µL of DMSO-d
.
Why DMSO? While CDCl
is common, DMSO-d prevents aggregation of hydrophobic protected amino acids and ensures sharp peaks for amide protons.
Acquisition: Run standard
H (16 scans) and C (1024 scans) experiments.
Referencing: Calibrate to residual DMSO pentet (2.50 ppm for
H) or septet (39.5 ppm for C).
Comparative Data: Chemical Shift Fingerprints
The following table contrasts the expected signals for L-Alanine in its Free, Boc-protected, and Fmoc-protected forms.
Feature
Boc-L-Alanine
Fmoc-L-Alanine
Free L-Alanine
H: Protecting Group
1.35–1.45 (s, 9H) (The diagnostic t-butyl singlet)
C NMR, the Boc quaternary carbon (~80 ppm) is often low intensity due to long relaxation times. Do not mistake its absence for a lack of protection; check the methyl signal at ~28 ppm first.
Part 3: Vibrational Spectroscopy (FT-IR)
FT-IR is a rapid "Go/No-Go" check for the presence of the urethane linkage. The challenge lies in distinguishing the Boc urethane from the Fmoc urethane without aromatic markers.
Experimental Protocol: ATR-FTIR
Preparation: Place ~2 mg of solid sample on the crystal of an ATR (Attenuated Total Reflectance) accessory.
Parameters: Collect 16 scans at 4 cm
resolution.
Validation: Ensure the background spectrum is clean (no water vapor or CO
doublets).
Spectral Comparison
Region
Boc-AA
Fmoc-AA
Free AA
3100–3500 cm
N-H stretch (~3350 cm, sharp)
N-H stretch (~3350 cm)
Broad O-H/N-H (Zwitterionic)
3000–3100 cm
Absent (No aromatic C-H)
Present (Weak aromatic C-H stretches)
Absent
2800–3000 cm
Strong Aliphatic C-H (t-butyl)
Moderate Aliphatic C-H
Moderate Aliphatic C-H
1680–1750 cm
Strong C=O (Urethane) ~1690–1720 cm
Strong C=O (Urethane) ~1690–1720 cm
Asymmetric COO ~1600 cm (Broad)
Fingerprint
C-O stretch (~1160–1250 cm)
Aromatic ring modes (~740, 1450 cm)
Symmetric COO (~1400 cm)
Part 4: Mass Spectrometry & Fragmentation Pathways
Mass Spectrometry (ESI-MS) of Boc-protected amino acids requires care. The Boc group is thermally unstable and acid-labile. In standard ESI conditions, "in-source fragmentation" is common, leading to confusion about the parent mass.
The "Boc Signature" in MS
Unlike stable groups, Boc often appears as a loss rather than a peak.
Parent Ion:
(Often weak)
Primary Fragment:
(Loss of Isobutene, )
Secondary Fragment:
(Loss of Boc group: Isobutene + CO)
Diagram: MS Fragmentation Logic
The following diagram illustrates the specific fragmentation pathway you will observe in a Positive Mode ESI spectrum.
Caption: Stepwise fragmentation of Boc-AAs in ESI-MS. Note that the [M+H - 56] species is a carbamic acid intermediate, which rapidly loses CO2 to form the free amine.
Part 5: Decision Workflows
To ensure the identity of a Boc-protected amino acid, follow this logical decision tree. This integrates the data from NMR and IR into a single validation workflow.
Caption: Integrated spectroscopic decision tree for validating Boc protection versus aromatic alternatives.
References
University of Colorado Boulder. (2024). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]
LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Spectroscopy Online. (2020). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
Efficacy of Boc-methylaminooxyacetic acid dcha in Drug Delivery Systems: A Comparative Technical Guide
Executive Summary Boc-methylaminooxyacetic acid dcha (CAS: 1185005-62-2) is a specialized building block in the design of advanced drug delivery systems (DDS). Unlike standard aminooxy reagents that form simple oxime lin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Boc-methylaminooxyacetic acid dcha (CAS: 1185005-62-2) is a specialized building block in the design of advanced drug delivery systems (DDS). Unlike standard aminooxy reagents that form simple oxime linkages, this N-methylated derivative is a dual-function tool: it serves as a precursor for Nitrones (enabling rapid SPANC "click" chemistry) and as a structural unit for Protease-Resistant Peptidomimetics .
This guide objectively analyzes its efficacy compared to traditional bioconjugation methods (Maleimide-Thiol, SPAAC, and Standard Oxime Ligation), supported by reaction kinetics and stability data.
Functional Role: The N-methyl group is the critical differentiator. Upon Boc-deprotection, it yields an N-methylaminooxy moiety (CH3-NH-O-), which reacts with aldehydes/ketones to form Nitrones (C=N+(O-)R) rather than neutral oximes.
Mechanism of Action: The SPANC Pathway
The primary high-value application of this compound is in Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) . This bioorthogonal reaction is faster than the popular SPAAC (Azide-Alkyne) method and requires no toxic copper catalyst.
The Workflow:
Deprotection: Removal of Boc yields the reactive N-methylaminooxy acid.
Nitrone Formation: Condensation with an aldehyde-functionalized payload (Drug/Protein) creates a stable Nitrone dipole.
SPANC Ligation: The Nitrone reacts rapidly with a strained alkyne (e.g., DBCO) on the carrier (Liposome/Antibody) to form a stable Isoxazoline linkage.
Figure 1: The SPANC conjugation pathway utilizing Boc-methylaminooxyacetic acid to generate reactive nitrones.
Part 2: Comparative Efficacy Analysis
Kinetics & Stability: SPANC vs. Alternatives
The choice of linker defines the efficacy of an Antibody-Drug Conjugate (ADC) or Liposome. The table below compares the N-methylaminooxy derived Nitrone (SPANC) against industry standards.
Feature
SPANC (Nitrone)
SPAAC (Azide)
Maleimide-Thiol
Standard Oxime
Reagent Base
Boc-methylaminooxyacetic acid
Azide-Lysine / PEG-N3
Maleimide-PEG
Aminooxyacetic acid
Reaction Rate ()
Up to 60 M⁻¹s⁻¹ (Fastest)
0.1 - 1.0 M⁻¹s⁻¹
Fast (pH dependent)
Slow ( M⁻¹s⁻¹)
Catalyst Required?
No (Metal-Free)
No (Metal-Free)
No
Yes (Aniline often used)
Linker Stability
High (Isoxazoline)
High (Triazole)
Low (Retro-Michael instability)
High (Acid stable)
Hydrolytic Stability
Stable in plasma
Stable
Unstable (Exchange with Albumin)
Stable
Biocompatibility
Excellent
Good (Hydrophobic linkers)
Good
Good
Key Insight: The SPANC reaction driven by this reagent is ~60x faster than the standard Azide-SPAAC reaction.[3] This is critical for radio-labeling (where half-life is short) or low-concentration in vivo targeting.
Peptidomimetic Stability
Beyond conjugation, this reagent is used to insert N-methylated aminooxy residues into peptide backbones.
Proteolytic Resistance: The N-Me group prevents amide bond cleavage by proteases.
Conformational Control: Induces specific turn structures (N-O turns), improving receptor binding affinity compared to flexible natural peptides.
Part 3: Experimental Protocols
Protocol A: Preparation of Nitrone-Functionalized Payload
Use this protocol to convert an aldehyde-containing drug into a Nitrone reactive species.
Salt Removal: Dissolve Boc-methylaminooxyacetic acid · DCHA in DCM. Wash with 5% citric acid or 0.1 M HCl to remove DCHA. Dry organic layer (MgSO4) and concentrate to get the free acid.
Boc Deprotection: Treat the free acid with TFA/DCM (1:1 v/v) for 30 minutes at room temperature. Monitor by TLC/LC-MS. Remove solvent under vacuum to yield the N-methylaminooxy intermediate (TFA salt).
Condensation:
Dissolve the Aldehyde payload in Methanol or Acetate Buffer (pH 4.5).
Add the deprotected N-methylaminooxy reagent (1.2 - 2.0 eq).
Incubate at RT for 1-4 hours.
Note: The reaction is faster than standard oxime formation due to the nucleophilicity of the N-methyl group.
Purification: Purify the resulting Nitrone via HPLC. Confirm mass (M+H).
Protocol B: SPANC Conjugation (Click Reaction)
Use this protocol to link the Nitrone-drug to a DBCO-functionalized carrier.
Mixing: Combine the Nitrone-functionalized drug and DBCO-containing carrier (e.g., DBCO-PEG-Liposome) in PBS (pH 7.4).
Incubation: React for 10–60 minutes at RT. (Significantly faster than Azide-DBCO).
Quenching: No copper removal needed. Unreacted nitrones hydrolyze slowly over time or can be quenched with excess soluble DBCO.
Part 4: Visualizing the Advantage
The following diagram illustrates the kinetic advantage of using the Nitrone pathway (via Boc-methylaminooxyacetic acid) versus the standard Azide pathway.
Figure 2: Kinetic comparison showing the superior reaction velocity of the SPANC pathway enabled by the N-methylaminooxy reagent.
References
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Retrieved from [Link]
Beyond Boc: A Technical Guide to Orthogonal Amino Acid Protection
Topic: Alternative Protecting Groups to Boc for Amino Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary & Strategic Rationale For...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Alternative Protecting Groups to Boc for Amino Acids
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary & Strategic Rationale
For decades, the tert-butyloxycarbonyl (Boc) group was the workhorse of peptide synthesis. However, its reliance on repetitive acidolysis (TFA) and hazardous final cleavage (HF) poses significant safety and selectivity challenges. Modern peptide chemistry demands orthogonality —the ability to deprotect specific sites without affecting others.[2][3]
This guide analyzes high-performance alternatives to Boc, focusing on Fmoc (the modern standard) and specialized orthogonal groups like Alloc , Cbz , and Teoc . We provide experimental protocols and comparative data to validate their utility in complex synthesis.
Primary Alternative: The Fmoc Strategy (Base-Labile)
Role: The industry standard for Solid-Phase Peptide Synthesis (SPPS).
Mechanism: The fluorenylmethyloxycarbonyl (Fmoc) group is removed via an E1cB elimination mechanism using a secondary amine (typically piperidine), releasing dibenzofulvene and CO₂.
Why Switch from Boc to Fmoc?
Orthogonality: Fmoc is stable to acid.[4] This allows the use of acid-labile side-chain protectors (e.g., Trt, tBu, Boc) that are only removed during the final global cleavage.[]
Safety: Eliminates the need for liquid Hydrogen Fluoride (HF) cleavage.
Racemization Control: Superior suppression of enantiomerization in sensitive residues like Histidine.[6]
Experimental Data: Racemization in Histidine Coupling
Histidine is notoriously prone to racemization during coupling due to the imidazole ring's basicity.[7] A comparative study analyzed the optical purity of a model peptide synthesized using Fmoc vs. Boc strategies.
Variable
Fmoc-His(Boc)-OH
Fmoc-His(Trt)-OH
Boc-His(Tos)-OH
Coupling Temp
50°C
50°C
25°C
Activation
DIC/Oxyma
DIC/Oxyma
DCC/HOBt
D-Isomer % (Racemization)
0.18%
6.8%
~2-5%
Yield
>95%
88%
90%
Data Source: BenchChem Comparative Study [1]
Insight: The electron-withdrawing Boc group on the histidine side chain (used within an Fmoc strategy) effectively suppresses proton abstraction at the
-carbon, significantly outperforming Trt protection.
Protocol: Standard Fmoc Deprotection (Batch SPPS)
Reagents: 20% Piperidine in DMF (v/v).
Workflow:
Swell: Resin in DMF for 20 min.
Deprotect: Add 20% Piperidine/DMF (10 mL/g resin). Agitate for 3 min. Drain.
Repeat: Add fresh deprotection solution. Agitate for 12 min. Drain.
Wash: DMF (5x), DCM (3x), DMF (3x).
Test: Perform Chloranil or Kaiser test to confirm free amine (Blue = Positive).
Specialized Orthogonal Alternatives
When synthesis requires "dimensions" of protection beyond simple Acid/Base pairing (e.g., cyclic peptides, antibody-drug conjugates), these groups are essential.
A. Alloc (Allyloxycarbonyl)
Trigger: Palladium(0) Catalysis.[1][4]
Utility: Completely orthogonal to both Fmoc and Boc.[8] Ideal for protecting Lysine side chains to allow on-resin modification (e.g., adding a fluorophore or cyclizing).
Protocol: Alloc Removal on Resin
Caution: This reaction is sensitive to oxygen.
Prep: Swell resin in DCM under Argon.
Catalyst Mix: Dissolve
(0.1 eq) and Phenylsilane (, 10 eq) in dry DCM.
Reaction: Add mixture to resin. Agitate under Argon for 30 mins.
Repeat: Drain and repeat step 3 with fresh catalyst.
Wash: DCM, DMF, then 0.5% Sodium Diethyldithiocarbamate in DMF (to scavenge Pd), then DMF.
B. Teoc (2-(Trimethylsilyl)ethoxycarbonyl)
Trigger: Fluoride ions (TBAF).[4]
Utility: Cleaved under neutral conditions. Useful when the substrate is sensitive to both strong acid and base.
Mechanism: Fluoride attacks the silicon atom, triggering a
-elimination cascade that releases the amine, ethylene, and CO₂.
C. Cbz (Carbobenzyloxy or Z)
Trigger: Hydrogenolysis (
/Pd-C) or Strong Acid (HBr/AcOH).
Utility: The "classic" group. Excellent for solution-phase synthesis.[9][10] Stable to TFA (unlike Boc) and base (unlike Fmoc).[9]
Comparative Selection Guide
Decision Matrix: Choosing the Right Group
Caption: Logical flow for selecting an N-terminal protecting group based on synthesis mode and substrate sensitivity.
Comparative Stability of DCHA Salts of Protected Amino Acids: A Technical Guide
The Physicochemical Dilemma of Protected Amino Acids In modern peptide synthesis, the temporary masking of the -amino group using protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl), Z/Cbz (benzyloxycarbonyl),...
Author: BenchChem Technical Support Team. Date: March 2026
The Physicochemical Dilemma of Protected Amino Acids
In modern peptide synthesis, the temporary masking of the
-amino group using protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl), Z/Cbz (benzyloxycarbonyl), or Boc (tert-butyloxycarbonyl) is non-negotiable to prevent unwanted polymerization[1]. However, the introduction of these bulky, lipophilic groups often alters the physical state of the amino acid. Many free N-protected amino acids (e.g., Z-D-Leu-OH or Fmoc-protected derivatives) manifest as non-crystalline oils or amorphous, sticky solids[2].
This physical state presents a severe dilemma for drug development professionals:
Purification Bottlenecks: Oils cannot be easily purified via standard recrystallization, forcing reliance on low-yield chromatography[2].
Chemical Instability: Amorphous free acids are highly susceptible to auto-degradation. During storage, the nucleophilic carboxylate can attack activating agents or even itself under certain conditions, leading to the formation of mixed anhydrides and subsequent oligopeptide impurities[3].
To resolve this, dicyclohexylamine (DCHA)—a strong organic base with a pKa of 10.4[4]—is employed as a resolving and stabilizing agent, converting these volatile oils into highly stable, crystalline salts[2].
Mechanistic Causality: Why DCHA Confers Superior Stability
The superiority of DCHA salts over free acids or simple alkali metal salts is rooted in both steric and electronic causality. When equimolar amounts of DCHA and the protected amino acid react, they form a dicyclohexylammonium ionic adduct[5].
Electronic Moderation: The bulky dicyclohexylammonium counterion possesses a large ionic radius. This effectively disperses the positive charge over the amino acid, moderating the nucleophilicity of the carboxylate ion[5].
Steric Shielding: By arresting the reactivity of the carboxylate, DCHA prevents the formation of mixed anhydrides, which are the primary precursors to dipeptide and oligopeptide impurities during storage and activation[3],[5].
Crystallinity: The resulting acid-base reaction yields a stable crystalline lattice with a well-defined melting point, allowing for rigorous purification via simple recrystallization[2].
Caption: Logical mechanism of DCHA-mediated stabilization and crystallization of amino acids.
Comparative Stability Analysis
When selecting building blocks for Solid-Phase Peptide Synthesis (SPPS) or solution-phase synthesis, understanding the comparative stability of various salt forms is critical. The table below synthesizes the physicochemical differences between free protected acids, alkali salts, cyclohexylamine (CHA) salts, and DCHA salts based on established synthetic data[6],[2],[5].
Parameter
Free Protected Acid
Na/K Salt
CHA Salt
DCHA Salt
Physical State
Often oily or amorphous solid
Hygroscopic powder
Crystalline solid
Highly crystalline, free-flowing solid
Shelf Life (RT)
< 6 months (prone to degradation)
~1 year (moisture sensitive)
1–2 years
> 2 years (highly stable)
Purification Method
Column Chromatography
Precipitation
Crystallization
Recrystallization
Oligomerization Risk
High (forms mixed anhydrides)
Moderate
Low
Virtually Eliminated
Hygroscopicity
Moderate to High
High (requires desiccator)
Low
Very Low
Handling Ease
Difficult (viscous/sticky)
Moderate
Easy
Excellent
Data Interpretation: DCHA salts drastically outperform free acids in shelf-life and handling. For instance, complex derivatives like N-alpha,N-epsilon-diBoc-L-lysine DCHA rely heavily on this salt form to maintain structural integrity and prevent unwanted branching during long-term storage[6].
Self-Validating Experimental Protocol: Liberating the Free Acid
The Causality of Liberation: While DCHA provides unmatched storage stability, it is a strong nucleophile and base. If left in the reaction mixture during peptide coupling, DCHA will aggressively compete with the amino acid, neutralizing carbodiimide coupling agents (like DCC or DIC) and forming unwanted DCHA-derived byproducts[7],[8]. Therefore, the free acid must be liberated immediately prior to coupling.
The following protocol is a self-validating system designed to yield the pure free acid while avoiding common phase-separation pitfalls[7],[8].
Materials Required:
DCHA salt of protected amino acid (e.g., Z-D-Leu-OH·DCHA)
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
10% Phosphoric acid (
) or ice-cold 1M
Anhydrous Sodium Sulfate (
) or Magnesium Sulfate ()
Step-by-Step Methodology:
Suspension: Suspend 1 part of the DCHA salt in 5–10 volumes of EtOAc or DCM[7].
Expert Insight: If your amino acid contains acid-labile protecting groups (e.g., Boc or Trt), you must chill the solvents to -20°C prior to use to prevent premature deprotection[7].
Acidification: Under vigorous stirring, add 10%
or ice-cold until the DCHA salt completely dissolves and two clear liquid phases emerge[7],[8].
Expert Insight:Never use Hydrochloric Acid (HCl). HCl reacts with DCHA to form dicyclohexylammonium chloride, a sparingly soluble precipitate that will completely ruin your phase separation[7].
Primary Validation (pH Check): Test the aqueous (lower) phase. The protocol is only proceeding correctly if the pH reads 2–3[7].
Extraction: Separate the aqueous phase (containing the discarded DCHA-salt) from the organic phase. Wash the organic phase once more with 2 volumes of 10%
, followed by three extractions with 2 volumes of distilled water[7].
Secondary Validation (Neutralization Check): Test the final aqueous wash. The pH must be
, confirming all excess acid has been removed from the organic layer[7].
Isolation: Dry the organic phase over anhydrous
or , filter, and evaporate under reduced pressure to yield the free amino acid (which will likely revert to its oily state)[7],[8].
Final Validation: Perform Thin-Layer Chromatography (TLC) to confirm 100% liberation from the DCHA salt before proceeding to SPPS[7].
Caption: Self-validating experimental workflow for the liberation of free amino acids from DCHA salts.
Conclusion
The utilization of DCHA salts represents a critical intersection of physical chemistry and practical drug development. By leveraging the bulky, positively charged dicyclohexylammonium counterion, researchers can force notoriously unstable, oily protected amino acids into highly pure, crystalline lattices[2],[5]. While the mandatory pre-coupling liberation step adds a minor operational overhead, the guarantee of oligomer-free, degradation-resistant building blocks makes DCHA salts an indispensable tool in high-fidelity peptide synthesis.
Assessing the Efficiency of Oxime Ligation with Different Aminooxy Compounds
This guide provides an in-depth technical analysis of oxime ligation efficiency, designed for researchers and drug development professionals. It synthesizes kinetic data, mechanistic insights, and optimized protocols to...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of oxime ligation efficiency, designed for researchers and drug development professionals. It synthesizes kinetic data, mechanistic insights, and optimized protocols to facilitate high-yield bioconjugation.
Executive Summary: The State of Oxime Ligation
Oxime ligation—the condensation of an aminooxy group (
) with an aldehyde or ketone—is a cornerstone of modern bioconjugation due to its chemoselectivity and hydrolytic stability .[1][2] Unlike hydrazones, which are susceptible to acid-catalyzed hydrolysis, oximes form a robust linkage stable across a wide pH range (pH 2–9), making them ideal for antibody-drug conjugates (ADCs), peptide stapling, and protein labeling.
However, the "efficiency" of this reaction is not a fixed constant; it is a variable function of pH , catalysis , and the electronic structure of the reagents. This guide dissects these variables to help you design self-validating experimental workflows.
Mechanistic Foundations & Catalysis
To optimize efficiency, one must understand the rate-determining steps. The reaction proceeds via a nucleophilic attack of the alkoxyamine nitrogen on the carbonyl carbon, forming a tetrahedral intermediate, followed by acid-catalyzed dehydration.
The pH Paradox
Acidic pH (4.0–5.0): Activates the carbonyl (electrophile) but protonates the aminooxy group (
), rendering it non-nucleophilic.
Neutral pH (7.0–7.4): Keeps the aminooxy group nucleophilic but leaves the carbonyl unactivated.
Solution: Nucleophilic catalysis (e.g., Aniline, m-PDA) allows the reaction to proceed rapidly at neutral pH by converting the sluggish carbonyl into a highly reactive protonated Schiff base intermediate.
Mechanism Visualization
The following diagram illustrates the aniline-catalyzed pathway, which changes the rate-limiting step from nucleophilic attack to transimination.
Figure 1: Catalytic cycle of aniline-mediated oxime ligation. The catalyst forms a reactive Schiff base that undergoes rapid transimination with the aminooxy compound.
Comparative Efficiency of Aminooxy Compounds
The "aminooxy" moiety is generally consistent in nucleophilicity across different scaffolds (PEG, peptide, small molecule), provided the immediate electronic environment (
) remains an alkyl ether. The major driver of efficiency is the carbonyl partner and the catalyst choice .
Reaction Rate Comparison (
at pH 7)
The table below aggregates kinetic data to highlight the impact of substrate structure and catalysis.
Carbonyl Substrate
Aminooxy Reagent
Catalyst (100 mM)
()
Relative Efficiency
Aldehyde (Aliphatic)
Aminooxy-Dansyl
None
< 0.01
1x (Baseline)
Aldehyde (Aliphatic)
Aminooxy-Dansyl
Aniline
~ 48.6
~ 5,000x
Aldehyde (Aliphatic)
Aminooxy-Dansyl
m-PDA
~ 120.0
~ 12,000x
Ketone (Aliphatic)
Aminooxy-Dansyl
Aniline
~ 0.08
8x
Ketone (Aliphatic)
Aminooxy-Dansyl
m-PDA
~ 0.85
85x
Aldehyde (Conjugated)
Aminooxy-Dansyl
Aniline
~ 10.3
1,000x
Key Insights:
Aldehydes vs. Ketones: Aldehydes react ~500x faster than ketones due to reduced steric hindrance and higher electrophilicity.
Catalyst Superiority: m-Phenylenediamine (m-PDA) is superior to aniline.[3] It is more nucleophilic and has higher aqueous solubility, allowing for higher effective concentrations without precipitation.
Electronic Effects: Conjugated aldehydes (e.g., cinnamaldehyde, citral) react slower than aliphatic aldehydes (e.g., dodecanal) due to resonance stabilization of the carbonyl, which reduces electrophilicity.
Experimental Protocols
These protocols are designed to be self-validating. The inclusion of a "Control" arm is critical to verify catalyst activity.
Protocol A: Rapid Protein Labeling (Aldehyde-Tag)
Target: Proteins with N-terminal aldehydes or chemically installed aldehyde tags.
Reagent: Aminooxy-PEG-Fluorophore or Aminooxy-Drug.
Preparation:
Buffer: 100 mM Sodium Phosphate, pH 7.0 (Avoid Tris; it can form Schiff bases).
Protein: Dilute to 10–50 µM.
Aminooxy Reagent: Prepare 10 mM stock in DMSO. Use at 5–10 equiv. excess.
Catalyst: Prepare 1 M stock of m-PDA (freshly prepared) in buffer.
Reaction Setup:
Mix Protein and Aminooxy reagent.
Initiation: Add m-PDA to a final concentration of 10–50 mM.
Control: Run a parallel reaction with no catalyst or aniline to benchmark efficiency.
Incubation:
Incubate at 25°C for 1–4 hours.
Validation: Monitor via LC-MS. Look for the mass shift corresponding to the ligand + dehydration (-18 Da).
Purification:
Remove excess catalyst and reagent via Size Exclusion Chromatography (SEC) or dialysis.
Protocol B: Optimization Workflow
Use this logic flow to troubleshoot low yields or slow kinetics.
Figure 2: Decision matrix for optimizing oxime ligation conditions based on carbonyl reactivity.
Stability: Oxime vs. Hydrazone
For drug development, linker stability is paramount.[4] Experimental data confirms that oximes are significantly more resistant to hydrolysis than hydrazones.
Hydrolysis Rate (
): Oximes hydrolyze ~600–1000x slower than hydrazones at pH 7.
Mechanism: The higher electronegativity of Oxygen (in oxime) vs. Nitrogen (in hydrazone) lowers the basicity of the imine nitrogen, making it less susceptible to the protonation required for acid-catalyzed hydrolysis.
Linker Type
Stability (pH 7.4)
Stability (pH 4.5)
Application Best Fit
Oxime
High (>95% intact after 7 days)
High
ADCs, Permanent Labeling
Hydrazone
Moderate
Low (Hydrolyzes)
pH-Responsive Drug Release
References
Dirksen, A., & Dawson, P. E. (2008). "Expanding the Scope of Chemoselective Peptide Ligations in Chemical Biology." Bioconjugate Chemistry.
Kölmel, D. K., & Kool, E. T. (2017).[5] "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Chemical Reviews.
Rashidian, M., et al. (2013). "A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation."[3][6] Journal of the American Chemical Society.
Agten, S. M., et al. (2016). "Oxime Ligation: A Versatile Method for Protein-Polymer Conjugation."[7] Biomacromolecules.
BenchChem Technical Support. (2025). "Oxime vs. Hydrazone: A Comparative Guide to Bond Stability in Bioconjugation."
Boc-methylaminooxyacetic acid dicyclohexylamine (DCHA) is a specialized building block used primarily to introduce the N-methylaminooxy motif (
) into peptide backbones.
While standard aminooxy reagents (e.g., Boc-Aoa-OH) are the industry standard for creating stable oxime linkages with aldehydes and ketones, they suffer from a critical limitation in glyco-biology: they often trap sugars in an open-chain acyclic form, destroying the stereochemical integrity required for lectin recognition.
The Strategic Edge: The N-methyl group in Boc-methylaminooxyacetic acid prevents the formation of a double bond (
). Instead of an open-chain oxime, it reacts with reducing sugars to form stable, cyclic N-alkoxy-glycosylamines . This unique mechanism preserves the native pyranose/furanose ring structure, making it the superior choice for synthesizing biologically active neoglycopeptides that mimic natural glycosylation.
Figure 1: Structural composition showing the N-methyl core protected by Boc and stabilized by DCHA.
Critical Pre-Step: DCHA Salt Removal
Why this is mandatory: The Dicyclohexylamine (DCHA) counter-ion is a secondary amine. If not removed, it will compete with the amino component during coupling reactions, leading to side products (DCHA-amides) and significantly reducing yield.
Protocol: Acid Extraction
Objective: Convert the stable storage salt into the reactive free acid form.
Suspension: Suspend 1.0 g of Boc-methylaminooxyacetic acid · DCHA in 30 mL of Ethyl Acetate (EtOAc) .
Acidification: Add 30 mL of 0.5 M KHSO₄ (preferred over HCl to prevent Boc cleavage) or 0.1 M HCl .
Extraction: Shake vigorously in a separatory funnel until the solid dissolves and two clear layers form.
Separation: Collect the organic (upper) layer.
Wash: Wash the organic layer 2x with 10 mL water, then 1x with saturated NaCl (brine).
Drying: Dry over anhydrous
, filter, and evaporate in vacuo.
Result: A viscous oil or sticky solid (The Free Acid). Use immediately for coupling.
Comparative Analysis: The N-Methyl Effect
This section objectively compares the product against its non-methylated counterpart (Boc-Aoa-OH) and Fmoc alternatives.
Table 1: Performance Comparison in Bioconjugation
Feature
Boc-Methylaminooxyacetic Acid
Boc-Aminooxyacetic Acid (Standard)
Fmoc-Aminooxyacetic Acid
Ligation Product
Cyclic N-Alkoxy-glycosylamine
Linear Oxime ()
Linear Oxime ()
Sugar Conformation
Preserved (Ring closed)
Lost (Ring opened)
Lost (Ring opened)
Lectin Binding
High (Native-like)
Low/None
Low/None
Hydrolytic Stability
High (N-glycoside)
High (Oxime)
High (Oxime)
Solubility
High (No H-bond donor)
Moderate
Moderate
Coupling Difficulty
High (Steric hindrance)
Low
Low
Mechanistic Insight: Why "Methyl" Matters
In standard oxime ligation, the aminooxy group (
) attacks the sugar aldehyde, dehydrating to form a double bond. This locks the sugar in an open-chain form.
With Boc-methylaminooxyacetic acid , the nitrogen is secondary (
). It cannot form a double bond without becoming a charged nitrone. Instead, it reacts to form a closed-ring glycoside structure.
Figure 2: Comparison of ligation outcomes. The N-methyl variant preserves the sugar ring, essential for biological recognition.
Reactants: Dissolve the purified N-terminal N-Me-Aminooxy peptide (10 mM) and the reducing sugar (e.g., Lactose, Mannose) (50 mM, 5 eq excess) in the buffer.
Incubation: Incubate at 37°C for 24–72 hours.
Purification: The product is purified directly via RP-HPLC. The N-methyl glycoside is stable to HPLC conditions (0.1% TFA).
References
Lectin-Binding Specificity of PDC-109 via Neoglycopeptides.
Source: Int. J. Mol. Sci. 2018.
Context: Describes the synthesis of N[Me]-O-Aoa-GFKKG using Boc-methylaminooxyacetic acid · DCHA and its ligation to oligosaccharides to preserve ring conformation.
Synthesis of Neoglycopeptides by Chemoselective Reaction.
Source: Tetrahedron Letters.
Context: Establishes the mechanism where N-methylaminooxy peptides form cyclic glycosylamines rather than open oximes.
Boc-methylaminooxyacetic acid[1][2]·DCHA Product Data.
Source: Sigma-Aldrich / Merck.
Context: Physical properties and CAS verification (1185005-62-2).
Solid-phase synthesis of N-methyl-rich peptides.
Source: J Pept Res. 2005.
Context: General protocols for handling steric hindrance in N-methylated amino acid coupling.
The Causality of the Hazard: Understanding the Chemical Profile
Comprehensive Safety & Disposal Protocol for Boc-methylaminooxyacetic acid·DCHA Boc-N-methylaminooxyacetic acid dicyclohexylammonium salt (CAS: 1185005-62-2) is a critical reagent used in bioconjugation, oxime ligation,...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety & Disposal Protocol for Boc-methylaminooxyacetic acid·DCHA
Boc-N-methylaminooxyacetic acid dicyclohexylammonium salt (CAS: 1185005-62-2) is a critical reagent used in bioconjugation, oxime ligation, and peptide synthesis . To understand its proper disposal, one must understand the causality behind its formulation. Free aminooxyacetic acids are notoriously hygroscopic and prone to forming intractable oils. To stabilize the compound into a weighable, crystalline solid, manufacturers synthesize it as a dicyclohexylammonium (DCHA) salt.
However, this stabilization introduces a severe, dual-natured hazard profile:
The DCHA Moiety: Dicyclohexylamine is highly toxic via ingestion and dermal contact, causes severe burns, and is a profound marine pollutant .
The Boc-Protected Moiety: The tert-butyloxycarbonyl (Boc) protecting group is highly acid-labile. Upon exposure to acidic cleavage cocktails (e.g., Trifluoroacetic acid), it rapidly decomposes into isobutylene gas and carbon dioxide, creating severe pressurization hazards in sealed waste containers.
Quantitative Hazard Summary
All operational and disposal decisions must be grounded in the quantitative data of the compound's constituents.
Table 1: Physicochemical Properties and Hazard Classifications
Property / Hazard Metric
Value / GHS Code
Operational & Disposal Implication
Molecular Weight
346.46 g/mol
Required for calculating exact stoichiometric equivalents during acid-mediated desalting.
Acute Toxicity (DCHA)
LD50 (Rat, Oral): 373 mg/kg
Mandates the use of double-gloving (nitrile) and face shields during powder handling.
Corrosivity
H314 (Causes severe burns)
Spills must be neutralized prior to mechanical cleanup; never sweep dry powder.
Aquatic Toxicity
H400, H410 (Very Toxic)
Strict prohibition of drain disposal. Aqueous washes contain DCHA and must be incinerated.
Storage Temperature
2 - 8 °C
Store away from ambient moisture to prevent premature degradation of the Boc group.
Pre-Reaction Waste Segregation: The Desalting Protocol
In advanced bioconjugation workflows, researchers rarely couple the DCHA salt directly. Instead, the salt is "desalted" via liquid-liquid extraction to liberate the free carboxyl group for coupling . This operational step is the most critical phase for waste management, as it isolates the highly toxic DCHA into a specific aqueous waste stream.
Step-by-Step Desalting & Segregation Methodology:
Suspension: Suspend the Boc-methylaminooxyacetic acid·DCHA powder in high-purity Ethyl Acetate (EtOAc) (approx. 10 mL per 100 mg of reagent).
Acidic Cleavage: Add an equal volume of 0.1 M HCl (or 5% KHSO4). Shake vigorously in a separatory funnel. The mild acid protonates the DCHA, forcing it into the aqueous layer as DCHA·HCl, while the free Boc-aminooxy acid remains in the EtOAc layer.
Phase Separation: Drain the lower aqueous layer. Crucial Disposal Action: This aqueous layer now contains the entirety of the aquatic-toxic DCHA. It must be immediately routed to a designated "Aqueous Hazardous Waste - Toxic Amines" carboy.
Organic Recovery: Dry the EtOAc layer over anhydrous MgSO4, filter, and evaporate to yield the free acid for your coupling reaction.
Self-Validation System: To validate that the toxic DCHA has been successfully partitioned into the waste stream, spot the aqueous layer onto a TLC plate and treat it with a bromocresol green dip. A blue/green spot confirms the presence of the DCHA amine in the aqueous waste, validating your segregation efficiency.
Workflow Visualization
Desalting workflow and targeted waste segregation for Boc-methylaminooxyacetic acid·DCHA.
Post-Reaction Disposal & Gas Management
Following the coupling of the Boc-aminooxy derivative, the Boc group is typically removed using Trifluoroacetic Acid (TFA). This generates a unique waste hazard: off-gassing.
Step-by-Step Deprotection Waste Methodology:
Quenching: After TFA cleavage, the reaction mixture contains cleaved isobutylene, CO2, and residual TFA. Do not immediately seal this mixture in a waste carboy.
Degassing: Allow the reaction mixture to stir open to the atmosphere inside a certified fume hood for at least 30 minutes.
Waste Routing: Once effervescence has completely ceased, transfer the liquid to a "Halogenated Organic Waste" container.
Venting: Ensure the waste carboy is equipped with a pressure-relief venting cap.
Self-Validation System: The cessation of visible bubbling (CO2/isobutylene release) serves as the visual validation that the primary kinetic degradation has finished, confirming it is safe to transfer the liquid to bulk waste without risk of container explosion.
Emergency Spill Response Protocol
Due to the DCHA component's severe aquatic toxicity and corrosivity, spills must be handled with strict containment protocols.
For Solid Powder Spills: Do NOT use a dry brush, which aerosolizes the toxic DCHA dust. Lightly dampen a highly absorbent, inert pad (e.g., Pig Mat) with water or ethanol. Gently lay the pad over the powder to absorb it. Place the contaminated pads into a puncture-proof, sealable hazardous waste bucket.
For Liquid Spills (e.g., dropped separatory funnel): Immediately dike the spill using vermiculite or sand to prevent the DCHA-laden liquid from reaching floor drains. Neutralize acidic spills with sodium bicarbonate powder until fizzing stops. Scoop the absorbed slurry into a solid hazardous waste container.
Final Disposal Mandate: Under no circumstances should any derivative, wash, or solid waste associated with Boc-methylaminooxyacetic acid·DCHA be introduced to municipal sewer systems. All segregated streams (Aqueous Amines, Halogenated Organics, and Solid Debris) must be handed over to a licensed hazardous waste contractor for high-temperature incineration (>1000°C) to ensure the complete thermal destruction of the dicyclohexylamine ring.
References
Lectin-Binding Specificity of the Fertilization-Relevant Protein PDC-109 by Means of Surface Plasmon Resonance and Carbohydrate REcognition Domain EXcision-Mass Spectrometry. National Institutes of Health (PMC). [Link]
Handling
Personal protective equipment for handling Boc-methylaminooxyacetic acid dcha
Senior Application Scientist Technical Guide Executive Safety Analysis: The "Why" Behind the Protocol To handle Boc-methylaminooxyacetic acid dicyclohexylamine salt (DCHA) safely, one must look beyond the generic "irrita...
Author: BenchChem Technical Support Team. Date: March 2026
Senior Application Scientist Technical Guide
Executive Safety Analysis: The "Why" Behind the Protocol
To handle Boc-methylaminooxyacetic acid dicyclohexylamine salt (DCHA) safely, one must look beyond the generic "irritant" label often found on cursory SDSs.[1] The safety profile of this compound is driven by its two ionic constituents, and understanding them dictates your PPE strategy.[1]
The Anion (Boc-N-Me-aminooxyacetate): While the Boc group reduces immediate reactivity, the aminooxy moiety (
) is nucleophilic.[1] More importantly, aminooxy compounds are potent inhibitors of pyridoxal phosphate (PLP)-dependent enzymes.[1] Systemic absorption must be prevented.[1]
The Cation (Dicyclohexylamine - DCHA): This is the primary acute hazard.[1] Free Dicyclohexylamine is toxic (Acute Tox. 3) and corrosive (Skin Corr.[2] 1B) . While the salt form reduces volatility and corrosivity, it can dissociate in solution or upon contact with moisture/sweat, reconstituting the local amine hazard.[1]
Core Directive: Treat this solid not just as a nuisance dust, but as a contact toxin and potential sensitizer .
Personal Protective Equipment (PPE) Matrix
This system is designed to create redundant barriers against the two main exposure vectors: inhalation of fines (dust) and dermal absorption (solubilized salt).
Why? DCHA is lipophilic. If the salt solubilizes in organic solvents (DCM, DMF) commonly used in peptide synthesis, permeation through thin latex is rapid.[1] Nitrile offers superior resistance to the aliphatic amines and the carrier solvents.
B. Ocular & Face Protection[3][4][6][7]
Standard Operation: Chemical Safety Goggles (Indirect Vent).
Why? Safety glasses with side shields are insufficient for fine powders that behave like aerosols.[1] Goggles seal the orbital area against drifting dust.
High-Risk Operation (Spill Cleanup): Face Shield + Goggles.[1]
PubChem. (n.d.). Dicyclohexylamine Compound Summary. National Library of Medicine.[1] Retrieved March 5, 2026, from [Link][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved March 5, 2026, from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved March 5, 2026, from [Link][1]